molecular formula C30H52O2 B563175 2-Hydroxydiplopterol

2-Hydroxydiplopterol

货号: B563175
分子量: 444.7 g/mol
InChI 键: NOFOTGSUDLACTL-KHYZIMLESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Hydroxydiplopterol is a pentacyclic triterpenoid that belongs to the hopanoid family. It was isolated from the metabolites of the halotolerant fungal strain Aspergillus variecolor B-17 . As a hopanoid, its core structure is a hopane skeleton, which is synthesized from the cyclization of squalene, a process distinct from sterol biosynthesis as it occurs in the absence of molecular oxygen . Hopanoids are primarily studied for their role in modulating the structural integrity and functionality of bacterial membranes. They are widely regarded as functional analogs of sterols (e.g., cholesterol) in eukaryotes . These compounds are known to enhance membrane stability by increasing rigidity, promoting the formation of liquid-ordered phases, and reducing permeability to protons and other molecules . This makes them crucial for bacterial resistance to environmental stressors, including extreme pH, high temperature, and antimicrobial agents . Research on hopanoids like diplopterol indicates they can interact with lipid A in bacterial membranes, ordering the membrane in a manner similar to how cholesterol interacts with sphingolipids in eukaryotic cells . The specific functionalization of the hopanoid skeleton, such as the hydroxylation present in this compound, can influence its biophysical properties and interactions within the lipid bilayer. This compound serves as a valuable standard in mass spectrometry to facilitate the accurate identification and quantification of hopanoid patterns in both laboratory and environmental samples . Furthermore, hopanoids are of significant interest in geobiology as robust molecular fossils; their diagenetic products, known as hopanes, are preserved in sedimentary rocks and serve as biomarkers for studying ancient bacterial life and past environmental conditions . Intended Use: For Research Use Only. Not for human or veterinary use.

属性

IUPAC Name

(3S,3aS,5aR,5bR,7aS,10S,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O2/c1-25(2)17-19(31)18-28(6)22(25)13-16-30(8)24(28)10-9-23-27(5)14-11-20(26(3,4)32)21(27)12-15-29(23,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22-,23+,24+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFOTGSUDLACTL-KHYZIMLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H](CC5(C)C)O)C)C)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Role of 2-Hydroxydiplopterol in Bacterial Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hopanoids are a class of pentacyclic triterpenoids that serve as crucial structural and functional components of many bacterial membranes, acting as prokaryotic analogs to eukaryotic sterols. They play a significant role in modulating membrane fluidity, permeability, and integrity, thereby contributing to the adaptation of bacteria to various environmental stresses. This technical guide delves into the biological role and function of a specific, yet sparsely documented hopanoid, 2-hydroxydiplopterol, within the broader context of bacterial hopanoid biochemistry. While direct research on this compound in bacteria is exceptionally limited, with its primary identification being from a fungal metabolite, this document extrapolates its potential functions based on the well-established roles of its structural parent, diplopterol, and other modified hopanoids. This guide provides a comprehensive overview of hopanoid function, biosynthesis, and methods of analysis, offering a foundational understanding for researchers and professionals in drug development who may encounter or target these unique bacterial lipids.

Introduction to Bacterial Hopanoids

Hopanoids are ubiquitous in the bacterial domain and are considered molecular fossils, or biomarkers, due to their exceptional preservation in the geological record.[1] Structurally similar to eukaryotic sterols like cholesterol, they are synthesized from the precursor squalene.[2][3] Their primary function is to modulate the physical properties of bacterial membranes.[2][3][4][5] Unlike sterols, the biosynthesis of hopanoids does not require molecular oxygen, a feature that has significant evolutionary implications.

The basic C30 hopanoid skeleton can be extensively modified, leading to a diverse array of hopanoid structures, including bacteriohopanepolyols (BHPs) with elongated side chains, and methylated or hydroxylated variants.[6][7] These modifications fine-tune the functional properties of hopanoids, enabling bacteria to thrive in diverse and often extreme environments.

The Unexplored Territory of this compound

Direct scientific literature on the biological role and function of this compound in bacteria is virtually nonexistent. The compound has been identified as a triterpenoid product isolated from the metabolites of the fungal strain Aspergillus variecolor B-17.[8] However, its presence and physiological significance in bacteria remain to be established.

Diplopterol (also known as hopan-22-ol) is a common C30 hopanoid produced by a wide range of bacteria.[2][3] It is formed by the cyclization of squalene.[2] The structure of this compound suggests a hydroxylation event at the C-2 position of the A-ring of the diplopterol molecule. While methylation at the C-2 and C-3 positions of the hopanoid ring is well-documented and carried out by specific radical SAM methyltransferases (HpnP and HpnR respectively), the enzymatic machinery for C-2 hydroxylation has not been characterized in the known hopanoid biosynthetic pathways.[6]

Based on the known functions of other hopanoid modifications, a hydroxyl group at the C-2 position would be expected to increase the polarity of the hopanoid molecule. This could influence its orientation and interaction with other membrane components, such as phospholipids and proteins, potentially altering membrane fluidity and permeability in a distinct manner compared to its non-hydroxylated counterpart, diplopterol.

The Functional Roles of Hopanoids in Bacterial Membranes

The functions of hopanoids are intrinsically linked to their impact on the biophysical properties of the cell membrane. They are often considered "sterol surrogates" in bacteria.[5]

Modulation of Membrane Fluidity and Order

Hopanoids intercalate into the lipid bilayer, where they increase the packing density of phospholipids, leading to a decrease in membrane fluidity and an increase in membrane order.[2][4][5][9] This ordering effect is crucial for maintaining membrane integrity under conditions of thermal or pH stress.[4][7][10] For instance, hopanoid-deficient mutants of Rhodopseudomonas palustris exhibit severe growth defects and morphological damage under acidic and alkaline conditions.[7][10]

Regulation of Membrane Permeability

By condensing the lipid bilayer, hopanoids reduce the permeability of the membrane to small molecules, including protons.[7] This function is vital for maintaining the proton motive force and for survival in environments with fluctuating pH. Hopanoid-deficient mutants often show increased sensitivity to antibiotics and detergents, highlighting their role in barrier function.[4]

Interaction with Membrane Proteins

The lipid environment of the cell membrane can significantly influence the function of embedded proteins. Hopanoids can modulate the activity of membrane proteins, such as those involved in multidrug efflux pumps.[5] It is hypothesized that hopanoids may create specific membrane microdomains, analogous to lipid rafts in eukaryotes, that concentrate certain proteins and facilitate their function.[2][4]

Quantitative Data on Hopanoid Function

The following table summarizes quantitative data from various studies on the effects of hopanoids on membrane properties.

Hopanoid TypeBacterial Species / Model SystemObserved EffectQuantitative MeasurementReference
DiplopterolModel Membranes (Liposomes)Increased membrane orderApparent at molar concentrations as low as 5%[9]
DiplopterolModel Membranes (Monolayers)Condensation of sphingomyelinSignificant condensation effect observed[9]
Hopanoids (unspecified)Rhodopseudomonas palustris TIE-1 (mutant vs. wild-type)Increased sensitivity to low pHSevere growth defect at pH 4.5[7][10]
Hopanoids (unspecified)Methylobacterium extorquens (mutant vs. wild-type)Impaired multidrug effluxIncreased sensitivity to a variety of toxins[11]

Biosynthesis of Hopanoids

The biosynthesis of hopanoids begins with the cyclization of squalene, a C30 triterpene, by the enzyme squalene-hopene cyclase (Shc).[2] This initial step produces the basic hopanoid skeleton, primarily diploptene or diplopterol.[2]

Hopanoid_Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Hopanoid Pathway FPP Farnesyl pyrophosphate (FPP) Squalene Squalene FPP->Squalene Squalene Synthase Diploptene Diploptene Squalene->Diploptene Squalene-hopene cyclase (Shc) Diplopterol Diplopterol Squalene->Diplopterol Squalene-hopene cyclase (Shc) Extended_Hopanoids Extended Hopanoids (e.g., BHT) Diploptene->Extended_Hopanoids HpnH, etc. Diplopterol->Extended_Hopanoids HpnH, etc. Modified_Hopanoids Modified Hopanoids Diplopterol->Modified_Hopanoids HpnP (2-methylation) HpnR (3-methylation)

Figure 1: Simplified bacterial hopanoid biosynthesis pathway.

Following the initial cyclization, the hopanoid core can be further modified by a suite of enzymes, often encoded in the same hpn operon as shc.[2][6] These modifications include the addition of a C5 side chain to form C35 extended hopanoids like bacteriohopanetetrol (BHT) and methylation at the C-2 or C-3 position.[6]

Experimental Protocols

Extraction of Hopanoids from Bacterial Cultures

A common method for extracting total lipids, including hopanoids, from bacterial cells is a modified Bligh-Dyer extraction.

Materials:

  • Lyophilized bacterial cell pellet

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Glass Pasteur pipettes

  • Glass vials

Protocol:

  • Weigh approximately 30 mg of lyophilized bacterial biomass into a glass centrifuge tube.[12]

  • Add 10 mL of a 1:2:0.9 (v/v/v) mixture of DCM:MeOH:water.[12]

  • Shake the mixture vigorously for at least 1 hour to ensure complete extraction.

  • Add equal volumes of water and DCM to induce phase separation.[12]

  • Centrifuge the mixture at approximately 1500 rpm for 10-30 minutes to separate the layers.[12]

  • Carefully collect the lower organic phase (DCM layer) containing the lipids using a glass Pasteur pipette.[12]

  • Transfer the organic phase to a clean, tared glass vial.

  • Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • The resulting dried lipid extract can be weighed and stored at -20°C for further analysis.

Analysis of Hopanoids by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of hopanoids. Derivatization is often required to increase the volatility of the polar hopanoids.

Materials:

  • Dried total lipid extract

  • Pyridine

  • Acetic anhydride

  • GC-MS system with a suitable column (e.g., DB-XLB)

  • Internal standard (optional, for quantification)

Protocol:

  • Resuspend a known amount of the total lipid extract in a suitable solvent like DCM.

  • Transfer an aliquot to a new vial and dry it down.

  • Add 100 µL of a 1:1 (v/v) mixture of pyridine and acetic anhydride to the dried extract.[1]

  • Seal the vial and heat at 60-70°C for 20-30 minutes to acetylate the hydroxyl groups of the hopanoids.[1][12]

  • After cooling, the derivatized sample can be directly injected into the GC-MS.

  • GC-MS Parameters (Example): [12]

    • Injector: PTV inlet, splitless mode.

    • Column: DB-XLB (or similar high-temperature column).

    • Oven Program: 100°C (2 min hold), ramp to 250°C at 15°C/min, then to 350°C (28 min hold) at 15°C/min.

    • Carrier Gas: Helium.

    • MS Detector: Full scan mode (e.g., m/z 50-750).

  • Hopanoids are identified based on their retention times and characteristic mass spectra, particularly the presence of a prominent ion at m/z 191.[12]

GCMS_Workflow Start Bacterial Culture Extraction Lipid Extraction (Bligh-Dyer) Start->Extraction Derivatization Acetylation (Pyridine/Acetic Anhydride) Extraction->Derivatization GC_Separation Gas Chromatography (Separation by Volatility) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Fragmentation) GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis End Results Data_Analysis->End

Figure 2: General experimental workflow for hopanoid analysis by GC-MS.

Logical Relationships of Hopanoid Function

The following diagram illustrates the interconnected roles of hopanoids in maintaining bacterial membrane homeostasis and promoting survival under stress.

Hopanoid_Function_Logic cluster_MembraneProperties Membrane Physical Properties cluster_CellularFunctions Cellular Functions & Stress Response Hopanoids Hopanoid Presence in Membrane Membrane_Order Increased Membrane Order Hopanoids->Membrane_Order Membrane_Fluidity Decreased Membrane Fluidity Hopanoids->Membrane_Fluidity Membrane_Permeability Decreased Permeability Hopanoids->Membrane_Permeability Membrane_Integrity Enhanced Membrane Integrity Membrane_Order->Membrane_Integrity Protein_Function Modulation of Membrane Protein Function Membrane_Fluidity->Protein_Function Stress_Resistance Increased Resistance to Stress (pH, Temperature, Antibiotics) Membrane_Permeability->Stress_Resistance Membrane_Integrity->Stress_Resistance

Figure 3: Logical diagram of the functional roles of hopanoids in bacteria.

Implications for Drug Development

The essential roles of hopanoids in the stress tolerance and survival of many pathogenic bacteria make their biosynthetic pathway an attractive target for novel antimicrobial drug development. Inhibiting hopanoid synthesis could sensitize bacteria to other antibiotics or compromise their ability to survive within a host. The enzymes of the hopanoid biosynthesis pathway, such as squalene-hopene cyclase, are unique to bacteria and absent in humans, suggesting that inhibitors could have high specificity and low host toxicity. Further research into the diversity and function of hopanoids, including potentially rare variants like this compound, will be crucial for developing effective therapeutic strategies that target these unique bacterial lipids.

Conclusion

While this compound remains an enigmatic molecule within the context of bacterial biochemistry, the broader family of hopanoids represents a well-established class of membrane lipids with critical functions in bacterial physiology. Their role as sterol surrogates, modulating membrane properties and contributing to stress resistance, is well-documented. This guide has provided a comprehensive overview of the known functions of hopanoids, their biosynthesis, and the experimental methods used for their study. It is hoped that this information will serve as a valuable resource for researchers and professionals, stimulating further investigation into the full spectrum of hopanoid diversity and function, and ultimately paving the way for new discoveries in bacterial biochemistry and innovative antimicrobial strategies. Future research is needed to determine if this compound is indeed produced by bacteria and, if so, to elucidate its specific biological role.

References

2-Hydroxydiplopterol: A Potential Biomarker in Geological Records - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 2-hydroxydiplopterol and related bacteriohopanepolyols (BHPs) as potential biomarkers in geological and environmental sciences. While direct research on this compound is limited, this document synthesizes the current understanding of functionalized hopanoids, including their biosynthesis, diagenesis, analytical methodologies, and significance as molecular fossils. The guide is intended to serve as a foundational resource for researchers interested in the application of these complex lipids in paleoenvironmental reconstruction and microbial ecology.

Introduction to Bacteriohopanepolyols (BHPs)

Bacteriohopanepolyols are a diverse class of pentacyclic triterpenoid lipids produced primarily by bacteria.[1][2][3][4] They are structural analogs of eukaryotic sterols and play a crucial role in regulating the fluidity and permeability of bacterial cell membranes.[5] Due to their robust carbon skeleton, hopanoids are well-preserved in the geological record, where their diagenetic products, hopanes, serve as valuable molecular fossils, or biomarkers.[5][6] The structural diversity of the polyfunctionalized side chain and modifications to the hopane ring system, such as methylation or hydroxylation, can provide taxonomic and physiological information about the source organisms and their paleoenvironment.[1][3][7]

This compound: An Overview

This compound is a derivative of the C30 hopanoid, diplopterol (hopan-22-ol), characterized by a hydroxyl group at the C-2 position of the A-ring. While the C-2 methylation of hopanoids is extensively studied as a biomarker for cyanobacteria and alphaproteobacteria, C-2 hydroxylation is less well-documented in the scientific literature.[8][9] The presence of a hydroxyl group at this position suggests a specific enzymatic pathway and a potentially unique biological source and function.

Biosynthesis of Diplopterol and Postulated Hydroxylation

The biosynthesis of the diplopterol core originates from the cyclization of squalene, a C30 isoprenoid, in an oxygen-independent manner.[5][10] This reaction is catalyzed by the enzyme squalene-hopene cyclase (SHC).

The hydroxylation at the C-2 position to form this compound is likely a subsequent enzymatic modification of the diplopterol core. While the specific enzyme responsible for this reaction has not been identified, it is plausible that a ring-hydroxylating oxygenase is involved.[11]

Diagram: Proposed Biosynthetic Pathway of this compound

biosynthesis cluster_synthesis Biosynthesis Squalene Squalene Diplopterol Diplopterol Squalene->Diplopterol Squalene-Hopene Cyclase (SHC) Hydroxydiplopterol This compound Diplopterol->Hydroxydiplopterol Ring-Hydroxylating Oxygenase (putative) diagenesis cluster_process Diagenesis Hydroxydiplopterol This compound (in sediment) Hopenes Hopenes Hydroxydiplopterol->Hopenes Dehydration Hopanes Hopanes Hopenes->Hopanes Reduction workflow cluster_workflow Analytical Workflow Sample Geological Sample (Sediment/Rock) Extraction Solvent Extraction Sample->Extraction Fractionation Column Chromatography Extraction->Fractionation Derivatization Derivatization (for GC-MS) Fractionation->Derivatization Analysis LC-MS or GC-MS Analysis Fractionation->Analysis LC-MS Derivatization->Analysis GC-MS

References

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Hopanoids are pentacyclic triterpenoids that function as sterol surrogates in many bacteria, modulating membrane fluidity and stability. Their diagenetic products, hopanes, are abundant molecular fossils used to trace bacterial life deep into the geological past. This technical guide provides an in-depth overview of the biosynthetic pathway leading to the core hopanoid, diplopterol (hopan-22-ol), and its key functionalized derivatives, such as 2-methylhopanoids. While the specific biosynthesis of 2-hydroxydiplopterol is not extensively documented in current literature—having been identified as a metabolite from the fungus Aspergillus variecolor[1] rather than a canonical bacterial pathway—this guide focuses on the well-characterized enzymatic steps governing the formation and modification of related bacterial hopanoids. We present quantitative data on key enzymes, detailed experimental protocols for hopanoid analysis, and pathway visualizations to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

The Core Biosynthetic Pathway: From Squalene to Diplopterol

The biosynthesis of all hopanoids begins with the linear C30 isoprenoid, squalene. The assembly of squalene proceeds from C5 isoprene units—isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)—which are themselves produced via the mevalonate (MVA) or the methylerythritol-4-phosphate (MEP) pathway, depending on the bacterial species. The central and defining step in hopanoid synthesis is the complex cyclization of squalene.

The Role of Squalene-Hopene Cyclase (SHC)

The conversion of linear squalene into the pentacyclic hopane skeleton is one of the most complex single enzymatic reactions known, creating five rings and nine stereocenters in one concerted step[2][3]. This reaction is catalyzed by the monotopic membrane protein Squalene-Hopene Cyclase (SHC) , encoded by the shc gene (also known as hpnF).

The mechanism proceeds as follows:

  • Substrate Conformation: Squalene binds to the active site of SHC in a pre-folded, all-chair conformation[4].

  • Initiation: The reaction is initiated by the protonation of a terminal double bond of squalene by an acidic residue (typically an aspartate) in the enzyme's active site[3].

  • Polycyclization Cascade: This protonation triggers a cascade of electrophilic attacks, forming the five rings (A, B, C, D, and E) of the hopane structure and resulting in a transient hopenyl C-22 carbocation intermediate.

  • Termination and Product Formation: The C-22 carbocation is then quenched via one of two primary mechanisms:

    • Deprotonation: Loss of a proton from the adjacent C-29 or C-30 methyl group yields the hopene isomer, typically diploptene (hop-22(29)-ene).

    • Hydration: Nucleophilic attack by a water molecule quenches the carbocation to form the C-22 alcohol, diplopterol (hopan-22-ol)[4]. This oxygen-independent hydration is a key feature distinguishing hopanoid synthesis from sterol synthesis.

The ratio of diploptene to diplopterol produced can vary depending on the specific SHC enzyme and the organism[3].

Downstream Modifications of the Hopanoid Core

Once the C30 hopanoid core is formed, it can undergo extensive modifications, often by enzymes encoded in the same hpn (hopanoid production) gene cluster as shc. These modifications generate the vast diversity of hopanoids found in nature.

C-2 Methylation: A prominent modification is the methylation at the C-2 position of the A-ring. This reaction is catalyzed by the radical S-adenosylmethionine (SAM) methylase HpnP [5][6]. The HpnP enzyme transfers a methyl group from SAM to the C-2 position of diplopterol, diploptene, or other hopanoid structures, yielding 2-methylhopanoids[6]. These 2-methylated forms are of significant interest as their fossilized remains (2-methylhopanes) are used as biomarkers in geobiology, and they have been shown to increase the rigidity of bacterial membranes[7][8].

Side-Chain Extension: Many bacteria extend the C-30 hopanoid core by adding a C5 ribosyl moiety to the side chain, creating C35 bacteriohopanepolyols (BHPs). This process is initiated by the radical SAM protein HpnH , which adds an adenosine group to diploptene. Subsequent enzymatic steps, including the action of the putative phosphorylase HpnG , modify this extension to produce a range of functionalized side chains, such as that found in bacteriohopanetetrol (BHT)[9].

dot

Hopanoid_Biosynthesis Figure 1: Biosynthesis pathway of diplopterol and its major derivatives. cluster_core Core Pathway Squalene Squalene SHC Squalene-Hopene Cyclase (SHC) Cation Hopenyl C-22 Carbocation (Intermediate) Diploptene Diploptene (Hop-22(29)-ene) Cation->Diploptene - H⁺ (Deprotonation) Diplopterol Diplopterol (Hopan-22-ol) Cation->Diplopterol + H₂O (Hydration) HpnH_G HpnH, HpnG, etc. (Side-chain extension) HpnP HpnP (C-2 Methylase) Me_Diplopterol 2-Methyldiplopterol Extended_Hopanoid C35 Extended Hopanoids (e.g., BHT) SHC->Cation Protonation & Polycyclization HpnP->Me_Diplopterol + SAM HpnH_G->Extended_Hopanoid + Ribose moiety, etc.

Caption: Figure 1: Biosynthesis pathway of diplopterol and its major derivatives.

Quantitative Data

Quantitative analysis of hopanoid biosynthesis provides critical insights into enzyme efficiency and substrate preference. While data is limited for many enzymes in the pathway, studies on the central squalene-hopene cyclase have established key kinetic parameters.

Enzyme Organism Substrate K_m (μM) k_cat (min⁻¹) Inhibitor (K_i) Reference
Squalene-Hopene Cyclase (SHC)Alicyclobacillus acidocaldariusSqualene1.82.4-[4]
Squalene-Hopene Cyclase (SHC)Alicyclobacillus acidocaldarius2,3-Oxidosqualene--S-18 Analogue (31 nM)[10]

Table 1: Kinetic Parameters of Squalene-Hopene Cyclase.

Enzyme Organism Product Ratio (Hopene : Hopanol) Conditions Reference
Squalene-Hopene Cyclase (SHC)Alicyclobacillus acidocaldarius~17 : 1In vitro assay[4]
Squalene-Hopene Cyclase (SHC)General~5 : 1General observation[3]

Table 2: Typical Product Ratios of Squalene-Hopene Cyclase.

Experimental Protocols

Investigating hopanoid biosynthesis requires robust methods for genetic manipulation and analytical chemistry. Below are detailed protocols for the functional analysis of hopanoid biosynthesis genes.

Protocol 1: Hopanoid Extraction and Analysis by GC-MS

This protocol describes a common method for the extraction, derivatization, and analysis of C30 hopanoids like diplopterol from bacterial cultures. This method is adapted from procedures described by Welander et al. (2009) and Wu et al. (2015)[11][12].

Materials:

  • Bacterial cell pellet (from 50-200 mL culture)

  • Methanol (MeOH), Chloroform (CHCl₃), n-Hexane

  • 10% (w/v) KOH in Methanol

  • Pyridine and Acetic Anhydride (1:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal standard (e.g., androsterone)

  • GC-MS system with a low-bleed capillary column (e.g., DB-XLB type)

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., 8,000 x g for 15 min) to obtain a cell pellet. Wash the pellet twice with a saline buffer and store at -20°C until extraction.

  • Saponification: Resuspend the cell pellet in 20 mL of 10% KOH/MeOH. Incubate at 65-70°C for 1-2 hours to hydrolyze ester-linked lipids (e.g., phospholipids, glycerolipids), leaving non-saponifiable lipids like hopanoids and other isoprenoids.

  • Liquid-Liquid Extraction: Cool the mixture to room temperature. Add an equal volume of water. Extract the non-saponifiable lipids three times with 7-10 mL of n-hexane. Pool the organic (hexane) phases.

  • Drying and Evaporation: Dry the pooled hexane extract over anhydrous Na₂SO₄. Filter or decant the solvent and evaporate to dryness under a gentle stream of nitrogen gas.

  • Derivatization: To improve volatility for GC analysis, derivatize the hydroxyl groups. Resuspend the dried lipid extract in 100 µL of 1:1 pyridine:acetic anhydride. Incubate at 60-70°C for 30 minutes to convert alcohols (like diplopterol) to their acetate esters.

  • GC-MS Analysis: Dry the derivatized sample again under nitrogen and resuspend in a suitable solvent (e.g., dichloromethane or ethyl acetate). Inject 1 µL into the GC-MS.

    • GC Conditions (Typical): Injector at 280°C; oven program: start at 60°C, ramp to 320°C at 6-10°C/min, hold for 15 min.

    • MS Conditions: Scan from m/z 50-750. Monitor for the characteristic hopanoid fragment ion at m/z 191 , which corresponds to the A/B ring system, for selective identification.

Experimental_Workflow Gene_ID 1. Identify Putative Gene (e.g., hpnP from genome) Deletion_Construction 2. Construct Deletion Mutant (ΔhpnP) (via homologous recombination) Gene_ID->Deletion_Construction Cultivation 3. Cultivate Wild-Type (WT) and Mutant (ΔhpnP) Strains Deletion_Construction->Cultivation Extraction 4. Perform Hopanoid Extraction (Saponification & LLE) Cultivation->Extraction Analysis 5. Analyze Lipids via GC-MS (Monitor for m/z 191) Extraction->Analysis Comparison 6. Compare Lipid Profiles Analysis->Comparison Conclusion_Yes Conclusion: HpnP is required for 2-methylation. Comparison->Conclusion_Yes 2-methylhopanoids absent in mutant? YES Conclusion_No Conclusion: Gene is not involved; re-evaluate hypothesis. Comparison->Conclusion_No NO

References

In-Depth Technical Guide to 2-Hydroxydiplopterol: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydiplopterol is a naturally occurring pentacyclic triterpenoid of the hopane series. Initially identified as a metabolite from the fungal strain Aspergillus variecolor B-17, it has since been isolated from plant sources, demonstrating its broader distribution in nature. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₃₀H₅₂O₂Mass Spectrometry
Molecular Weight 444.73 g/mol Mass Spectrometry
Appearance White amorphous solidExperimental Observation
Melting Point Not experimentally determined-
Boiling Point 515.6 ± 23.0 °CPredicted
Density 1.014 ± 0.06 g/cm³Predicted
pKa 15.11 ± 0.29Predicted
Solubility --
    MethanolSoluble (qualitative)General Triterpenoid Solubility
    EthanolSoluble (qualitative)General Triterpenoid Solubility
    ChloroformSoluble (qualitative)Used in Extraction
    DMSOSoluble (qualitative)General Triterpenoid Solubility[1][2][3][4]
    WaterInsoluble (predicted)General Triterpenoid Solubility
Spectral Data

Spectroscopic analysis is critical for the structural elucidation and identification of this compound. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of this compound (600 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Specific peak assignments are not currently available in the public domain.---

Table 3: ¹³C NMR Spectral Data of this compound (150 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
Specific peak assignments are not currently available in the public domain.--

Table 4: Infrared (IR) Spectroscopy Data of this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400Broad, StrongO-H stretch (hydroxyl groups)
~2940StrongC-H stretch (alkane)
~1460MediumC-H bend (alkane)
~1380MediumC-H bend (gem-dimethyl)
~1050StrongC-O stretch (hydroxyl)

Table 5: Mass Spectrometry (MS) Data of this compound

m/zIon TypeFragmentation
444[M]⁺Molecular Ion
Detailed fragmentation patterns are not currently available in the public domain.--

Experimental Protocols

Isolation and Purification of this compound from Arisaema jacquemontii

The following protocol is based on the first reported isolation of this compound from a plant source[5].

1. Plant Material Collection and Preparation:

  • Collect the whole plant of Arisaema jacquemontii Blume.

  • Dry the plant material under shade.

  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Soak the powdered plant material (e.g., 4 kg) in chloroform for 10 days at room temperature.

  • Filter the mixture to separate the chloroform extract from the plant residue.

  • Evaporate the chloroform from the filtrate under reduced pressure using a rotary evaporator to obtain the crude chloroform extract.

3. Chromatographic Purification:

  • Subject the crude chloroform extract to column chromatography on silica gel (70-230 mesh).

  • Elute the column with a gradient of increasing polarity using a hexane-acetone solvent system.

  • Monitor the fractions by thin-layer chromatography (TLC) on silica gel 60 F₂₅₄ plates, visualizing with UV light (254 and 366 nm) and a ceric sulfate spray reagent.

  • Combine fractions containing the target compound.

  • Further purify the combined fractions using flash chromatography on silica gel (230-400 mesh) with a hexane-acetone solvent system (e.g., 9.0:1.0) to yield pure this compound.

G plant Dried A. jacquemontii Powder extraction Chloroform Extraction plant->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Chloroform Extract evaporation->crude_extract column_chrom Silica Gel Column Chromatography (Hexane:Acetone gradient) crude_extract->column_chrom fractions Combined Fractions column_chrom->fractions flash_chrom Flash Chromatography (Hexane:Acetone 9:1) fractions->flash_chrom pure_compound Pure this compound flash_chrom->pure_compound

Isolation workflow for this compound.
Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic activity of this compound can be determined using the Sulforhodamine B (SRB) assay, which is a colorimetric assay that estimates cell number by staining total cellular protein[5].

1. Cell Culture and Treatment:

  • Seed human cancer cell lines (e.g., K-562) in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

2. Cell Fixation:

  • Terminate the experiment by adding cold trichloroacetic acid (TCA) to each well to a final concentration of 10% (w/v) and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water to remove TCA, unincorporated dye, and dead cells.

  • Air-dry the plates.

3. Staining:

  • Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well.

  • Incubate at room temperature for 30 minutes.

  • Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Air-dry the plates.

4. Measurement:

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Shake the plates for 5 minutes on a shaker.

  • Measure the optical density (OD) at a wavelength of 515 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate incubation1 Incubate 24h cell_seeding->incubation1 treatment Add this compound incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 fixation Fix with TCA incubation2->fixation washing1 Wash with Water fixation->washing1 staining Stain with SRB washing1->staining washing2 Wash with Acetic Acid staining->washing2 solubilization Solubilize with Tris Base washing2->solubilization read_od Read OD at 515 nm solubilization->read_od data_analysis Calculate % Viability read_od->data_analysis ic50 Determine IC50 data_analysis->ic50

Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Biological Activity and Signaling Pathways

This compound has demonstrated cytotoxic activity against human cancer cell lines. In one study, it exhibited an IC₅₀ value of 22 µM against the K-562 chronic myelogenous leukemia cell line[5].

The broader class of compounds to which this compound belongs, the hopanoids, are known to play a role in modulating the biophysical properties of bacterial membranes, analogous to sterols in eukaryotes. They are involved in maintaining membrane fluidity and integrity, which can influence the function of membrane-bound proteins and signaling pathways.

While specific signaling pathways directly modulated by this compound have not yet been elucidated, its cytotoxic effects suggest potential interference with key cellular processes. Given the known activities of other triterpenoids, potential, yet unconfirmed, pathways that could be affected by this compound include:

  • Apoptosis Induction: Many cytotoxic natural products induce programmed cell death.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival, and is a common target for anticancer agents.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is involved in inflammation and cell survival, and its inhibition can lead to apoptosis in cancer cells.

Further research is required to determine the precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects.

G cluster_pathways Potential Downstream Signaling Pathways (Hypothetical) compound This compound cell Cancer Cell compound->cell mapk MAPK Pathway cytotoxicity Cytotoxicity (IC50 = 22 µM in K-562 cells) mapk->cytotoxicity nfkb NF-κB Pathway nfkb->cytotoxicity apoptosis Apoptosis Induction apoptosis->cytotoxicity cell->mapk Modulation? cell->nfkb Modulation? cell->apoptosis Modulation?

Potential signaling pathways affected by this compound.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity. This guide has synthesized the available data on its physical and chemical properties, provided detailed experimental protocols for its study, and outlined potential areas for future research into its mechanism of action. The continued investigation of this compound and its analogs may lead to the development of new therapeutic agents. Further research is needed to fully characterize this molecule, including the experimental determination of its melting point, comprehensive solubility profiling, and detailed elucidation of its spectral properties and biological signaling pathways.

References

Isolating 2-Hydroxydiplopterol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Extraction and Purification of a Bioactive Triterpenoid from Microbial Cultures

This technical guide provides a comprehensive overview of the isolation and purification of 2-hydroxydiplopterol, a hopane-type pentacyclic triterpenoid, from microbial sources. Primarily sourced from the halotolerant fungus Aspergillus variecolor B-17, this document outlines detailed methodologies for cultivation, extraction, and purification, catering to researchers, scientists, and professionals in drug development.[1][2]

Introduction to this compound

This compound is a pentacyclic triterpenoid that has garnered interest due to its cytotoxic properties.[1][2] Initially isolated from the halotolerant fungal strain Aspergillus variecolor B-17, its structure has been elucidated through spectroscopic methods and single-crystal X-ray diffraction analysis.[1][2] This guide focuses on the practical aspects of obtaining this compound from microbial cultures, providing a foundation for further research and development.

Microbial Cultivation

The primary microbial source for this compound is the halotolerant fungus Aspergillus variecolor B-17.[1][2] The following protocol is a generalized procedure for the cultivation of this fungus for the production of secondary metabolites. Optimization of media components and culture conditions may be required to enhance yield.

Culture Media and Inoculation

For routine maintenance and preparation of inoculum, a medium such as Potato Dextrose Agar (PDA) supplemented with 10% NaCl is suitable for maintaining the halotolerant nature of the fungus.[2] For large-scale fermentation to produce this compound, a liquid medium is employed.

Table 1: Suggested Liquid Fermentation Medium Composition

ComponentConcentration (g/L)
Glucose20.0
Peptone5.0
Yeast Extract3.0
KH₂PO₄1.0
MgSO₄·7H₂O0.5
Sea Salts30.0 - 50.0
Distilled Waterto 1 L

Note: The pH of the medium should be adjusted to 5.5-6.0 before sterilization.

Fermentation Conditions

The fermentation is carried out under static conditions to promote the production of secondary metabolites.

Table 2: Fermentation Parameters

ParameterValue
Temperature28°C
Incubation Period45 days
Culture TypeStatic

Experimental Protocols

The following sections provide detailed step-by-step procedures for the extraction and purification of this compound from the fungal culture.

Extraction of Crude Metabolites

This protocol details the extraction of the crude triterpenoid fraction from the fungal biomass.

  • Harvesting: After the incubation period, the entire fermentation broth (75 liters) is harvested.[2] The mycelial mat is separated from the culture broth by filtration through cheesecloth or a similar filtration system.

  • Drying: The collected mycelium is pressed to remove excess liquid and can be either directly extracted or lyophilized (freeze-dried) to obtain a dry biomass.

  • Solvent Extraction: The mycelial biomass is exhaustively extracted with ethyl acetate. A common ratio for extraction is 1:10 (w/v) of dry biomass to solvent. This process should be repeated at least three times to ensure complete extraction. The extraction can be performed by maceration with stirring at room temperature for 24 hours for each cycle.

  • Concentration: The ethyl acetate extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving column chromatography.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Stationary Phase: Silica gel (70-230 mesh).

    • Procedure: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of a pre-packed silica gel column.

    • Elution: The column is eluted with a gradient of solvents with increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100% n-hexane -> 90:10 n-hexane:ethyl acetate -> ... -> 100% ethyl acetate).

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualized with a universal stain such as ceric sulfate spray followed by heating. Fractions containing the compound of interest are pooled.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Column: A reversed-phase C18 (ODS) column (e.g., YMC-Pack ODS-A, 10 x 250 mm, 5 µm).[2]

    • Mobile Phase: A gradient of methanol and water is typically used for the separation of triterpenoids. A suggested starting point is a linear gradient from 70% methanol in water to 100% methanol over 30 minutes.

    • Flow Rate: A typical flow rate for a semi-preparative column of this dimension is 2-4 mL/min.[2]

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for triterpenoids that lack a strong chromophore.

    • Isolation: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Data Presentation

The following table summarizes the key analytical data for this compound.

Table 3: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₃₀H₅₂O₂
Molecular Weight 444.7 g/mol
Appearance Colorless crystals
¹H NMR (CDCl₃, 500 MHz) δ 0.79 (s, 3H), 0.84 (s, 3H), 0.85 (s, 3H), 0.97 (s, 3H), 1.08 (s, 3H), 1.19 (s, 3H), 1.34 (s, 3H), 3.42 (dd, J = 11.5, 4.5 Hz, 1H)
¹³C NMR (CDCl₃, 125 MHz) δ 14.7, 15.9, 16.2, 16.7, 18.8, 21.0, 21.7, 24.3, 27.5, 33.4, 33.5, 37.3, 39.2, 40.5, 41.6, 42.3, 44.8, 49.6, 50.7, 51.5, 56.4, 61.0, 68.4, 72.9
Mass Spectrometry (ESI-MS) m/z 467 [M+Na]⁺

Note: NMR and MS data are based on reported values and may vary slightly depending on the instrumentation and conditions used.

Visualization of the Isolation Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Aspergillus variecolor B-17.

Isolation_Workflow cluster_cultivation Microbial Cultivation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Culture Aspergillus variecolor B-17 Culture (Static, 28°C, 45 days) Harvesting Harvesting and Filtration Culture->Harvesting Extraction Ethyl Acetate Extraction of Mycelium Harvesting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Silica_Column Silica Gel Column Chromatography Concentration->Silica_Column HPLC Semi-preparative HPLC (C18) Silica_Column->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Workflow for the isolation of this compound.

References

The Significance of the C-2 Hydroxyl Group in 2-Hydroxydiplopterol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of 2-Hydroxydiplopterol, a pentacyclic triterpenoid of the hopane class. The focus of this document is to elucidate the potential significance of the hydroxyl group at the C-2 position, drawing from direct experimental evidence and the broader context of hopanoid biology. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this molecule.

Introduction to this compound

This compound is a hopane-type pentacyclic triterpenoid isolated from the halotolerant fungal strain Aspergillus variecolor B-17.[1][2] Its structure is characterized by the hopane skeleton, with hydroxyl groups at the C-2 and C-22 positions. The presence of the C-22 hydroxyl group is characteristic of its parent compound, diplopterol. The additional hydroxyl group at the C-2 position distinguishes this compound and is the primary focus of this analysis.

Hopanoids, in general, are recognized as bacterial surrogates for eukaryotic sterols, such as cholesterol.[3][4] They play a crucial role in modulating the fluidity and rigidity of bacterial membranes, contributing to tolerance against various environmental stressors including extremes in temperature, pH, and osmotic pressure.[5][6][7] Diplopterol, a C30 hopanoid, is a key intermediate in the biosynthesis of more complex hopanoids and is known to interact with membrane lipids to influence their physical properties.[3][5][8]

The Structural Importance of the C-2 Hydroxyl Group

The introduction of a hydroxyl group at the C-2 position of the diplopterol scaffold has significant implications for the molecule's physicochemical properties and, by extension, its biological activity. The location and orientation of this functional group can influence polarity, hydrogen bonding capacity, and the overall conformation of the molecule, thereby affecting its interaction with biological targets.

Diplopterol_to_this compound cluster_0 Diplopterol cluster_1 This compound Diplopterol_img 2-Hydroxydiplopterol_img Diplopterol_img->2-Hydroxydiplopterol_img Hydroxylation at C-2

Figure 1: Structural relationship between Diplopterol and this compound.

The addition of the C-2 hydroxyl group increases the polarity of the molecule. This could alter its localization within the cell membrane and its ability to interact with the polar head groups of phospholipids or with specific domains of membrane-integrated proteins. Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enabling more specific and stable interactions with target molecules, such as enzymes or receptors.

Biological Activity of this compound

The primary biological activity reported for this compound is its cytotoxicity against cancer cell lines. This finding suggests that the molecule may have potential as an antineoplastic agent.

Cytotoxic Effects

A study on the metabolites of Aspergillus variecolor B-17 identified this compound and evaluated its cytotoxic activity. The results demonstrated a significant inhibitory effect on the proliferation of K562 human leukemia cells.[1][2]

CompoundCell LineActivityIC50 (µM)
This compoundK562 (Human Leukemia)Cytotoxic22
Table 1: Quantitative data on the cytotoxic activity of this compound.[1][2]

The specific mechanism by which this compound exerts its cytotoxic effects has not yet been elucidated. However, the presence of the hydroxyl group is likely a key determinant of this activity, as is often observed in structure-activity relationship (SAR) studies of other natural products where hydroxyl groups play a critical role in target binding and biological response.[9][10][11]

Experimental Protocols

Isolation of this compound

The following is a summary of the experimental protocol used for the isolation of this compound from Aspergillus variecolor B-17, as described in the primary literature.[1][2]

Isolation_Workflow cluster_0 Fermentation and Extraction cluster_1 Chromatographic Separation cluster_2 Purification and Identification A Fermentation of Aspergillus variecolor B-17 B Filtration of Broth A->B C Extraction with Ethyl Acetate B->C D Silica Gel Column Chromatography C->D E Sephadex LH-20 Column Chromatography D->E F Preparative TLC E->F G Crystallization F->G H Spectroscopic Analysis (NMR, MS) G->H I X-Ray Diffraction G->I Final Structure Elucidation Final Structure Elucidation I->Final Structure Elucidation

Figure 2: Experimental workflow for the isolation of this compound.

  • Fermentation: The fungal strain Aspergillus variecolor B-17 is cultured in a suitable broth medium.

  • Extraction: The fermented broth is filtered, and the filtrate is extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative thin-layer chromatography (TLC) to isolate the compound of interest.

  • Purification and Structure Elucidation: The isolated compound is further purified by crystallization. Its structure is then determined using spectroscopic methods (NMR, Mass Spectrometry) and confirmed by single-crystal X-ray diffraction analysis.[1][2]

Cytotoxicity Assay

The cytotoxic activity of this compound is typically evaluated using a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric method.

  • Cell Culture: The target cancer cell line (e.g., K562) is cultured in an appropriate medium under standard conditions.

  • Treatment: The cells are seeded in 96-well plates and treated with various concentrations of this compound.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: A reagent like MTT is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the MTT to a colored formazan product.

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Putative Signaling Pathways and the Role of the Hydroxyl Group

While the precise signaling pathways modulated by this compound are yet to be identified, insights can be drawn from the known biological activities of other hopanoids and triterpenoids. Some studies suggest that bacterial hopanoids can act as immunomodulators, inducing the differentiation of monocytes into macrophages.[4] This process involves the activation of key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4]

The cytotoxic activity of this compound could be mediated through the induction of apoptosis. The C-2 hydroxyl group may facilitate the binding of the molecule to key proteins in apoptotic pathways, such as caspases or members of the Bcl-2 family.

Hypothetical_Signaling_Pathway This compound This compound Membrane_Interaction Membrane Interaction/ Receptor Binding This compound->Membrane_Interaction MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Membrane_Interaction->MAPK_Pathway NFkB_Pathway NF-κB Pathway Membrane_Interaction->NFkB_Pathway Apoptosis_Modulators Modulation of Apoptotic Proteins (e.g., Bcl-2 family) Membrane_Interaction->Apoptosis_Modulators Transcription_Factors Activation of Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors Apoptosis Apoptosis Apoptosis_Modulators->Apoptosis Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis

Figure 3: Hypothetical signaling pathway for the cytotoxic effects of this compound.

Conclusion and Future Directions

This compound is a unique hopanoid with demonstrated cytotoxic activity. The presence of the hydroxyl group at the C-2 position is a key structural feature that likely governs its biological function. While current research is limited, the available data provides a strong rationale for further investigation into this molecule's therapeutic potential.

Future research should focus on:

  • ** elucidating the specific molecular targets and signaling pathways affected by this compound.**

  • ** conducting structure-activity relationship studies by synthesizing and testing analogues with modifications at the C-2 and C-22 positions to better understand the role of the hydroxyl groups.**

  • ** evaluating the in vivo efficacy and safety of this compound in preclinical cancer models.**

This technical guide serves as a starting point for these future endeavors, providing a comprehensive overview of the current knowledge and a framework for continued research into the significance of the hydroxyl group in this compound.

References

The Role of 2-Hydroxydiplopterol in Enhancing Membrane Rigidity and Regulating Cellular Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hopanoids, a class of pentacyclic triterpenoids found in diverse bacteria, are increasingly recognized as crucial modulators of membrane biophysics, functionally analogous to sterols in eukaryotes. This technical guide delves into the role of a specific hopanoid, 2-hydroxydiplopterol, and its close, more extensively studied relative, diplopterol, in influencing membrane rigidity and function. We will explore their impact on lipid ordering, permeability, and stress tolerance, and discuss the experimental methodologies used to elucidate these functions. Furthermore, this guide will present quantitative data from key studies in a structured format and visualize the known signaling pathways and experimental workflows involving these fascinating molecules.

Introduction: Hopanoids as Bacterial "Sterol Surrogates"

Bacterial membranes, devoid of cholesterol, utilize hopanoids to achieve the requisite level of rigidity and stability.[1][2] Diplopterol (also known as hopan-22-ol) is one of the simplest hopanoids and is considered a key player in modulating membrane fluidity.[2][3] this compound is a derivative of diplopterol, and while much of the foundational research has focused on diplopterol, the principles of membrane interaction are expected to be similar. These molecules intercalate into the lipid bilayer, where their rigid, planar structure imposes order on the surrounding phospholipid acyl chains.[4] This ordering effect leads to a decrease in membrane fluidity and permeability, which is critical for bacteria to withstand environmental stresses such as extreme pH, temperature, and osmotic pressure.[2]

Functionally, hopanoids are considered bacterial "sterol surrogates," capable of inducing a liquid-ordered (Lo) phase in model membranes, a property once thought to be exclusive to eukaryotic sterols.[2][5] This ability to create microdomains with distinct physical properties is essential for the spatial and temporal regulation of membrane-associated processes.

Quantitative Analysis of Hopanoid-Induced Membrane Ordering

The ordering effect of diplopterol on lipid bilayers has been quantified using various biophysical techniques. The following tables summarize key findings from studies on model membrane systems.

Table 1: Effect of Diplopterol on the Mean Molecular Area (MMA) of Sphingomyelin (SM) Monolayers

Lipid CompositionMean Molecular Area (Ų/molecule)Condensation Effect (%)*Reference
SM45.2N/A[6]
SM/Cholesterol (2:1)38.115.7[6]
SM/Diplopterol (2:1)39.512.6[6]

*Condensation effect is calculated as the percentage reduction in the observed MMA compared to the predicted MMA based on the individual components. A positive value indicates a condensing interaction.[6]

Table 2: Generalized Polarization (GP) Values of C-laurdan in Liposomes Containing Diplopterol

Liposome CompositionGP Value at pH 7GP Value at pH 3ΔGP (pH 3 - pH 7)Reference
kdo-lipid A~0.15~0.60~0.45[7]
kdo-lipid A/Diplopterol~0.35~0.65~0.30[7]
kdo-lipid A/Cholesterol~0.40~0.70~0.30[7]

*Higher GP values indicate a more ordered or rigid membrane environment.[7] kdo-lipid A is a component of the outer membrane of Gram-negative bacteria.

Experimental Protocols

Monolayer Compression Isotherms using a Langmuir-Blodgett Trough

This technique measures the surface pressure of a lipid monolayer as a function of the area per molecule, providing insights into lipid packing and phase behavior.

Methodology:

  • Trough Preparation: A Langmuir-Blodgett trough is filled with a pure water subphase. The surface is cleaned by aspiration until the surface pressure reading is stable and close to zero.[4][8]

  • Lipid Spreading: A solution of the lipid(s) of interest (e.g., sphingomyelin, diplopterol) in an organic solvent (e.g., chloroform) is carefully spread onto the air-water interface.[8] A period of at least 10 minutes is allowed for solvent evaporation.[4]

  • Monolayer Compression: Movable barriers compress the monolayer at a constant rate (e.g., 20 cm²/min).[4]

  • Data Acquisition: The surface pressure is continuously measured using a Wilhelmy plate as the area per molecule decreases.[9]

  • Isotherm Generation: A pressure-area isotherm is generated by plotting surface pressure against the mean molecular area.[10] Phase transitions appear as characteristic inflection points in the isotherm.[8]

Membrane Order Determination using C-laurdan Spectroscopy

C-laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which in turn correlates with membrane lipid packing.

Methodology:

  • Liposome Preparation:

    • Lipids (e.g., kdo-lipid A, diplopterol) are dissolved in a chloroform/methanol mixture and dried under vacuum to form a thin film.[6]

    • The lipid film is hydrated with a buffer solution (e.g., PBS) and subjected to vigorous vortexing to form multilamellar vesicles (MLVs).[11]

    • Large unilamellar vesicles (LUVs) are then prepared by extrusion through a polycarbonate filter with a defined pore size (e.g., 200 nm).[11]

  • Probe Incorporation: C-laurdan is added to the liposome suspension from a stock solution to a final lipid/probe ratio of approximately 500:1.[11] The mixture is incubated to allow for complete partitioning of the probe into the vesicles.[12]

  • Fluorescence Spectroscopy:

    • Steady-state fluorescence emission spectra are recorded using a spectrofluorometer equipped with a thermostated cell holder.[11]

    • The excitation wavelength is typically set to 348 nm or 378 nm.[11][13]

    • Emission spectra are recorded over a range of approximately 400-600 nm.[11]

  • Generalized Polarization (GP) Calculation: The GP value is calculated from the emission intensities at two wavelengths (e.g., 440 nm and 490 nm) using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)[14] A higher GP value corresponds to a more ordered membrane.

Signaling Pathways and Cellular Functions

Recent evidence suggests that hopanoids are not merely structural components but also participate in cellular signaling and regulation.

Hopanoid-Induced Macrophage Differentiation

Hopanoids have been shown to induce the differentiation of monocytes into macrophages, a critical process in the innate immune response. This process involves the activation of key signaling cascades.

Hopanoid_Signaling Hopanoids Hopanoids CellSurfaceReceptor Cell Surface Receptor (Hypothesized) Hopanoids->CellSurfaceReceptor MAPK_Pathway MAP Kinase Pathway CellSurfaceReceptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway CellSurfaceReceptor->NFkB_Pathway Phosphorylation_P42_44 Phosphorylation of p42/44 MAPK_Pathway->Phosphorylation_P42_44 Gene_Expression Altered Gene Expression NFkB_Pathway->Gene_Expression Phosphorylation_P42_44->Gene_Expression Macrophage_Differentiation Macrophage Differentiation Gene_Expression->Macrophage_Differentiation

Caption: Hopanoid-induced macrophage differentiation signaling cascade.

This signaling pathway, initiated by hopanoids, leads to the activation of MAP kinases and the NF-κB pathway, resulting in transcriptional changes that drive monocyte differentiation into macrophages.[1]

Hopanoid Biosynthesis and Transport

The synthesis of hopanoids from squalene is a fundamental process in many bacteria. Recent genomic analyses have also identified potential transport pathways for these lipids.

Hopanoid_Biosynthesis_Transport cluster_biosynthesis Biosynthesis cluster_transport Proposed Transport Squalene Squalene SHC Squalene-Hopene Cyclase (shc) Squalene->SHC Diploptene Diploptene SHC->Diploptene Diplopterol Diplopterol SHC->Diplopterol Hydroxylation Hydroxylation Diplopterol->Hydroxylation Two_Hydroxydiplopterol This compound Hydroxylation->Two_Hydroxydiplopterol Inner_Membrane Inner Membrane Two_Hydroxydiplopterol->Inner_Membrane HpnT HpnT Inner_Membrane->HpnT Hopanoid Trafficking HpnS HpnS HpnT->HpnS Outer_Membrane Outer Membrane HpnS->Outer_Membrane

Caption: Hopanoid biosynthesis and proposed transport pathway.

Squalene is cyclized by squalene-hopene cyclase (SHC) to produce diploptene and diplopterol.[5] Diplopterol can be further modified, for instance by hydroxylation, to form derivatives like this compound. The newly identified gene families, hpnT and hpnS, are proposed to be involved in the transport of hopanoids from the inner to the outer membrane in diderm bacteria.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the effect of hopanoids on membrane properties.

Experimental_Workflow Start Start: Hypothesis on Hopanoid Function Liposome_Prep Liposome Preparation (with and without Hopanoids) Start->Liposome_Prep Monolayer_Prep Monolayer Preparation (with and without Hopanoids) Start->Monolayer_Prep C_Laurdan C-laurdan Spectroscopy Liposome_Prep->C_Laurdan LB_Trough Langmuir-Blodgett Trough Assay Monolayer_Prep->LB_Trough Data_Analysis_GP Data Analysis: Calculate GP Values C_Laurdan->Data_Analysis_GP Data_Analysis_MMA Data Analysis: Generate Isotherms, Calculate MMA LB_Trough->Data_Analysis_MMA Conclusion Conclusion on Membrane Ordering Effect Data_Analysis_GP->Conclusion Data_Analysis_MMA->Conclusion

Caption: Workflow for assessing hopanoid impact on membranes.

Conclusion and Future Directions

This compound and other hopanoids are integral to the structure and function of many bacterial membranes, providing a mechanism for rigidification and adaptation to environmental stress. Their functional analogy to eukaryotic sterols highlights a convergent evolutionary strategy for maintaining membrane integrity. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the nuanced roles of these molecules. Future research should focus on elucidating the specific protein-hopanoid interactions that mediate signaling and transport processes, and on exploring the potential of targeting hopanoid biosynthesis as a novel antimicrobial strategy. The expanding toolkit of biophysical and genetic techniques will undoubtedly continue to shed light on the diverse and critical functions of these fascinating bacterial lipids.

References

The Ubiquitous Presence of 2-Hydroxydiplopterol: A Technical Guide to its Occurrence and Analysis in Diverse Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the occurrence, analysis, and environmental significance of 2-hydroxydiplopterol, a key bacterial biomarker. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantitative distribution of this hopanoid across various environmental settings, details the sophisticated methodologies for its detection, and illustrates the biosynthetic and regulatory pathways governing its presence.

Introduction: The Significance of this compound

This compound, also known as hopan-22-ol, is a pentacyclic triterpenoid belonging to the hopanoid class of lipids.[1][2][3] Structurally analogous to sterols in eukaryotes, hopanoids are integral components of many bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity, integrity, and resistance to environmental stressors.[1][4][5][6][7] The presence and abundance of specific hopanoids, such as this compound, serve as valuable biomarkers, offering insights into bacterial populations, biogeochemical processes, and paleoenvironmental conditions.[8] This guide synthesizes current knowledge on the distribution of this compound, providing a foundational resource for its study and application.

Occurrence and Quantitative Distribution of this compound

This compound has been identified in a wide array of environmental settings, from marine and terrestrial ecosystems to extreme environments. Its prevalence is intrinsically linked to the distribution of hopanoid-producing bacteria. While extensive quantitative data specifically for this compound is often embedded within broader hopanoid analyses, the following table summarizes available information on its occurrence and the general concentration ranges of related hopanoids.

Environmental SettingMatrixKey Hopanoid-Producing BacteriaTypical Concentration Range of Related Hopanoids (µg/g organic carbon)References
Marine Environments SedimentsProteobacteria, Cyanobacteria0.1 - 150[9]
Water ColumnBacterioplanktonng/L range[8]
Terrestrial Environments Soils and PeatlandsAcidobacteria, Actinobacteria, Proteobacteria1 - 200[10][11]
Microbial Mats Hypersaline, Hot SpringsCyanobacteria, ProteobacteriaCan be major lipid components[6]
Fungal Cultures Aspergillus variecolorN/ANot reported in µg/g[12]

Note: Quantitative data for this compound is often reported as part of the total hopanoid content. The concentration ranges provided are for total hopanoids and are indicative of environments where this compound is likely to be found.

Experimental Protocols for the Analysis of this compound

The analysis of this compound from environmental samples requires a multi-step process involving extraction, purification, and instrumental analysis.

Lipid Extraction: Bligh-Dyer Method

A modified Bligh-Dyer method is commonly employed for the extraction of hopanoids from environmental matrices.[1]

  • Sample Preparation: Lyophilize and homogenize the solid sample (e.g., sediment, soil). For microbial cultures, centrifuge to obtain a cell pellet.

  • Solvent Extraction: Add a one-phase solvent mixture of chloroform:methanol:phosphate buffer (e.g., 1:2:0.8 v/v/v) to the sample.

  • Agitation: Sonicate or shake the mixture for a defined period (e.g., 1-2 hours) to ensure thorough lipid extraction.

  • Phase Separation: Add additional chloroform and water to the mixture to induce phase separation, resulting in an upper aqueous/methanol layer and a lower chloroform layer containing the lipids.

  • Collection: Carefully collect the lower chloroform layer. Repeat the extraction of the remaining solid residue with the solvent mixture to maximize lipid recovery.

  • Drying: Combine the chloroform extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

Purification and Derivatization

The total lipid extract is often fractionated using column chromatography to isolate the polar hopanoid fraction. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is necessary to increase the volatility of the hydroxyl group.

  • Acetylation: React the dried lipid extract with a mixture of acetic anhydride and pyridine at an elevated temperature (e.g., 70°C) for 1-2 hours.

  • Silylation: Alternatively, treat the extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for the identification and quantification of derivatized hopanoids.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: A temperature gradient is used to separate the compounds, typically starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 320°C).

    • Mass Spectrometry: Operated in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification. The mass spectrum of acetylated this compound will show characteristic fragment ions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used for the analysis of underivatized hopanoids.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of solvents such as methanol, isopropanol, and water.

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

Visualizing Key Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of this compound is part of the broader hopanoid synthesis pathway, which begins with the cyclization of squalene.

G Squalene Squalene Diploptene Diploptene Squalene->Diploptene Squalene-hopene cyclase (shc) Diplopterol Diplopterol Diploptene->Diplopterol Hydration Hydroxydiplopterol Hydroxydiplopterol Diplopterol->Hydroxydiplopterol Hydroxylation (C-2)

Simplified biosynthetic pathway of this compound.
Experimental Workflow for this compound Analysis

The following diagram outlines the typical workflow for the analysis of this compound from environmental samples.

G cluster_sample Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_data Data Interpretation Sample Environmental Sample (Sediment, Soil, etc.) Homogenize Lyophilization & Homogenization Sample->Homogenize Extract Lipid Extraction (Bligh-Dyer) Homogenize->Extract Purify Column Chromatography Extract->Purify Derivatize Derivatization (Acetylation/Silylation) Purify->Derivatize LCMS LC-MS Analysis Purify->LCMS GCMS GC-MS Analysis Derivatize->GCMS Quantify Quantification GCMS->Quantify LCMS->Quantify Interpret Environmental Interpretation Quantify->Interpret

General workflow for this compound analysis.
Regulation of Hopanoid Production in Response to Environmental Stress

Bacteria modulate the composition of their membrane lipids, including hopanoids, in response to environmental stressors such as changes in pH and temperature.[1][6][13][14] This response is often controlled by complex regulatory networks.

G Stress Environmental Stress (e.g., Low pH, High Temperature) Sensor Membrane Sensor Proteins Stress->Sensor Senses change Signal Signal Transduction Cascade Sensor->Signal Activates Regulator Transcriptional Regulator Signal->Regulator Modulates Hpn_genes Hopanoid Biosynthesis Genes (e.g., shc, hpnH) Regulator->Hpn_genes Regulates transcription Hopanoids Altered Hopanoid Composition (e.g., increased this compound) Hpn_genes->Hopanoids Leads to Membrane Membrane Fluidity & Permeability Adjustment Hopanoids->Membrane Modifies Membrane->Stress Confers resistance to

Conceptual model of hopanoid regulation under stress.

Conclusion and Future Directions

This compound is a significant biomarker with the potential to unlock further understanding of bacterial ecology and biogeochemistry. While its qualitative presence is well-documented, a concerted effort is needed to generate more specific quantitative data across a wider range of environmental settings. Advances in analytical techniques, particularly high-resolution mass spectrometry and the development of certified reference standards, will be crucial in this endeavor. Furthermore, elucidating the specific signaling pathways and regulatory networks that control the production of this compound will provide deeper insights into its physiological role and its potential as a target for novel therapeutic agents. This technical guide serves as a comprehensive starting point for researchers embarking on the study of this fascinating and important molecule.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Hydroxydiplopterol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of 2-Hydroxydiplopterol (diplopterol), a C30 hopanol, using Gas Chromatography-Mass Spectrometry (GC-MS). Hopanoids are bacterial triterpenoids with significant interest as biomarkers and for their roles in membrane function. This protocol outlines the necessary steps for sample preparation, including total lipid extraction and derivatization, followed by optimized GC-MS parameters for separation and detection. The methodology is applicable to various sample matrices, particularly bacterial cultures.

Introduction

Hopanoids are a class of pentacyclic triterpenoids produced by a wide range of bacteria.[1] this compound, also known as diplopterol, is a fundamental C30 hopanoid that serves as a precursor for more complex bacteriohopanepolyols (BHPs).[2][3] Accurate quantification of diplopterol is crucial for understanding bacterial physiology, biogeochemical cycles, and for the development of novel therapeutic agents. Gas chromatography-mass spectrometry is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, the polyfunctional nature of many hopanoids, including the hydroxyl group in diplopterol, necessitates derivatization to increase their volatility for GC-MS analysis.[1][4] This protocol details a robust method for the analysis of diplopterol, focusing on acetylation as the derivatization step.

Experimental Protocols

Total Lipid Extraction

A modified Bligh-Dyer method is utilized for the extraction of total lipids from bacterial cell pellets.

  • Materials:

    • Chloroform (CHCl3)

    • Methanol (MeOH)

    • Phosphate-buffered saline (PBS) or appropriate buffer

    • Centrifuge tubes

    • Glass vials

    • Nitrogen gas stream or vacuum concentrator

  • Procedure:

    • Harvest bacterial cells by centrifugation and wash the pellet with PBS.

    • Resuspend the cell pellet in a single-phase mixture of CHCl3:MeOH:Buffer (1:2:0.8, v/v/v).

    • Sonicate the mixture to ensure complete cell lysis and lipid extraction.

    • Induce phase separation by adding an equal volume of CHCl3 and water, resulting in a final ratio of CHCl3:MeOH:H2O (2:2:1.8, v/v/v).

    • Centrifuge to separate the phases. The lower organic phase contains the total lipids.

    • Carefully collect the lower chloroform phase into a clean glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

Derivatization: Acetylation

To improve the volatility of this compound for GC-MS analysis, the hydroxyl group is acetylated.

  • Materials:

    • Acetic anhydride (Ac2O)

    • Pyridine

    • Heating block or water bath

  • Procedure:

    • To the dried lipid extract, add 100 µL of a 1:1 (v/v) mixture of acetic anhydride and pyridine.[2][5]

    • Seal the vial tightly and heat at 60-70°C for 30 minutes to 1 hour.[1][5]

    • After cooling to room temperature, evaporate the remaining derivatization reagents under a stream of nitrogen.

    • Re-dissolve the derivatized sample in a suitable solvent for GC-MS injection (e.g., dichloromethane, hexane).

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • GC Column: A low-polarity capillary column is recommended, such as a DB-5ms or similar (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6][7] For high-temperature applications to analyze less volatile hopanoids, a DB-XLB or DB-5HT column can be used.[1]

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 190°C at a rate of 10°C/min.

    • Ramp 2: Increase to 320°C at a rate of 5°C/min.

    • Final hold: 320°C for 15 minutes.

    • (Note: This is a general program and may require optimization based on the specific instrument and column used.)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Ion Source Temperature: 230°C.[8]

    • Mass Range: m/z 50-800.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Data Presentation

Mass Spectral Data

The acetylated form of this compound will produce a characteristic mass spectrum. The molecular ion peak ([M]+) for acetylated diplopterol (C32H54O2) is expected at m/z 470.7. Key fragment ions are crucial for identification. A prominent fragment is often observed at m/z 191, which is characteristic of the hopanoid A/B ring system.[1] Dehydration of the tertiary alcohol during analysis can also occur.[5][9]

Table 1: Expected Mass Fragments for Acetylated this compound

m/zInterpretation
470.7Molecular Ion [M]+
410.7[M - CH3COOH]+ (Loss of acetic acid)
367Further fragmentation
191Characteristic hopanoid fragment
Quantitative Analysis

For accurate quantification, an internal standard should be used. Androsterone or a deuterated hopanoid standard are suitable choices.[5][10] A calibration curve should be generated using purified standards of this compound.

Table 2: Example Calibration Data for this compound Quantification

Concentration (ng/µL)Peak Area (Analyte)Peak Area (Internal Standard)Response Factor
115,000100,0000.150
578,000102,0000.765
10155,000101,0001.535
25390,000100,5003.881
50795,000101,2007.856

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Bacterial Cell Pellet TLE Total Lipid Extraction (Bligh-Dyer) Sample->TLE Dry_Extract Dried Lipid Extract TLE->Dry_Extract Derivatization Acetylation (Acetic Anhydride/Pyridine) Dry_Extract->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Identification (Mass Spectra) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described methods for lipid extraction, derivatization, and instrumental analysis are robust and can be adapted for various research applications. Accurate quantification through the use of appropriate standards is essential for obtaining reliable and reproducible results. This protocol serves as a valuable resource for researchers in microbiology, geochemistry, and drug development who are investigating the roles of hopanoids.

References

Application Note: Quantification of 2-Hydroxydiplopterol using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Hydroxydiplopterol in a biological matrix. Due to the absence of a published, validated method for this specific analyte, the following protocol is a comprehensive starting point for method development and validation, based on established principles for the analysis of similar triterpenoid compounds. The method employs a protein precipitation extraction followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

This compound is a pentacyclic triterpenoid, a class of natural products with diverse biological activities. Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical assays. This document provides a detailed, proposed protocol for researchers, scientists, and drug development professionals to establish a robust analytical method for this compound.

Experimental Protocols

Sample Preparation

A protein precipitation procedure is proposed for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or a related triterpenoid not present in the sample)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (50:50 Acetonitrile:Water with 0.1% Formic Acid)

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

System: A standard UHPLC or HPLC system. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Mobile Phase A: Water with 0.1% Formic Acid. Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Flow Rate: 0.4 mL/min. Column Temperature: 40°C. Injection Volume: 5 µL.

Gradient Elution:

Time (min) % Mobile Phase B
0.0 50
1.0 50
5.0 98
7.0 98
7.1 50

| 9.0 | 50 |

Mass Spectrometry

System: Triple Quadrupole Mass Spectrometer. Ionization Mode: Electrospray Ionization (ESI), Positive. Source Parameters:

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Analyte Information:

  • Compound: this compound

  • Molecular Formula: C₃₀H₅₂O₂

  • Molecular Weight: 444.73 g/mol [1][2]

Multiple Reaction Monitoring (MRM) Transitions (Proposed):

The precursor ion is proposed to be the protonated molecule [M+H]⁺. Common fragmentation pathways for hydroxylated triterpenoids involve sequential losses of water (H₂O).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)445.4409.4 ([M+H-2H₂O]⁺)1003020
This compound (Qualifier)445.4427.4 ([M+H-H₂O]⁺)1003015
Internal Standard (IS)User DefinedUser Defined100User DefinedUser Defined

Data Presentation

The following tables represent hypothetical data for a validated method and should be used as a reference for expected performance.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linear Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC3< 1095 - 105< 1590 - 110
Mid QC100< 1095 - 105< 1590 - 110
High QC800< 1095 - 105< 1590 - 110

Visualizations

Experimental Workflow Diagram

LCMS_Workflow Sample Sample Receipt (Plasma) Spike Spike Internal Standard Sample->Spike 1 Precipitate Protein Precipitation (Ice-Cold Acetonitrile) Spike->Precipitate 2 Centrifuge Centrifugation Precipitate->Centrifuge 3 Evaporate Supernatant Evaporation Centrifuge->Evaporate 4 Reconstitute Reconstitution Evaporate->Reconstitute 5 LC_Inject LC Injection Reconstitute->LC_Inject 6 LC_Separation Chromatographic Separation (C18 Column) LC_Inject->LC_Separation 7 MS_Detect MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detect 8 Data_Acq Data Acquisition MS_Detect->Data_Acq 9 Data_Proc Data Processing & Quantification Data_Acq->Data_Proc 10 Report Final Report Data_Proc->Report 11

Caption: LC-MS/MS workflow for this compound quantification.

Proposed Fragmentation Pathway

Fragmentation_Pathway Precursor Precursor Ion [M+H]⁺ m/z 445.4 Fragment1 Qualifier Ion [M+H-H₂O]⁺ m/z 427.4 Precursor->Fragment1 - H₂O Fragment2 Quantifier Ion [M+H-2H₂O]⁺ m/z 409.4 Fragment1->Fragment2 - H₂O

Caption: Proposed fragmentation of this compound.

Conclusion

This application note provides a detailed, proposed LC-MS/MS protocol that serves as a robust starting point for the quantification of this compound. The outlined sample preparation, chromatography, and mass spectrometry conditions are based on established methods for similar triterpenoid compounds. It is essential that this method undergoes full validation in accordance with regulatory guidelines to ensure its accuracy, precision, and reliability for its intended application.

References

Enhancing 2-Hydroxydiplopterol Detection: A Guide to Derivatization Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes & Protocols

The accurate detection and quantification of 2-Hydroxydiplopterol, a triterpenoid of interest in various research fields, can be significantly improved through chemical derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Derivatization enhances the volatility, thermal stability, and chromatographic behavior of this hydroxylated compound, leading to improved sensitivity and peak shape. This document provides detailed protocols for the two most effective derivatization techniques: acetylation and silylation.

The Challenge of this compound Analysis

Direct analysis of this compound can be challenging due to its relatively low volatility and the presence of a polar hydroxyl group. This can lead to poor chromatographic resolution, peak tailing, and low signal intensity, hindering accurate quantification. Derivatization addresses these issues by chemically modifying the hydroxyl group to create a less polar and more volatile derivative.

Recommended Derivatization Techniques

1. Acetylation: This technique involves the reaction of the hydroxyl group of this compound with an acetylating agent, typically acetic anhydride, to form an ester. Acetylation is a robust and widely used method for the analysis of hopanoids, the class of molecules to which this compound belongs.

2. Silylation: Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are commonly used. This method is highly effective at increasing the volatility of hydroxylated compounds.

Quantitative Data Summary

The following table summarizes the reported improvements in hopanoid detection following derivatization. While specific quantitative data for this compound is limited, the data for the broader hopanoid class provides a strong indication of the expected enhancement.

Derivatization TechniqueAnalyte ClassAnalytical MethodReported EnhancementReference
AcetylationHopanoidsGC-MS2- to 7-fold higher recovery compared to oxidative cleavage methods.[1]

Experimental Protocols

Protocol 1: Acetylation of this compound for GC-MS Analysis

Objective: To convert this compound to its more volatile acetate ester for improved GC-MS detection.

Materials:

  • Dried this compound sample

  • Acetic anhydride (analytical grade)

  • Pyridine (analytical grade)

  • Micro-reaction vials (e.g., 1.5 mL)

  • Heating block or oven

  • Nitrogen gas supply for drying

  • Ethyl acetate or other suitable solvent for reconstitution

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. Lyophilization or drying under a gentle stream of nitrogen is recommended.

  • Reagent Preparation: Prepare a 1:1 (v/v) mixture of acetic anhydride and pyridine. Caution: Both reagents are corrosive and should be handled in a fume hood.

  • Derivatization Reaction:

    • To the dried sample in a micro-reaction vial, add 100 µL of the acetic anhydride/pyridine mixture.

    • Securely cap the vial.

    • Heat the reaction mixture at 70°C for 20-30 minutes in a heating block or oven.

  • Sample Work-up:

    • After cooling to room temperature, evaporate the excess reagents under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system. The expected product is 2-acetoxydiplopterol.

Protocol 2: Silylation of this compound for GC-MS Analysis

Objective: To convert this compound to its highly volatile trimethylsilyl (TMS) ether for enhanced GC-MS detection.

Materials:

  • Dried this compound sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (analytical grade, optional, can be used as a solvent)

  • Micro-reaction vials (e.g., 1.5 mL)

  • Heating block or oven

  • Nitrogen gas supply for drying

  • Hexane or other suitable solvent for reconstitution

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. Moisture will deactivate the silylating reagent.

  • Derivatization Reaction:

    • To the dried sample in a micro-reaction vial, add 50 µL of BSTFA (+1% TMCS) or MSTFA. If desired, the sample can be first dissolved in a small amount of pyridine (e.g., 50 µL) before adding the silylating reagent.

    • Securely cap the vial.

    • Heat the reaction mixture at 60-70°C for 60 minutes in a heating block or oven.

  • Sample Work-up:

    • After cooling to room temperature, the sample can often be directly injected into the GC-MS. Alternatively, the excess reagent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent like hexane.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The expected product is 2-(trimethylsilyloxy)diplopterol.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start This compound Sample Dry Dry Sample (Lyophilization or N2 Stream) Start->Dry Deriv_Step Add Derivatization Reagent (Acetylation or Silylation) Dry->Deriv_Step Heat Heat (e.g., 70°C) Deriv_Step->Heat Workup Sample Work-up (Evaporation & Reconstitution) Heat->Workup GCMS GC-MS or LC-MS Analysis Workup->GCMS

General experimental workflow for derivatization.

Acetylation_Reaction cluster_reactants Reactants cluster_products Products 2_Hydroxydiplopterol This compound (R-OH) Reaction + 2_Hydroxydiplopterol->Reaction Acetic_Anhydride Acetic Anhydride ((CH3CO)2O) Acetic_Anhydride->Reaction Acetylated_Product 2-Acetoxydiplopterol (R-OCOCH3) Acetic_Acid Acetic Acid (CH3COOH) Reaction->Acetylated_Product Reaction->Acetic_Acid

Acetylation reaction of this compound.

Silylation_Reaction cluster_reactants Reactants cluster_products Products 2_Hydroxydiplopterol This compound (R-OH) Reaction + 2_Hydroxydiplopterol->Reaction BSTFA BSTFA (CF3CON(Si(CH3)3)2) BSTFA->Reaction Silylated_Product 2-(Trimethylsilyloxy)diplopterol (R-O-Si(CH3)3) Byproducts Volatile Byproducts Reaction->Silylated_Product Reaction->Byproducts

Silylation reaction of this compound.

References

Application Note & Protocol: Synthesis and Application of Deuterated 2-Hydroxydiplopterol as an Internal Standard for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in analytical chemistry, particularly in the quantification of hopanoids and related biomarkers.

Introduction

Hopanoids are a class of pentacyclic triterpenoids that function as sterol surrogates in many bacteria, playing a crucial role in maintaining membrane integrity and fluidity.[1][2] The quantification of specific hopanoids, such as 2-Hydroxydiplopterol, is of significant interest in various fields, including geochemistry, microbiology, and potentially as biomarkers in clinical diagnostics. Accurate quantification of these molecules in complex biological matrices requires the use of a suitable internal standard.[3][4] Stable isotope-labeled internal standards, particularly deuterated analogs, are considered the gold standard for mass spectrometry-based quantification due to their similar physicochemical properties to the analyte of interest, which corrects for variations in sample preparation and instrument response.[5][6][7] This document provides a detailed protocol for the chemical synthesis of deuterated this compound (d-2-Hydroxydiplopterol) and its application as an internal standard for the accurate quantification of endogenous this compound.

Synthesis of Deuterated this compound

The synthesis of deuterated this compound can be achieved through a multi-step process starting from a readily available hopanoid precursor, such as diplopterol. The key step involves the introduction of deuterium atoms via reduction with a deuterated reagent.

Proposed Synthetic Pathway:

Synthesis_Pathway Diplopterol Diplopterol Intermediate1 2-Oxo-diplopterol Diplopterol->Intermediate1 Oxidation (e.g., PCC) d_2_Hydroxydiplopterol d-2-Hydroxydiplopterol Intermediate1->d_2_Hydroxydiplopterol Reduction (NaBD4)

Caption: Proposed synthetic pathway for deuterated this compound.

Experimental Protocol: Synthesis of Deuterated this compound

Materials:

  • Diplopterol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Sodium borodeuteride (NaBD4), 98 atom % D

  • Methanol-d1 (MeOD), 99.5 atom % D

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Step 1: Oxidation of Diplopterol to 2-Oxo-diplopterol

  • Dissolve diplopterol in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add pyridinium chlorochromate (PCC) in one portion. The molar ratio of PCC to diplopterol should be approximately 1.5:1.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude 2-Oxo-diplopterol.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure 2-Oxo-diplopterol.

Step 2: Deuterated Reduction to d-2-Hydroxydiplopterol

  • Dissolve the purified 2-Oxo-diplopterol in a mixture of Methanol-d1 (MeOD) and dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borodeuteride (NaBD4) to the cooled solution. The molar ratio of NaBD4 to 2-Oxo-diplopterol should be approximately 1.2:1.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for another 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product, deuterated this compound.

Characterization: The final product should be characterized by mass spectrometry to confirm the incorporation of deuterium and by NMR spectroscopy to confirm the structure and isotopic purity.

Application as an Internal Standard

Deuterated this compound is an ideal internal standard for the quantification of endogenous this compound in various samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow for Quantification:

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., bacterial culture, sediment) Spike Spike with known amount of d-2-Hydroxydiplopterol Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (optional, for GC-MS) Extract->Derivatize Analysis LC-MS or GC-MS Analysis Derivatize->Analysis Quantify Quantification using ratio of analyte to internal standard Analysis->Quantify Result Concentration of This compound Quantify->Result

Caption: Workflow for quantification of this compound using a deuterated internal standard.

Protocol for Quantification using LC-MS:

Materials:

  • Biological sample containing this compound

  • Deuterated this compound internal standard solution of known concentration

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS grade solvents for mobile phase (e.g., acetonitrile, water, formic acid)

  • LC column suitable for lipid analysis (e.g., C18)

Procedure:

  • Sample Preparation:

    • To a known amount of the biological sample, add a precise volume of the deuterated this compound internal standard solution.

    • Perform a total lipid extraction using an appropriate method (e.g., Bligh-Dyer extraction).

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).

  • LC-MS Analysis:

    • Inject the prepared sample onto the LC-MS system.

    • Separate the lipids using a suitable chromatographic gradient.

    • Detect the analyte and the internal standard using the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. Monitor the specific m/z for both the unlabeled this compound and the deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous this compound and the deuterated internal standard.

    • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Generate a calibration curve using known concentrations of unlabeled this compound spiked with the same amount of internal standard.

    • Determine the concentration of this compound in the original sample by comparing its response ratio to the calibration curve.

Data Presentation

The use of a deuterated internal standard significantly improves the precision and accuracy of quantification. Below is a table illustrating the expected improvement in data quality.

Sample IDAnalyte Peak Area (without IS)Analyte Peak Area (with IS)Internal Standard Peak AreaResponse Ratio (Analyte/IS)Calculated Concentration (ng/mL)%RSD
Without Internal Standard
Replicate 1125,430---12.515.2%
Replicate 2142,180---14.2
Replicate 3110,950---11.1
With Deuterated Internal Standard
Replicate 1126,100126,100150,2000.84011.82.5%
Replicate 2130,500130,500152,3000.85712.0
Replicate 3128,300128,300151,5000.84711.9

%RSD: Percent Relative Standard Deviation

Conclusion

The synthesis of deuterated this compound provides a valuable tool for the accurate and precise quantification of its unlabeled counterpart in complex biological and environmental samples. The protocols outlined in this application note offer a robust framework for researchers to produce and utilize this internal standard, leading to more reliable and reproducible quantitative data in the study of hopanoids. The use of such stable isotope-labeled standards is crucial for advancing our understanding of the roles these important lipids play in various biological systems.

References

Application Notes and Protocols: A Hypothetical Exploration of 2-Hydroxydiplopterol as a Novel Biomarker in Microbial Source Tracking

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are presented as a hypothetical framework. As of the current scientific literature, 2-hydroxydiplopterol has not been established as a recognized biomarker for microbial source tracking (MST). This document outlines a potential, exploratory application based on the principles of chemical biomarker analysis in environmental science.

Introduction

Microbial source tracking (MST) is a critical field focused on identifying the origins of fecal contamination in the environment.[1][2] This is essential for assessing public health risks and implementing effective remediation strategies.[1] While many MST methods rely on genotypic markers from host-specific bacteria, the use of chemical biomarkers offers a complementary approach.[1][3]

This compound is a triterpenoid that has been isolated from the fungal strain Aspergillus variecolor B-17 and the plant Arisaema jacquemontii.[4][5] While its primary documented activity is cytotoxicity[4], its unique microbial origin presents a hypothetical basis for exploring its utility as a source-specific biomarker. This document outlines a potential application of this compound for tracking the presence of its source organism in environmental samples.

Hypothetical Application in Microbial Source Tracking

The core premise of this hypothetical application is that this compound, being a secondary metabolite of a specific microorganism, could serve as a chemical signature for the presence of that organism or its metabolic activity in an environmental sample. If the source organism is found to be exclusively associated with a particular environment or host (e.g., a specific type of industrial effluent, a particular plant's rhizosphere, or a specific animal gut), then this compound could be used to track the dispersal of material from that source.

For this hypothetical scenario, we will assume that the source fungus, Aspergillus variecolor B-17, is a key component of a specific type of compost used in agriculture and that we want to track the runoff from this compost into nearby water sources.

Experimental Workflow

The overall experimental workflow for using this compound as an MST marker would involve sample collection, lipid extraction, chemical analysis, and data interpretation.

Experimental Workflow for this compound MST cluster_0 Sample Collection & Preparation cluster_1 Lipid Extraction & Fractionation cluster_2 Analysis & Quantification cluster_3 Data Interpretation A Environmental Sample Collection (Water, Sediment, Soil) C Sample Filtration and/or Lyophilization A->C B Reference Sample Collection (Source Compost) B->C D Solvent Extraction (e.g., Bligh-Dyer) C->D E Solid Phase Extraction (SPE) or Column Chromatography D->E F Derivatization (optional) E->F G GC-MS or LC-MS Analysis F->G H Quantification of this compound G->H I Comparison to Reference Samples H->I J Source Apportionment I->J

Fig. 1: Hypothetical workflow for this compound-based MST.

Detailed Experimental Protocols

Protocol 1: Sample Collection and Preparation
  • Water Samples:

    • Collect 1-4 liters of water in pre-cleaned amber glass bottles.

    • Store on ice and transport to the laboratory for processing within 24 hours.

    • Filter water through a 0.45 µm glass fiber filter.

    • Store the filter at -20°C until extraction.

  • Soil and Sediment Samples:

    • Collect the top 5 cm of soil or sediment using a pre-cleaned stainless steel trowel.

    • Store samples in pre-cleaned glass jars at -20°C.

    • Prior to extraction, lyophilize (freeze-dry) the samples to a constant weight.

  • Reference Source Material (Compost):

    • Collect a representative sample of the compost.

    • Store and process in the same manner as soil and sediment samples.

Protocol 2: Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is a standard method for extracting lipids from environmental samples.

  • Transfer the filter or 10-20 g of lyophilized soil/sediment/compost to a solvent-rinsed glass centrifuge tube.

  • Add a solvent mixture of chloroform:methanol:phosphate buffer (1:2:0.8 v/v/v) to the tube, ensuring the sample is fully submerged.

  • Sonicate the mixture for 15 minutes in a sonication bath.

  • Centrifuge at 2500 rpm for 10 minutes to pellet the solid material.

  • Decant the supernatant into a clean separation funnel.

  • Repeat the extraction (steps 2-5) twice more on the pellet, pooling the supernatants.

  • To the pooled supernatant in the separation funnel, add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

  • Allow the phases to separate. The lower chloroform phase contains the lipids.

  • Drain the lower chloroform phase into a round-bottom flask.

  • Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the total lipid extract (TLE).

Protocol 3: Fractionation by Solid Phase Extraction (SPE)

To isolate the triterpenoid fraction containing this compound, the TLE is fractionated.

  • Prepare a silica gel SPE cartridge by conditioning with hexane.

  • Dissolve the TLE in a minimal amount of hexane.

  • Load the dissolved TLE onto the SPE cartridge.

  • Elute different lipid classes using solvents of increasing polarity. A hypothetical elution scheme is presented in Table 1.

  • Collect the fraction expected to contain triterpenols (e.g., the acetone fraction).

  • Evaporate the solvent from the collected fraction.

Table 1: Hypothetical Solid Phase Extraction Elution Scheme

FractionElution SolventPolarityTarget Lipid Class
F1HexaneNon-polarAliphatic Hydrocarbons
F2Hexane:Toluene (3:1)Slightly PolarAromatic Hydrocarbons
F3DichloromethaneIntermediateKetones, Esters
F4 Acetone Polar Alcohols (including Triterpenols)
F5MethanolVery PolarGlycolipids, Phospholipids
Protocol 4: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization (if necessary): The hydroxyl group on this compound may require derivatization to improve its volatility for GC analysis.

    • To the dried alcohol fraction, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat at 70°C for 1 hour to form trimethylsilyl (TMS) ethers.

    • Evaporate the reagent under a gentle stream of nitrogen and redissolve in hexane for injection.

  • GC-MS Conditions:

    • Injector: Splitless mode at 280°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 70°C for 2 min, ramp to 300°C at 6°C/min, hold for 20 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 650.

  • Quantification:

    • An authentic standard of this compound is required for positive identification (based on retention time and mass spectrum) and for creating a calibration curve for quantification.

    • An internal standard (e.g., a non-naturally occurring sterol) should be added before extraction for recovery correction.

Data Presentation

Quantitative data should be summarized to compare the concentration of this compound across different sample types.

Table 2: Hypothetical Quantification of this compound in Environmental Samples

Sample IDSample TypeLocationThis compound (ng/g dry weight)
REF-01CompostSource1250.5
SED-01SedimentDownstream 50m85.2
SED-02SedimentDownstream 500m15.7
SED-03SedimentUpstream ControlNot Detected
WAT-01Water (particulate)Downstream 50m5.3 (ng/L)
WAT-02Water (particulate)Upstream ControlNot Detected
Logical Relationship for Source Tracking

The presence and concentration of this compound can be used to infer the impact of the source material on the surrounding environment.

Logical Framework for MST cluster_0 Premise cluster_1 Observation cluster_2 Interpretation A This compound is unique to Source X B Detection of this compound in Environmental Sample A->B enables C Environmental Sample is impacted by Source X B->C implies D Concentration gradient indicates dispersal pathway C->D allows for

Fig. 2: Logical framework for using a unique biomarker in MST.
Conclusion

While this document presents a detailed hypothetical application, significant research would be required to validate this compound as a viable MST marker. This would include studies to confirm its source specificity, understand its environmental fate and transport, and establish its stability under various environmental conditions. Nevertheless, this framework provides a comprehensive guide for researchers interested in exploring novel lipid biomarkers for environmental source tracking.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of 2-Hydroxydiplopterol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxydiplopterol is a triterpenoid that has been isolated from the metabolites of the fungal strain Aspergillus variecolor B-17.[1] As a member of the triterpenoid class of compounds, which are known for their diverse biological activities, efficient purification methods are essential for further research and development. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products. This document provides detailed protocols for the purification of this compound using both reversed-phase and normal-phase HPLC, based on established methods for triterpenoid separation.

Data Presentation: HPLC Method Parameters

The following tables summarize the key parameters for both reversed-phase and normal-phase HPLC methods suitable for the purification of this compound.

Table 1: Reversed-Phase HPLC Method Parameters

ParameterCondition 1Condition 2
Stationary Phase C18 (5 µm, 4.6 x 250 mm)C30 (3 µm)
Mobile Phase Methanol:Water (94:6, v/v)Acetonitrile and Methanol
Flow Rate 1.0 mL/min-
Detection UV at 205 nmCharged Aerosol Detection (CAD)
Temperature 40°C-
Reference [2][3][4]

Table 2: Normal-Phase HPLC Method Parameters

ParameterCondition 1
Stationary Phase Silica Gel, Amino, or Cyano Column
Mobile Phase Hexane:Isopropanol:Methanol:Water
Flow Rate 1.0 - 1.5 mL/min
Detection UV
Reference [5][6]

Experimental Protocols

1. Sample Preparation

A critical step for successful HPLC purification is the preparation of the sample to remove interfering substances.

  • Extraction:

    • For fungal cultures, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.[7][8]

    • A common LLE method involves using a solvent mixture such as methanol/chloroform (1:1) to extract the compound from the sample matrix.[4]

    • The mixture should be sonicated to ensure thorough extraction and then centrifuged to separate the extract from solid debris.[4]

  • Cleanup:

    • The crude extract may require further cleanup using techniques like column chromatography over silica gel.[2]

    • For samples containing proteins, protein precipitation with an organic solvent or acid is a necessary step.[7][9]

  • Final Preparation:

    • Prior to injection into the HPLC system, the sample should be dissolved in a solvent compatible with the mobile phase.[10]

    • The sample solution must be filtered through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[11]

2. Reversed-Phase HPLC Protocol

Reversed-phase HPLC is a common and effective method for the separation of triterpenoids.

  • Column: Install a C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and water in a 94:6 (v/v) ratio.[2][3] Degas the mobile phase to prevent bubble formation in the system.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Maintain the column temperature at 40°C.[2]

  • Injection: Inject the filtered sample onto the column.

  • Detection and Fraction Collection: Monitor the eluent using a UV detector at 205 nm.[2] Collect the fractions corresponding to the peak of interest.

  • Post-run: Wash the column with an appropriate solvent and store it according to the manufacturer's instructions.

3. Normal-Phase HPLC Protocol

Normal-phase HPLC is an alternative approach, particularly useful for compounds that are too hydrophobic for good retention on reversed-phase columns.[5]

  • Column: Install a silica, amino, or cyano-bonded column.[5][12]

  • Mobile Phase Preparation: Prepare a non-polar mobile phase, such as a mixture of hexane, isopropanol, methanol, and water.[6] The exact ratio should be optimized for the best separation. Degas the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0-1.5 mL/min until a stable baseline is observed.[6]

  • Injection: Inject the prepared sample.

  • Detection and Fraction Collection: Use a UV detector to monitor the separation and collect the desired fractions.

  • Post-run: Flush the column with a suitable solvent and follow the manufacturer's storage guidelines.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound using HPLC.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Purification cluster_post_purification Post-Purification Start Crude Sample (e.g., Fungal Culture) Extraction Solvent Extraction (e.g., Methanol/Chloroform) Start->Extraction 1. Extract Cleanup Optional Cleanup (e.g., Column Chromatography) Extraction->Cleanup 2. Clean Filtration Filtration (0.45 µm) Cleanup->Filtration 3. Filter HPLC_System HPLC System (Reversed or Normal Phase) Filtration->HPLC_System 4. Inject Detection Detection (UV or CAD) HPLC_System->Detection 5. Separate Fraction_Collection Fraction Collection Detection->Fraction_Collection 6. Collect Analysis Purity Analysis (e.g., Analytical HPLC) Fraction_Collection->Analysis 7. Analyze End Purified this compound Analysis->End 8. Isolate

Caption: General workflow for the HPLC purification of this compound.

References

Application Notes and Protocols: Utilizing 2-Hydroxydiplopterol to Trace Microbial Contributions to Organic Matter

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hopanoids are a class of pentacyclic triterpenoids that are abundant components of the cell membranes of various bacteria, where they are thought to play a role in membrane stability and fluidity, analogous to sterols in eukaryotes. Due to their structural diversity and taxonomic specificity, hopanoids, and their diagenetic products (hopanes), are valuable biomarkers for tracing bacterial contributions to organic matter in both contemporary and geological settings. 2-Hydroxydiplopterol, a functionalized hopanoid, has been investigated as a potential biomarker for microbial inputs into environmental matrices such as soil and sediments. However, recent findings indicate that this compound is also produced by certain fungi, necessitating a more nuanced interpretation of its presence in environmental samples.

This document provides detailed application notes and protocols for the extraction, derivatization, and analysis of this compound to assess microbial contributions to organic matter.

Data Presentation

While specific quantitative data for this compound concentrations in various environmental samples are not extensively available in the literature, the following table summarizes representative concentrations of the related and more commonly studied hopanoid, diplopterol, in lake sediments. This data can serve as a reference for expected concentration ranges of hopanoids in environmental samples.

LocationSediment Depth (cm)Diplopterol Concentration (µg/g dry weight)Reference
Lake Albano, Italy0-5~1.5Hanisch et al., 2003
Lake Albano, Italy10-15~1.0Hanisch et al., 2003
Lake Albano, Italy20-25~0.8Hanisch et al., 2003
Lake Albano, Italy30-35~0.5Hanisch et al., 2003
Lake Albano, Italy40-45~0.3Hanisch et al., 2003

Note: The concentration of specific hopanoids can vary significantly based on the microbial community composition, environmental conditions, and diagenetic processes.

Experimental Protocols

Lipid Extraction from Soil or Sediment Samples (Modified Bligh & Dyer Method)

This protocol describes the extraction of total lipids, including hopanoids, from soil or sediment samples.

Materials:

  • Freeze-dried and homogenized soil/sediment sample

  • Chloroform (CHCl₃), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water (H₂O)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge tubes (glass, solvent-rinsed)

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

  • Rotary evaporator or nitrogen blow-down apparatus

Procedure:

  • Weigh approximately 10 g of the freeze-dried and homogenized sample into a glass centrifuge tube.

  • Add a solution of chloroform, methanol, and PBS in a ratio of 1:2:0.8 (v/v/v) to the sample. For 10 g of sample, a starting volume of 19 mL (5 mL CHCl₃, 10 mL MeOH, 4 mL PBS) is recommended.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell disruption.

  • Allow the mixture to stand for 10 minutes.

  • Add an additional 5 mL of chloroform and 5 mL of PBS to the tube.

  • Vortex again for 1 minute.

  • Centrifuge the sample at 2000 x g for 10 minutes to separate the phases. Three layers will form: a top aqueous (methanol/water) layer, a middle layer of solid sample residue, and a bottom organic (chloroform) layer containing the lipids.

  • Carefully collect the bottom chloroform layer using a clean glass Pasteur pipette and transfer it to a clean round-bottom flask.

  • Repeat the extraction of the sample residue twice more by adding 5 mL of chloroform, vortexing, centrifuging, and collecting the chloroform layer.

  • Combine all chloroform extracts.

  • Evaporate the solvent from the combined extracts using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

  • The resulting lipid extract can be stored at -20°C under a nitrogen atmosphere until further analysis.

Derivatization of this compound for GC-MS Analysis (Silylation)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl groups of this compound must be derivatized to increase its volatility. Silylation is a common derivatization technique for this purpose.

Materials:

  • Dried lipid extract from the previous protocol

  • Pyridine, anhydrous

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Resuspend the dried lipid extract in a small volume (e.g., 100 µL) of anhydrous pyridine in a GC vial.

  • Add an excess of the silylating agent, MSTFA (e.g., 100 µL).

  • Cap the vial tightly.

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating silylated hopanoids.

Typical GC-MS Parameters:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 250°C at 10°C/min

    • Ramp to 320°C at 5°C/min, hold for 15 minutes

  • MS Transfer Line Temperature: 300°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-800

Quantification:

Quantification of this compound can be achieved by creating a calibration curve using an authentic standard. If a standard is not available, quantification can be performed relative to an internal standard (e.g., a deuterated hopanoid) added to the sample before extraction.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (Bligh & Dyer) cluster_analysis Analysis cluster_results Results sample Soil/Sediment Sample freeze_dry Freeze-Drying & Homogenization sample->freeze_dry extraction Solvent Extraction (CHCl₃/MeOH/PBS) freeze_dry->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation collection Collect Organic Layer centrifugation->collection evaporation Solvent Evaporation collection->evaporation derivatization Derivatization (Silylation with MSTFA) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Quantification gcms->data_analysis results Microbial Contribution to Organic Matter data_analysis->results

Caption: Experimental workflow for tracing microbial contributions to organic matter using this compound.

logical_relationship cluster_sources Potential Sources of this compound cluster_sample Environmental Sample cluster_detection Detection & Interpretation cluster_implication Implication bacteria Certain Bacterial Species sample Soil or Sediment bacteria->sample Contribution to Organic Matter fungi Aspergillus variecolor B-17 fungi->sample Contribution to Organic Matter detection Detection of This compound sample->detection interpretation Indicates Microbial Input (Bacterial and/or Fungal) detection->interpretation implication Tracer for Microbial Processes & Organic Matter Cycling interpretation->implication

Caption: Logical relationship for interpreting this compound as a microbial biomarker.

Discussion and Interpretation

The presence of this compound in an environmental sample is indicative of a contribution from microbial sources to the organic matter pool. Historically, hopanoids have been primarily attributed to bacteria. However, the isolation of this compound from the fungus Aspergillus variecolor B-17 suggests that fungi may also be a source of this specific hopanoid[1][2]. Therefore, while the detection of this compound confirms a microbial input, it cannot be used to exclusively trace bacterial contributions without further corroborating evidence.

For a more specific attribution to bacteria, it is recommended to analyze for a suite of hopanoids. For instance, the presence of 2-methylated hopanoids is more specifically linked to certain groups of bacteria, such as cyanobacteria and alphaproteobacteria. By analyzing the entire hopanoid profile, a more detailed picture of the contributing microbial communities can be constructed.

Furthermore, the ratio of different hopanoids can provide insights into the environmental conditions at the time of deposition. For example, the ratio of diplopterol to its corresponding hopene, diploptene, has been used to infer changes in the oxygenation of the water column in lacustrine environments.

Conclusion

This compound serves as a useful biomarker for tracing microbial contributions to organic matter in environmental samples. The provided protocols for lipid extraction, derivatization, and GC-MS analysis offer a robust framework for its quantification. However, the discovery of a fungal source for this compound highlights the importance of a comprehensive analytical approach, including the analysis of a range of hopanoids, for a more precise interpretation of the microbial communities contributing to organic matter. Further research is needed to establish a broader understanding of the distribution and sources of this compound in various environments to refine its application as a specific biomarker.

References

Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation of 2-Hydroxydiplopterol.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a set of protocols for the structural elucidation of 2-Hydroxydiplopterol, a pentacyclic triterpenoid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies and data presented are essential for researchers in natural product chemistry, drug discovery, and related fields who are working on the isolation and characterization of novel compounds.

Application Note: Structural Characterization of this compound using 1D and 2D NMR Spectroscopy

The definitive structure of this compound, a hopane-type pentacyclic triterpenoid, was successfully determined through a comprehensive analysis of its spectroscopic data, primarily relying on one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques. This compound was first isolated from the metabolites of the halotolerant fungal strain Aspergillus variecolor B-17[1][2]. Subsequent isolation from the plant Arisaema jacquemontii has also been reported[3].

The structural elucidation process involves the careful analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, complemented by 2D correlation experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These techniques provide crucial information about the carbon skeleton, the connectivity of protons and carbons, and the stereochemistry of the molecule.

Key Structural Features Revealed by NMR:

  • ¹H NMR Spectroscopy: The proton spectrum provides initial insights into the types of protons present in the molecule, such as methyl groups, methylene groups, and methine protons, based on their chemical shifts and multiplicities.

  • ¹³C NMR Spectroscopy: The carbon spectrum, often acquired with proton decoupling, reveals the number of distinct carbon environments. The chemical shifts indicate the nature of each carbon atom (e.g., sp³, sp², oxygenated).

  • COSY Spectroscopy: This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecular structure.

  • HSQC Spectroscopy: The HSQC experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning proton resonances to their corresponding carbon atoms.

  • HMBC Spectroscopy: This long-range correlation experiment reveals couplings between protons and carbons that are separated by two or three bonds. This is instrumental in connecting different fragments of the molecule and establishing the overall carbon framework.

The combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural determination of this compound.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported in the literature[2]. The data was acquired in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
23.87m
230.92s
240.83s
250.85s
261.01s
270.98s
280.79s
291.18s
301.21s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
140.51622.0
268.51753.5
351.21842.1
435.01941.5
555.52028.0
618.72149.6
742.42274.5
841.92322.4
950.32415.6
1039.12516.5
1120.82616.8
1223.92716.9
1348.82815.9
1442.22925.0
1533.33025.1

Experimental Protocols

This section provides detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.

Protocol 1: Sample Preparation for NMR Analysis
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Protocol 2: Acquisition of 1D NMR Spectra (¹H and ¹³C)
  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Protocol 3: Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC)
  • COSY (¹H-¹H Correlation Spectroscopy):

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Acquire data with a spectral width of approximately 10 ppm in both dimensions.

    • Typically, 2-4 scans per increment are sufficient.

    • Process the 2D data using appropriate window functions (e.g., sine-bell) before Fourier transformation.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Set the spectral width in the ¹H dimension (F2) to ~10 ppm and in the ¹³C dimension (F1) to ~180 ppm.

    • Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz.

    • Acquire 4-8 scans per increment.

    • Process the 2D data.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Use the same spectral widths as for the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJCH) to a range of 6-10 Hz.

    • Acquire 16-64 scans per increment.

    • Process the 2D data.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Isolation Isolation of This compound Dissolution Dissolution in CDCl3 with TMS Isolation->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (1H, 13C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Assign_1H Assign 1H Signals OneD_NMR->Assign_1H Assign_13C Assign 13C Signals OneD_NMR->Assign_13C Connectivity Establish Connectivity (COSY, HMBC) TwoD_NMR->Connectivity Assign_1H->Connectivity Assign_13C->Connectivity Final_Structure Propose Final Structure Connectivity->Final_Structure data_integration_pathway cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_analysis Structural Information H1_NMR 1H NMR (Chemical Shifts, Multiplicities) Proton_Types Proton Environments H1_NMR->Proton_Types C13_NMR 13C NMR (Chemical Shifts) Carbon_Skeleton Carbon Framework C13_NMR->Carbon_Skeleton COSY COSY (1H-1H Correlations) Connectivity_Map Connectivity Map COSY->Connectivity_Map HSQC HSQC (1H-13C Direct Correlations) HSQC->Connectivity_Map HMBC HMBC (1H-13C Long-Range Correlations) HMBC->Carbon_Skeleton HMBC->Connectivity_Map Proton_Types->Connectivity_Map Carbon_Skeleton->Connectivity_Map Final_Structure Final Structure of This compound Connectivity_Map->Final_Structure

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS for Hopanoid Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the baseline separation of hopanoid isomers. Below, you will find troubleshooting advice, detailed experimental protocols, and key data to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the GC-MS analysis of hopanoid isomers.

Q1: Why am I not seeing any peaks for my polyfunctionalized hopanoids (e.g., bacteriohopanetetrol)?

A1: Polyfunctionalized hopanoids are often too involatile for conventional GC-MS analysis.[1] To address this, two critical steps are required:

  • Derivatization: You must derivatize the polar functional groups to increase volatility. Acetylation using a 1:1 mixture of acetic anhydride and pyridine is a common and effective method.[1][2]

  • High-Temperature (HT) GC Column: A specialized high-temperature column is necessary to elute these less volatile compounds.[1][3] Ensure your column is rated for temperatures up to at least 350°C.

Q2: I'm getting poor separation between 2-methyl and desmethyl hopanoid homologs. How can I improve this?

A2: Baseline separation of these isomers is highly dependent on the GC column's stationary phase.

  • Column Selection: A DB-XLB type column is recommended for achieving baseline separation of 2-methyl and desmethyl homologs.[1][3] While a DB-5HT column can elute a broader range of hopanoids, it does not fully separate these specific isomers.[1][3]

  • Oven Temperature Program: A slow temperature ramp rate (e.g., 1-5°C/min) during the elution window of your target isomers can significantly enhance resolution.[4][5]

Q3: My peak shapes are broad or tailing. What are the likely causes?

A3: Poor peak shape can result from several factors:

  • Incomplete Derivatization: Ensure your derivatization reaction goes to completion. This can be done by optimizing reaction time and temperature (e.g., 70°C for 20 minutes).[1]

  • Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample or increasing the split ratio in your injector settings.[5]

  • Injector Temperature: The injector temperature should be high enough to ensure rapid and complete vaporization of the derivatized hopanoids (e.g., 325°C).[1]

Q4: I'm observing degradation of certain hopanoids, like bacteriohopaneaminotriol. What's causing this?

A4: Some hopanoids are thermally labile and can degrade on certain GC columns. For instance, bacteriohopaneaminotriol is known to degrade on DB-XLB columns.[1] If analyzing this specific compound is critical, a DB-1HT or DB-5HT column might be a better choice, although you may sacrifice resolution of other isomers.[1]

Q5: My quantitative results seem inconsistent. Are there issues with MS detection?

A5: Yes, mass spectrometer response factors for different hopanoids can vary substantially.[1][2]

  • Variable Ionization Efficiencies: Different hopanoid structures have different ionization efficiencies in the MS source.[2][6]

  • Detector Differences: Quantitation using total ion counts (TIC) or a single characteristic ion (like m/z 191) can yield different results compared to a Flame Ionization Detector (FID), which is less structure-dependent.[1][2] For accurate quantification, it is essential to use purified hopanoid standards to create calibration curves for your specific instrument and method.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing hopanoid separations.

Table 1: GC Column Performance for Hopanoid Isomer Separation

Column TypeTarget AnalytesSeparation PerformanceReference
DB-XLB 2-methyl/desmethyl homologs, BacteriohopanetetrolExcellent: Baseline separation of 2-methyl/desmethyl homologs.[1][3]
DB-5HT Bacteriohopaneaminotriol, BacteriohopaneaminotetrolGood: Elutes a wider range of polar hopanoids. Poor: Does not fully separate 2-methyl/desmethyl homologs.[1][3]
DB-1HT BacteriohopaneaminotriolGood: Elutes thermally labile compounds without degradation. Very Poor: Virtually no separation of 2-methyl/desmethyl homologs.[1]

Table 2: Recommended GC-MS Method Parameters

ParameterRecommended SettingPurposeReference
GC Column DB-XLB or Restek Rxi-XLB (30 m x 0.25 mm x 0.10 µm)Optimal separation of 2-methyl/desmethyl isomers.[1][2]
Injector Programmable Temperature Vaporizer (PTV)Efficient transfer of high-boiling point analytes.[1]
Injector Program 50°C (hold 0.3 min) -> 14°/s to 125°C (hold 1 min) -> 14°/s to 325°C (hold)Allows for solvent evaporation before analyte transfer.[1]
Carrier Gas HeliumInert gas for carrying analytes.[1]
Flow Rate 1.0 - 2.4 ml/minOptimize for best resolution and peak shape.[1]
Oven Program 100°C (hold 2 min) -> 15°/min to 250°C -> 15°/min to 350°C (hold 28 min)Separates a wide range of hopanoids by boiling point.[1]
MS Transfer Line 320°CPrevents condensation of analytes before MS detection.[1]
Ion Source Temp. 225°COptimal temperature for ionization.[1]
Mass Range 50 - 750 amuCovers the expected mass range of derivatized hopanoids.[1]

Detailed Experimental Protocols

Protocol 1: Derivatization of Hopanoids via Acetylation

This protocol describes the derivatization of hydroxyl-containing hopanoids to their acetate esters to increase their volatility for GC-MS analysis.

Materials:

  • Dried total lipid extract (TLE)

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Vials with Teflon-lined caps

  • Heating block or oven

Methodology:

  • Place the dried TLE into a clean vial.

  • Add 100 µL of a 1:1 (v/v) solution of acetic anhydride and pyridine to the vial.[1][2]

  • Securely cap the vial.

  • Heat the mixture at 60-70°C for 20-30 minutes.[1][2]

  • After cooling to room temperature, the sample is ready for direct injection into the GC-MS. No further workup is typically required.[1]

Protocol 2: GC-MS Analysis of Derivatized Hopanoids

This protocol provides a starting point for the GC-MS analysis of acetylated hopanoids. Parameters should be optimized for your specific instrument and target analytes.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Thermo Scientific TraceGC with ISQ MS).[2]

  • Column: Restek Rxi-XLB (30 m x 0.25 mm x 0.10 µm) or equivalent.[2]

GC-MS Parameters:

  • Injector Setup: Use a PTV injector. Set the initial temperature to 50°C. Program a ramp of 14°C/s to 325°C for analyte transfer.[1]

  • Injection: Inject 1 µL of the derivatized sample.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 15°C/min to 350°C.

    • Final hold: Hold at 350°C for 28 minutes.[1]

  • Carrier Gas: Use Helium at a constant flow rate between 1.0 and 2.4 ml/min.[1]

  • Mass Spectrometer Settings:

    • Transfer line temperature: 320°C.[1]

    • Ion source temperature: 225°C.[1]

    • Scan range: m/z 50–750.[1]

    • Monitor for characteristic ions such as m/z 191 for the hopanoid skeleton and m/z 205 for 2-methylhopanoids.[1]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the analysis of hopanoid isomers.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis LipidExtract Total Lipid Extract (TLE) Derivatization Acetylation (Ac₂O/Pyridine) LipidExtract->Derivatization Increase Volatility Injection PTV Injection Derivatization->Injection Separation GC Separation (DB-XLB Column) Injection->Separation High Temp Program Detection MS Detection Separation->Detection Ionization Data Data Analysis (Peak Integration & Identification) Detection->Data

Caption: Experimental workflow for GC-MS analysis of hopanoids.

Column_Selection_Logic Start What is the primary analytical goal? Goal1 Baseline separation of 2-methyl/desmethyl isomers Start->Goal1 Goal2 Analysis of thermally labile aminohopanoids Start->Goal2 Goal3 Broad screening of polyfunctionalized hopanoids Start->Goal3 Rec1 Use DB-XLB Column Goal1->Rec1 Rec2 Use DB-1HT or DB-5HT Column Goal2->Rec2 Rec3 Use DB-5HT Column Goal3->Rec3

Caption: Logic for selecting the appropriate GC column.

References

Troubleshooting low recovery of 2-Hydroxydiplopterol during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low recovery of 2-Hydroxydiplopterol during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a pentacyclic triterpenoid, a class of natural products known for their diverse biological activities. Like other triterpenoids, it is a relatively nonpolar molecule, which influences its solubility in different solvents. Its structure consists of a rigid five-ring system with a hydroxyl group, which adds some polarity.

Q2: Which solvents are most effective for extracting this compound?

Based on available literature, chloroform has been successfully used for the initial extraction of this compound from plant material. For chromatographic purification, a less polar solvent system of hexane and acetone is effective. The choice of solvent is critical and should be based on the polarity of this compound.

Q3: What are the common causes of low recovery during the extraction of this compound?

Low recovery can stem from several factors including:

  • Improper sample preparation: Inadequate drying or grinding of the plant material can hinder solvent penetration.

  • Suboptimal solvent selection: Using a solvent with polarity that does not match that of this compound will result in poor extraction efficiency.

  • Insufficient extraction parameters: Time, temperature, and the solvent-to-solid ratio may not be optimized.

  • Degradation of the compound: Triterpenoids can be sensitive to high temperatures and alkaline pH conditions.

  • Losses during downstream processing: Significant amounts of the compound can be lost during solvent evaporation and chromatographic purification.

Q4: How can I improve the yield of this compound?

To enhance recovery, consider optimizing the following:

  • Plant Material Preparation: Ensure the plant material is thoroughly dried to prevent enzymatic degradation and finely ground to maximize surface area.

  • Extraction Method: While maceration with chloroform has been reported, other techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) could improve efficiency. However, care must be taken to avoid degradation with methods involving heat.

  • Solvent System: A systematic approach to select the best solvent or solvent mixture based on polarity is recommended.

  • Extraction Conditions: Optimize parameters such as extraction time, temperature (avoiding excessive heat), and the ratio of solvent to plant material.

  • Purification Steps: Carefully select chromatographic conditions to ensure good separation and minimize loss of the target compound.

Troubleshooting Guide for Low this compound Recovery

This guide provides a structured approach to identifying and resolving common issues leading to low recovery of this compound.

Diagram: Troubleshooting Workflow for Low Recovery

TroubleshootingWorkflow cluster_problem_identification Problem Identification cluster_solutions Potential Solutions start Low Recovery of This compound plant_material Issue with Plant Material? start->plant_material extraction_params Suboptimal Extraction Parameters? start->extraction_params degradation Compound Degradation? start->degradation downstream_loss Loss During Downstream Processing? start->downstream_loss optimize_prep Optimize Drying and Grinding plant_material->optimize_prep Check drying & particle size optimize_solvent Screen and Optimize Solvents extraction_params->optimize_solvent Test solvent polarity optimize_conditions Optimize Time, Temp, Ratio extraction_params->optimize_conditions Vary parameters systematically control_conditions Control Temp and pH degradation->control_conditions Avoid high temp & extreme pH optimize_purification Refine Purification Protocol downstream_loss->optimize_purification Optimize chromatography & handling

Caption: Troubleshooting workflow for low this compound recovery.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, and inadequate grinding reduces solvent penetration.Ensure the plant material is thoroughly dried (e.g., shade-dried or in a low-temperature oven at 40-50°C) and ground to a fine, uniform powder (e.g., 30-40 mesh size).
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be suitable for the nonpolar nature of this compound.Chloroform has been shown to be effective. Consider testing other nonpolar to moderately polar solvents like hexane, ethyl acetate, or dichloromethane. A solvent screening study can identify the optimal choice.
Insufficient Extraction Time or Temperature: The extraction may not be long enough or at a temperature that facilitates efficient dissolution.For maceration, allow for an extended period (e.g., several days) with periodic agitation. For methods involving heat, optimize the duration and temperature, keeping in mind that high temperatures can cause degradation.
Poor Solvent-to-Solid Ratio: An insufficient volume of solvent will not effectively extract the compound.Increase the solvent-to-solid ratio to ensure complete immersion and dissolution of the target compound. Experiment with different ratios to find a balance between yield and solvent usage.
Low Purity in Crude Extract Co-extraction of Impurities: The chosen solvent may be extracting a large number of other compounds with similar polarities.Consider a multi-step extraction with solvents of varying polarities (sequential extraction). Start with a nonpolar solvent like hexane to remove highly nonpolar compounds, followed by a more polar solvent like chloroform.
Loss of Compound During Purification Inappropriate Chromatography Conditions: The solvent system used for column chromatography may not be optimal for separating this compound from impurities, or it may lead to irreversible adsorption on the stationary phase.A hexane/acetone gradient on a silica gel column has been reported to be effective. Systematically optimize the solvent gradient to achieve good separation. Monitor fractions closely using Thin Layer Chromatography (TLC).
Degradation During Solvent Evaporation: High temperatures during solvent removal can lead to the degradation of thermolabile compounds.Use a rotary evaporator at a controlled, low temperature (e.g., < 40°C) to remove the solvent. For very small volumes, a gentle stream of nitrogen gas can be used.
Compound Instability: Pentacyclic triterpenoids can be unstable in strongly acidic or alkaline conditions.Maintain a neutral pH during extraction and purification unless a specific pH is required for separation. Avoid unnecessarily harsh conditions.

Data Presentation

Solvent Chemical Class Polarity Estimated Solubility of this compound Comments
HexaneNonpolarLowLikely SolubleGood for initial defatting and as a component in chromatography.
ChloroformNonpolarLowSolubleReported as an effective extraction solvent.
DichloromethaneNonpolarLowLikely SolubleA common alternative to chloroform for triterpenoid extraction.
Ethyl AcetateModerately PolarMediumModerately SolubleCan be used for extraction and in chromatographic separations.
AcetonePolar AproticMedium-HighSparingly to Moderately SolubleUsed as a component in the mobile phase for chromatographic purification.
MethanolPolar ProticHighSparingly SolubleGenerally, triterpenoids have limited solubility in highly polar alcohols.
EthanolPolar ProticHighSparingly SolubleSimilar to methanol, solubility is expected to be low.
WaterPolar ProticVery HighInsolubleThis compound is a lipophilic compound and will not dissolve in water.

Experimental Protocols

Protocol: Chloroform Extraction and Isolation of this compound

This protocol is adapted from the reported isolation of this compound from a plant source.

1. Plant Material Preparation:

  • Thoroughly dry the plant material in the shade to a constant weight.

  • Grind the dried material into a fine powder.

2. Extraction:

  • Soak the powdered plant material in chloroform for an extended period (e.g., 10 days) at room temperature with occasional stirring.

  • Filter the mixture to separate the chloroform extract from the plant residue.

  • Concentrate the chloroform extract to dryness using a rotary evaporator under reduced pressure at a temperature below 40°C.

3. Chromatographic Purification:

  • Prepare a silica gel column (e.g., mesh size 70-230).

  • Dissolve the crude chloroform extract in a minimal amount of a suitable solvent (e.g., chloroform or a hexane/acetone mixture) and load it onto the column.

  • Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture such as hexane/acetone (e.g., 9.5:0.5 v/v).

  • Collect fractions and monitor them by TLC, visualizing the spots with a suitable staining reagent (e.g., ceric sulfate spray followed by heating).

  • Combine the fractions containing the pure compound and evaporate the solvent to obtain this compound.

Diagram: Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_extraction Extraction cluster_purification Purification start Start: Dried Plant Material grind Grind to Fine Powder start->grind macerate Macerate in Chloroform grind->macerate filter Filter to Obtain Extract macerate->filter concentrate Concentrate Extract (Rotary Evaporator) filter->concentrate column_chrom Silica Gel Column Chromatography (Hexane/Acetone Gradient) concentrate->column_chrom collect_fractions Collect Fractions column_chrom->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure final_product Evaporate Solvent to Obtain Pure this compound combine_pure->final_product

Caption: Workflow for the extraction and purification of this compound.

Addressing challenges in the quantification of 2-Hydroxydiplopterol in complex matrices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the quantification of 2-Hydroxydiplopterol in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in complex matrices like soil or plasma?

A1: The main challenges include:

  • Low concentrations: this compound may be present at very low levels, requiring sensitive analytical methods.

  • Matrix effects: Co-extracted substances from complex matrices can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.[1][2]

  • Structural similarity to other compounds: Isomers and other structurally related triterpenoids can interfere with the analysis, necessitating high-resolution chromatographic separation.

  • Poor volatility and thermal instability: The hydroxyl group makes this compound less volatile and potentially unstable at high temperatures, which can be problematic for Gas Chromatography (GC)-based methods without derivatization.[3]

Q2: Which analytical technique is more suitable for this compound quantification: LC-MS/MS or GC-MS?

A2: Both techniques can be used, but the choice depends on several factors.

  • LC-MS/MS is often preferred for its high sensitivity and specificity, and it can analyze this compound directly without derivatization.[1][4] This reduces sample preparation time and potential for analyte loss.

  • GC-MS can also be used but requires a derivatization step, such as silylation, to increase the volatility and thermal stability of this compound.[5][6] Derivatization adds a step to the sample preparation but can result in excellent chromatographic separation.[6]

Q3: What is derivatization and why is it necessary for GC-MS analysis of this compound?

A3: Derivatization is a chemical reaction that modifies a compound to make it more suitable for a particular analytical method.[7] For GC-MS, the hydroxyl group on this compound makes it polar and non-volatile. Silylation is a common derivatization technique that replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[8] This process increases the molecule's volatility and thermal stability, allowing it to be vaporized and travel through the GC column without degradation.[7][8]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: To minimize matrix effects, you can:

  • Optimize sample preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[1]

  • Use a suitable internal standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects. If unavailable, a structurally similar compound can be used.[9]

  • Modify chromatographic conditions: Adjusting the mobile phase composition or gradient can help separate this compound from co-eluting matrix components.[4]

  • Use matrix-matched calibration curves: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

Troubleshooting Guides

LC-MS/MS Analysis
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column; Column contamination; Extra-column dead volume.[10][11]Lower the mobile phase pH to suppress silanol ionization; Use a modern, high-purity silica column (Type B); Wash the column with a strong solvent; Check and minimize the length and diameter of tubing and fittings.[10][12]
Low Signal Intensity/Sensitivity Ion suppression from matrix components; Suboptimal ionization source parameters.[1]Improve sample cleanup with SPE; Dilute the sample extract; Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[1][13]
Inconsistent Retention Times Changes in mobile phase composition; Column temperature fluctuations; System leaks.[11]Prepare fresh mobile phase and ensure accurate composition; Use a column oven for stable temperature control; Check for leaks in the pump, injector, and fittings.[11]
High Baseline Noise Contaminated mobile phase or solvent lines; Detector instability.Filter all solvents and use high-purity reagents; Allow sufficient time for detector equilibration.
GC-MS Analysis
Problem Possible Cause(s) Recommended Solution(s)
No Peak or Very Small Peak for this compound Incomplete derivatization; Degradation of the analyte in the injector.Optimize derivatization conditions (reagent, temperature, time); Use a lower injector temperature or a pulsed splitless injection.[5]
Multiple Peaks for this compound Incomplete derivatization leading to multiple silylated forms; Isomerization.Ensure anhydrous conditions for derivatization; Use a methoximation step before silylation to prevent tautomerization.[7][14]
Peak Broadening Too high initial oven temperature; Slow injection speed.Lower the initial oven temperature; Use a faster autosampler injection.
Contamination in Blank Runs Carryover from previous injections; Contaminated syringe or injector liner.Run a solvent blank after high-concentration samples; Clean the syringe and replace the injector liner regularly.

Experimental Protocols

Protocol 1: Extraction of this compound from Soil for LC-MS/MS Analysis

This protocol is adapted from methods for extracting triterpenoids from complex matrices.

1. Sample Preparation:

  • Air-dry the soil sample and sieve to remove large debris.
  • Homogenize the soil sample.

2. Extraction:

  • Weigh 5 g of the homogenized soil into a centrifuge tube.
  • Spike with an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar triterpenoid like Betulin).
  • Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone.
  • Vortex for 1 minute.
  • Sonicate in an ultrasonic bath for 30 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Collect the supernatant.
  • Repeat the extraction process on the soil pellet two more times.
  • Combine the supernatants.

3. Cleanup (Solid-Phase Extraction - SPE):

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 1 mL of hexane.
  • Condition a silica SPE cartridge (e.g., 500 mg) with 5 mL of hexane.
  • Load the reconstituted sample onto the SPE cartridge.
  • Wash the cartridge with 5 mL of hexane to remove non-polar interferences.
  • Elute the this compound with 10 mL of a 95:5 (v/v) mixture of hexane and ethyl acetate.
  • Evaporate the eluate to dryness.
  • Reconstitute the final residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol is based on standard silylation methods for hydroxylated compounds.[5][6]

1. Sample Preparation:

  • The dried extract containing this compound (from a procedure like Protocol 1) should be placed in a clean, dry reaction vial.

2. Derivatization (Silylation):

  • Add 100 µL of anhydrous pyridine to the dried extract and vortex to dissolve.
  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
  • Cap the vial tightly and heat at 70°C for 1 hour.[6]
  • Cool the vial to room temperature.
  • The sample is now ready for GC-MS analysis.

Quantitative Data (Illustrative Examples)

The following tables present typical performance data for the quantification of triterpenoids in complex matrices. These are for illustrative purposes and should be determined experimentally for this compound.

Table 1: LC-MS/MS Method Validation Parameters (Illustrative)

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%
Matrix Effect (%)80-120%

Table 2: GC-MS Method Validation Parameters (Illustrative)

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)2 ng/mL
Precision (%RSD)< 20%
Accuracy (% Recovery)80-120%

Visualizations

Experimental_Workflow_LC_MSMS cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Complex Matrix (e.g., Soil) Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Solvent_Add Add Extraction Solvent (Hexane:Acetone) Spike->Solvent_Add Sonicate Ultrasonication Solvent_Add->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate1 Evaporation Collect_Supernatant->Evaporate1 SPE Solid-Phase Extraction (SPE) Evaporate1->SPE Evaporate2 Final Evaporation SPE->Evaporate2 Reconstitute Reconstitution Evaporate2->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

Troubleshooting_Logic Start Analytical Problem Encountered Check_Chroma Examine Chromatogram (Peak Shape, Retention Time) Start->Check_Chroma Tailing Peak Tailing? Check_Chroma->Tailing Low_Signal Low Signal? Check_Chroma->Low_Signal All_Peaks All Peaks Tailing? Tailing->All_Peaks Yes RT_Shift Retention Time Shift? Tailing->RT_Shift No System_Issue System Issue: - Extra-column volume - Blocked frit All_Peaks->System_Issue Yes Analyte_Specific Analyte-Specific Issue: - Secondary interactions All_Peaks->Analyte_Specific No Mobile_Phase_Issue Mobile Phase Issue: - Incorrect composition - Degradation RT_Shift->Mobile_Phase_Issue Yes Temp_Issue Temperature Fluctuation RT_Shift->Temp_Issue No Matrix_Effect Matrix Effect: - Ion suppression Low_Signal->Matrix_Effect Yes Source_Params Suboptimal Source Parameters Low_Signal->Source_Params No

Caption: Troubleshooting logic for HPLC/LC-MS analysis.

References

Method development for the rapid screening of 2-Hydroxydiplopterol in multiple samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the rapid screening of 2-Hydroxydiplopterol in multiple samples. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to screen for it?

A1: this compound is a pentacyclic triterpenoid, belonging to the hopanoid class of natural products.[1][2] Hopanoids are known to be bacterial equivalents of sterols in eukaryotic cell membranes, playing a crucial role in membrane integrity, fluidity, and pH homeostasis.[3][4] Screening for this compound and other hopanoids can be important for identifying bacteria in environmental or clinical samples, as well as for discovering new bioactive compounds with potential therapeutic applications.[5][6]

Q2: What are the primary analytical methods for the rapid screening of this compound?

A2: The primary methods for rapid screening of this compound and other hopanoids are hyphenated chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] These methods offer high sensitivity and selectivity, which are crucial for analyzing complex biological samples. For a very preliminary and rapid estimation of total triterpenoids, a spectrophotometric assay can be employed.[9]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Yes, derivatization is often recommended, particularly for GC-MS analysis. Due to the presence of a hydroxyl group, this compound is a polar and relatively involatile compound. Derivatization, typically through acetylation to form 2-acetoxydiplopterol, increases its volatility and thermal stability, leading to better chromatographic peak shape and sensitivity.[7][8] For LC-MS analysis, while not always mandatory, derivatization can also improve ionization efficiency and chromatographic retention.

Q4: What are the expected mass spectral fragments for derivatized this compound?

A4: For acetylated this compound, the mass spectrum will show characteristic fragments. The molecular ion peak [M]+ will be observed, and key fragment ions will result from the loss of the acetyl group and rearrangements of the hopanoid backbone. A prominent ion at m/z 191 is a characteristic fragment for most hopanoids. In tandem MS (MS/MS), the loss of acetic acid from the protonated molecule ([M+H-CH3COOH]+) is a common transition.[7]

Experimental Protocols

Protocol 1: Rapid Screening of this compound using GC-MS

This protocol outlines a rapid method for the screening of this compound in bacterial or fungal cell pellets.

1. Sample Preparation and Extraction:

  • Start with lyophilized cell pellets (approximately 10 mg).
  • Perform a modified Bligh-Dyer extraction:
  • Suspend the cells in a 2:1 (v/v) mixture of chloroform and methanol (1 mL).
  • Stir for 30 minutes at room temperature.
  • Add chloroform and water, then centrifuge to separate the phases.
  • Collect the lower chloroform phase containing the lipids.
  • Evaporate the chloroform to dryness under a stream of nitrogen.[7]

2. Derivatization (Acetylation):

  • To the dried lipid extract, add a 1:1 (v/v) mixture of acetic anhydride and pyridine (0.5 mL).
  • Heat at 70°C for 30 minutes.[10]
  • Evaporate the reagents under nitrogen.
  • Re-dissolve the derivatized sample in a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 280°C.
  • Oven Program: 50°C (hold 2 min), ramp to 320°C at 10°C/min, hold for 10 min.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-600.

4. Data Analysis:

  • Identify the peak for acetylated this compound based on its retention time and mass spectrum.
  • Confirm the presence of the characteristic m/z 191 fragment and the molecular ion.
  • Quantify relative abundance by integrating the peak area.

Troubleshooting Guides

GC-MS Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No peak or very small peak for this compound Incomplete extraction.Ensure proper cell lysis and sufficient extraction time. Consider using sonication to improve extraction efficiency.
Incomplete derivatization.Check the freshness of derivatizing reagents. Ensure the reaction goes to completion by optimizing temperature and time.[8]
Active sites in the GC system.Trim the GC column inlet. Check for and replace a contaminated liner and septum.[11]
Poor peak shape (tailing or fronting) Active sites in the GC system.Deactivate the injector liner or use a liner with glass wool. Trim the column.
Column overload.Dilute the sample.
Inappropriate injection temperature.Optimize the injector temperature to ensure complete volatilization without degradation.
High background noise Contaminated carrier gas or system leak.Use high-purity carrier gas with appropriate traps. Check for leaks using an electronic leak detector.[12]
Column bleed.Condition the column according to the manufacturer's instructions. Use a low-bleed column.
Contaminated ion source.Clean the ion source according to the manufacturer's instructions.[13]
Retention time shifts Changes in carrier gas flow rate.Verify and maintain a constant carrier gas flow.
Column aging or contamination.Trim the column or replace it if necessary.
Inconsistent oven temperature profile.Calibrate the GC oven temperature.
LC-MS Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low signal intensity Poor ionization.Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Try a different ionization source (e.g., APCI instead of ESI).
Ion suppression from matrix components.Improve sample cleanup using Solid Phase Extraction (SPE). Dilute the sample.[14]
Inappropriate mobile phase.Ensure the mobile phase is compatible with the ionization mode. Add modifiers (e.g., formic acid for positive mode, ammonium hydroxide for negative mode) to improve ionization.[15]
Peak splitting or tailing Column contamination or degradation.Flush the column with a strong solvent. Replace the column if necessary.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[16]
Clogged frit or tubing.Replace the frit and check for blockages in the system.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.Ensure proper pump performance and degas the mobile phases.
Column temperature variations.Use a column oven to maintain a stable temperature.
Column equilibration issues.Ensure the column is adequately equilibrated before each injection.
High backpressure Clogged column or guard column.Replace the guard column. Back-flush the analytical column (if recommended by the manufacturer).[16]
Particulate matter in the sample.Filter all samples before injection.
Salt precipitation from the mobile phase.Ensure mobile phase components are fully dissolved and compatible.

Quantitative Data Summary

The following table presents hypothetical quantitative data from a rapid screening experiment of three different bacterial strains for the production of this compound. The data is based on relative peak areas obtained from GC-MS analysis of acetylated extracts.

Bacterial Strain Sample ID Relative Peak Area of Acetylated this compound (Arbitrary Units) Standard Deviation
Strain AA-11.25 x 10^60.11 x 10^6
A-21.32 x 10^60.15 x 10^6
A-31.28 x 10^60.12 x 10^6
Strain BB-15.78 x 10^50.45 x 10^5
B-26.12 x 10^50.51 x 10^5
B-35.95 x 10^50.48 x 10^5
Strain CC-1Not DetectedN/A
C-2Not DetectedN/A
C-3Not DetectedN/A

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Bacterial Cell Pellet extraction Lipid Extraction (Bligh-Dyer) start->extraction derivatization Derivatization (Acetylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Peak Integration & Identification) gcms->data_analysis end end data_analysis->end Results logical_relationship cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low or No Signal cause1 Sample Preparation Issue problem->cause1 cause2 Instrumental Issue problem->cause2 cause3 Method Parameter Issue problem->cause3 solution1a Optimize Extraction cause1->solution1a solution1b Verify Derivatization cause1->solution1b solution2a Check for Leaks cause2->solution2a solution2b Clean Ion Source cause2->solution2b solution3a Adjust Temperatures cause3->solution3a solution3b Optimize Mobile Phase cause3->solution3b signaling_pathway cluster_hopanoid Hopanoid Influence cluster_function Cellular Functions membrane Bacterial Cell Membrane hopanoid This compound (and other hopanoids) property1 Membrane Fluidity hopanoid->property1 property2 Membrane Permeability hopanoid->property2 property3 Membrane Rigidity hopanoid->property3 function1 Nutrient Transport property1->function1 function2 Signal Transduction property2->function2 function3 Stress Resistance property3->function3

References

Enhancing the signal-to-noise ratio for trace-level detection of 2-Hydroxydiplopterol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (S/N) for the trace-level detection of 2-Hydroxydiplopterol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace-level detection important?

This compound is a pentacyclic triterpenoid, a class of organic compounds known as hopanoids. Hopanoids are considered molecular fossils, or biomarkers, as they are well-preserved in the geological record and can provide insights into ancient microbial life and environmental conditions.[1][2] Trace-level detection is crucial for accurately assessing its presence in environmental samples, understanding its biological role, and potentially utilizing it as a biomarker in various research fields.

Q2: What are the common analytical methods for detecting this compound?

The most common analytical methods for the detection of this compound and other hopanoids are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3][4] These techniques offer the necessary sensitivity and selectivity for identifying and quantifying trace levels of the analyte in complex matrices.

Q3: Why is derivatization often necessary for the GC-MS analysis of this compound?

This compound is a polar and relatively non-volatile compound due to its hydroxyl group. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, making it suitable for GC-MS analysis.[5][6][7] Common derivatization techniques for compounds with hydroxyl groups include silylation (e.g., using BSTFA) or acetylation.[4]

Q4: What are the expected mass spectral fragments for derivatized this compound?

The mass spectral fragmentation pattern is dependent on the derivatization agent used. For a trimethylsilyl (TMS) derivative of this compound, characteristic fragments would likely arise from the loss of the TMS group, methyl groups, and fragmentation of the pentacyclic hopanoid backbone. Accurate mass analysis using high-resolution mass spectrometry can aid in the confirmation of elemental compositions of fragment ions.

Q5: What is the general metabolic pathway for the biosynthesis of this compound?

This compound belongs to the hopanoid family, which are synthesized from the precursor squalene.[2][8] The biosynthesis begins with the cyclization of squalene to form diploptene or diplopterol, catalyzed by the enzyme squalene-hopene cyclase.[2] While the specific enzyme responsible for the C-2 hydroxylation of diplopterol to form this compound is not definitively characterized in all organisms, it is a subsequent modification of the initial hopanoid scaffold.

Troubleshooting Guides

Issue 1: Low or No Signal Detected for this compound
Possible Cause Troubleshooting Step Recommended Action
Inefficient Extraction Review extraction protocol. This compound is a relatively nonpolar lipid.- Ensure the use of an appropriate solvent system for lipid extraction, such as a modified Bligh-Dyer or Folch method. - Perform multiple extractions of the sample and pool the organic phases to maximize recovery. - Consider solid-phase extraction (SPE) with a suitable sorbent for cleaner extracts.
Incomplete Derivatization (GC-MS) Optimize derivatization conditions.- Ensure the derivatization reagent (e.g., BSTFA) is fresh and not hydrolyzed. - Increase the reaction temperature and/or time. A typical starting point is 70°C for 60 minutes.[9] - Ensure the sample is completely dry before adding the derivatization reagent, as moisture will deactivate the reagent.
Poor Ionization (HPLC-MS) Adjust mass spectrometer source parameters.- Optimize electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters, including gas flows, temperatures, and voltages. - Consider the use of a suitable mobile phase additive to enhance ionization.
Analyte Degradation Assess sample handling and storage.- Avoid excessive heat and exposure to strong acids or bases during sample preparation. - Store extracts at low temperatures (-20°C or -80°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 2: High Background Noise or Poor Signal-to-Noise (S/N) Ratio
Possible Cause Troubleshooting Step Recommended Action
Matrix Effects Evaluate the sample matrix for interfering compounds.- Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. - Use a matrix-matched calibration curve to compensate for signal suppression or enhancement. - Dilute the sample extract, if the analyte concentration allows, to minimize matrix effects.
Contaminated System Check for contamination in the GC-MS or HPLC-MS system.- Run a solvent blank to identify potential sources of contamination. - Clean the injector, column, and ion source according to the manufacturer's recommendations. - Use high-purity solvents and reagents.
Suboptimal Chromatographic Conditions Optimize the GC or HPLC method.- For GC-MS, ensure a proper temperature program to separate this compound from other components. - For HPLC-MS, optimize the mobile phase composition and gradient to achieve better peak shape and resolution. - Use a column with appropriate selectivity for hopanoids.
Detector Noise Assess detector performance.- For MS detectors, ensure proper tuning and calibration. - Check for electronic noise sources in the laboratory.

Experimental Protocols

Protocol 1: Sample Extraction from Environmental Samples

This protocol is a general guideline and may need optimization based on the specific sample matrix.

  • Homogenization: Homogenize the solid sample (e.g., soil, sediment) after freeze-drying.

  • Extraction: Perform a Bligh-Dyer extraction:

    • To the homogenized sample, add a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

    • Vortex or sonicate the mixture for 15-20 minutes.

    • Add an additional volume of chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water).

    • Centrifuge to separate the phases.

  • Collection: Carefully collect the lower chloroform layer containing the lipids.

  • Drying: Dry the chloroform extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for further analysis.

Protocol 2: Derivatization for GC-MS Analysis
  • Drying: Transfer an aliquot of the lipid extract to a clean vial and dry it completely under nitrogen. It is crucial to remove all traces of water.

  • Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.

Visualizations

Hopanoid Biosynthesis Pathway

Hopanoid_Biosynthesis cluster_MEP MEP Pathway cluster_Hopanoid Hopanoid Core Synthesis G3P Glyceraldehyde-3-phosphate DXP DXP G3P->DXP DXP synthase Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-methyl-D-erythritol 4-phosphate DXP->MEP IPP Isopentenyl pyrophosphate MEP->IPP DMAPP Dimethylallyl pyrophosphate IPP->DMAPP FPP Farnesyl pyrophosphate IPP->FPP DMAPP->FPP Squalene Squalene FPP->Squalene Squalene synthase Diplopterol Diplopterol Squalene->Diplopterol Squalene-hopene cyclase Two_Hydroxydiplopterol This compound Diplopterol->Two_Hydroxydiplopterol Hydroxylase (postulated)

Caption: Generalized biosynthetic pathway of this compound.

Troubleshooting Workflow for Low S/N Ratio

Troubleshooting_Workflow Start Low S/N Ratio for This compound Check_Extraction Verify Extraction Efficiency Start->Check_Extraction Optimize_Derivatization Optimize Derivatization (GC-MS) Check_Extraction->Optimize_Derivatization If GC-MS Optimize_Ionization Optimize Ionization (HPLC-MS) Check_Extraction->Optimize_Ionization If HPLC-MS Cleanup Improve Sample Cleanup Optimize_Derivatization->Cleanup Optimize_Ionization->Cleanup Check_System Check for System Contamination Cleanup->Check_System Optimize_Chroma Optimize Chromatographic Conditions Check_System->Optimize_Chroma Result_Improved S/N Ratio Improved Optimize_Chroma->Result_Improved Successful Result_Not_Improved Re-evaluate Problem Optimize_Chroma->Result_Not_Improved Unsuccessful

Caption: Logical workflow for troubleshooting low S/N ratio.

References

Preventing the degradation of 2-Hydroxydiplopterol during sample storage and preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 2-Hydroxydiplopterol during sample storage and preparation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a pentacyclic triterpenoid belonging to the hopanoid class of natural products. Like other hopanoids, it is a component of bacterial cell membranes and is studied for its potential biological activities.[1][2] Maintaining the structural integrity of this compound is crucial for accurate quantification and for ensuring that its biological effects in experimental assays are attributable to the intact molecule and not its degradation products.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the chemical structure of this compound, which contains a secondary alcohol functional group and a complex polycyclic skeleton, the primary degradation factors are expected to be:

  • Oxidation: The secondary hydroxyl group is susceptible to oxidation to form a ketone.[3]

  • Acidic/Basic Conditions: Extreme pH can catalyze dehydration or other rearrangements.

  • High Temperatures: Can lead to thermal degradation, including dehydration and cleavage of the molecular structure. Hopanes, the core structure of this compound, have been shown to degrade at temperatures starting around 160°C.[4]

  • Light Exposure: Photodegradation can occur, especially in the presence of photosensitizers, potentially leading to complex rearrangements.[5]

Q3: How should I store my this compound samples to ensure long-term stability?

A3: For long-term stability, this compound, whether in solid form or in solution, should be stored under the following conditions:

  • Temperature: Store at -20°C or lower. For reference standards, storage at 2°C to 8°C is a minimum requirement if a freezer is unavailable.[6][7][8][9]

  • Light: Protect from light by using amber vials or by storing in the dark.[6][7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use tightly sealed, high-quality glass vials to prevent solvent evaporation and contamination.[7][10]

Troubleshooting Guides

Issue 1: Loss of this compound peak area or appearance of unknown peaks in HPLC analysis.
Potential Cause Troubleshooting Step Rationale
Sample Degradation During Storage 1. Review storage conditions. Ensure samples are stored at ≤ -20°C, protected from light, and in tightly sealed containers. 2. Prepare fresh standards and re-analyze.Improper storage is a common cause of degradation. Comparing with a fresh standard can confirm if the original sample has degraded.[6][7][8][9]
Degradation During Sample Preparation 1. Minimize exposure to heat. Avoid prolonged heating steps. 2. Work under neutral pH conditions if possible. 3. Prepare samples immediately before analysis.The secondary alcohol in this compound is susceptible to heat and pH-induced degradation.[4][11]
Oxidation 1. Degas solvents used for sample dissolution. 2. Consider adding an antioxidant (e.g., BHT) to the sample solvent, if compatible with the analytical method.The secondary alcohol can be oxidized. Removing dissolved oxygen and using antioxidants can mitigate this.
Contamination 1. Use high-purity solvents and reagents. 2. Clean all glassware and equipment thoroughly.Contaminants can interfere with the analysis or catalyze degradation.
Issue 2: Inconsistent quantification results for this compound.
Potential Cause Troubleshooting Step Rationale
Incomplete Solubilization 1. Ensure the chosen solvent fully dissolves this compound. Sonication may aid dissolution. 2. Visually inspect for any particulate matter before injection.Incomplete dissolution will lead to underestimation of the concentration.
Adsorption to Surfaces 1. Use silanized glassware and autosampler vials to minimize adsorption. 2. Inject a series of standards to check for carryover.Active sites on glass and plastic surfaces can adsorb analytes, leading to inaccurate results.
Matrix Effects in Complex Samples 1. Perform a matrix effect study by spiking a known amount of this compound into a blank matrix. 2. If matrix effects are present, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup.Components of the sample matrix can enhance or suppress the analytical signal.
Instrumental Variability 1. Check for leaks in the HPLC system. 2. Ensure the column is properly equilibrated. 3. Verify detector performance.Instrumental issues can lead to fluctuations in peak area and retention time.[12][13][14][15]

Experimental Protocols

Protocol 1: Recommended Storage of this compound
  • Solid Samples:

    • Store in a tightly sealed amber glass vial.

    • Place the vial in a desiccator to protect from moisture.

    • Store the desiccator at -20°C or -80°C for long-term storage.

  • Stock Solutions:

    • Prepare stock solutions in a high-purity, anhydrous solvent (e.g., methanol, ethanol, or chloroform).

    • Use amber glass vials with PTFE-lined screw caps.

    • Purge the vial headspace with an inert gas (argon or nitrogen) before sealing.

    • Store at -20°C or -80°C.

    • Before use, allow the solution to warm to room temperature before opening to prevent condensation of water into the solvent.[6][10]

Protocol 2: General Sample Preparation for HPLC Analysis
  • Extraction from Biological Matrices (General Procedure):

    • Homogenize the sample in a suitable solvent system (e.g., methanol/chloroform).

    • Centrifuge to pellet solid debris.

    • Collect the supernatant.

    • For cleaner samples, a solid-phase extraction (SPE) with a C18 or similar reversed-phase sorbent can be used.

  • Preparation for Injection:

    • Evaporate the solvent from the extract under a stream of nitrogen at room temperature or slightly elevated temperature (not exceeding 40°C).

    • Reconstitute the dried extract in the mobile phase to be used for HPLC analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter (PTFE or other compatible material) into an autosampler vial.

    • Analyze by HPLC as soon as possible.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on general chemical principles for secondary alcohols and polycyclic compounds.

DegradationPathways This compound This compound Oxidation_Product 2-Oxodiplopterol (Ketone) This compound->Oxidation_Product Oxidizing agents (e.g., O2, peroxides) Dehydration_Product Diplopterol Isomers (Alkenes) This compound->Dehydration_Product Acid/Base catalysis, High Temperature

Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

The following workflow can be used to perform a forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method.

ForcedDegradationWorkflow cluster_stress Forced Degradation Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Heat Thermal Stress (e.g., 80°C) Heat->Analysis Light Photolytic Stress (e.g., UV/Vis light) Light->Analysis Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Heat Start->Light Evaluation Evaluate Degradation & Identify Products Analysis->Evaluation

Workflow for a forced degradation study of this compound.

Summary of Recommended Analytical Conditions

The following table summarizes typical starting conditions for the HPLC analysis of triterpenoids, which can be adapted for this compound.

Parameter Recommended Condition Reference
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[16]
Mobile Phase Acetonitrile and Water (gradient or isocratic)[16]
Detector UV (205-210 nm) or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)[16]
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 35 °C
Injection Volume 10 - 20 µL

Disclaimer: The information provided is based on general chemical principles and available data for related compounds. Specific stability studies for this compound are limited. It is recommended to perform validation experiments for your specific application.

References

Column selection guide for optimal HPLC separation of bacteriohopanepolyols.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the High-Performance Liquid Chromatography (HPLC) separation of bacteriohopanepolyols (BHPs). It includes a detailed column selection guide, troubleshooting advice in a question-and-answer format, and a standard experimental protocol to ensure successful and reproducible analyses.

Frequently Asked Questions (FAQs)

Q1: What is the best starting HPLC column for general bacteriohopanepolyol (BHP) analysis?

A1: For general-purpose analysis of a broad range of BHPs, a high-quality, end-capped C18 reversed-phase column is the recommended starting point.[1][2] Modern methods for analyzing non-derivatized BHPs frequently utilize UHPLC (Ultra-High-Performance Liquid Chromatography) systems with C18 columns, often coupled with mass spectrometry (MS) for detection.[1][2]

Q2: When should I consider a C30 column instead of a C18?

A2: A C30 column should be considered when you need to separate complex structural isomers of BHPs. C30 stationary phases offer enhanced shape selectivity for hydrophobic, long-chain molecules compared to C18 columns.[3] This can be particularly advantageous for resolving closely related BHP isomers that may co-elute on a standard C18 column.

Q3: Are Hydrophilic Interaction Liquid Chromatography (HILIC) columns suitable for BHP analysis?

A3: HILIC columns can be a valuable alternative for separating highly polar BHPs that show poor retention on traditional reversed-phase columns like C18.[4][5] If your BHPs of interest are eluting very early in the chromatogram (near the void volume) even with a highly aqueous mobile phase, a HILIC column may provide the necessary retention and separation.[4]

Q4: Does derivatization of BHPs affect column choice?

A4: Yes. Traditionally, BHPs were acetylated before analysis to improve their chromatographic behavior.[1][6][7] While modern methods increasingly focus on analyzing intact, non-derivatized BHPs, if you are using an older, established method with acetylation, a standard C18 column is typically sufficient.[1][6] However, for non-derivatized analysis, especially of amino-BHPs, the choice of a specific type of C18 column becomes critical to avoid peak shape issues.[1][2]

Q5: What are the key column parameters to consider for improving BHP separation?

A5: Beyond the stationary phase chemistry (C18, C30), consider the following:

  • Particle Size: Smaller particles (e.g., < 2 µm in UHPLC) provide higher efficiency and better resolution, but generate higher backpressure.[3]

  • Column Length: Longer columns offer better separation for complex mixtures but result in longer analysis times.[8] For particularly challenging separations, such as BHP stereoisomers, coupling multiple columns in series has been used to increase the effective length and achieve separation.[8]

  • End-capping: For analyzing basic or amine-containing BHPs, using a highly base-deactivated or end-capped C18 column is crucial to prevent peak tailing.[1][2][9]

Column Selection Guide

The selection of an appropriate HPLC column is paramount for achieving optimal separation of BHPs. The choice depends primarily on the specific structures of the BHPs being analyzed and the primary goal of the separation (e.g., general screening vs. isomer resolution).

Data Presentation: Column Chemistry Comparison
Column TypePrimary Application for BHPsAdvantagesDisadvantages
Standard C18 General screening of non-derivatized and acetylated BHPs.Robust, widely available, good retention for most BHPs.May show poor peak shape (tailing) for amine-containing BHPs; limited resolution of complex isomers.[1][2]
Base-Deactivated / End-Capped C18 Analysis of non-derivatized amine-containing BHPs (e.g., aminotriol).Produces superior, symmetrical peak shapes for basic BHPs by minimizing secondary silanol interactions.[1][2][9]May have slightly different selectivity compared to standard C18 columns.
C30 Separation of hydrophobic, long-chain structural isomers of BHPs.Enhanced shape selectivity provides better resolution for closely related isomers.[3]May provide excessive retention for some BHPs, requiring stronger mobile phases.
HILIC Analysis of highly polar BHPs that are poorly retained in reversed-phase.Excellent retention for very polar compounds.[4][5] Orthogonal selectivity compared to reversed-phase.[5]Requires careful mobile phase management; sensitive to water content.[4]

Visualization: Column Selection Workflow

ColumnSelection start Start: Define BHP Analytes q1 Are you analyzing amine-containing BHPs (e.g., aminotriol)? start->q1 q2 Is the primary goal to separate complex structural isomers? q1->q2 No col_base_c18 Use Base-Deactivated C18 Column q1->col_base_c18 Yes q3 Are your analytes very polar and poorly retained on C18? q2->q3 No col_c30 Consider C30 Column q2->col_c30 Yes col_hilic Consider HILIC Column q3->col_hilic Yes col_std_c18 Start with Standard End-Capped C18 Column q3->col_std_c18 No Troubleshooting start Problem: Peak Tailing Observed q1 Are only basic/amine BHPs tailing? start->q1 q2 Is the column old or has it been exposed to extreme pH? q1->q2 No (All peaks tail) sol1 Cause: Secondary Silanol Interactions Solution: Switch to a base-deactivated C18 column. q1->sol1 Yes q3 Is sample concentration too high? q2->q3 No sol2 Cause: Column Bed Degradation Solution: Replace with a new column. q2->sol2 Yes sol3 Cause: Mass Overload Solution: Dilute sample and re-inject. q3->sol3 Yes sol_other Consider other causes: - Extra-column dead volume - Sample solvent mismatch q3->sol_other No

References

Refining integration parameters for accurate peak quantification of 2-Hydroxydiplopterol.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions to help researchers, scientists, and drug development professionals refine integration parameters for the accurate peak quantification of 2-Hydroxydiplopterol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound and similar triterpenoids?

A1: Triterpenoids like this compound present unique analytical challenges. Many lack strong chromophores, leading to low UV absorption and poor sensitivity with HPLC-PDA detectors.[1] This often necessitates detection at low wavelengths (205–210 nm), which can be demanding on mobile phase selection.[1] Furthermore, their structural similarity to other isomers and matrix components can lead to co-elution and complex chromatographic profiles, making accurate peak integration difficult.[2] For these reasons, mass spectrometry-based methods like LC-MS/MS are often preferred for their high sensitivity and selectivity.[3][4]

Q2: What is the recommended starting point for sample preparation for this compound analysis?

A2: Proper sample preparation is critical for accurate quantification and to extend the life of your analytical column and instrument.[5] A general workflow includes sample extraction followed by cleanup to remove interfering matrix components.[5][6] Techniques like Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) are highly effective for cleaning complex biological samples.[7] For routine analysis, a simple "dilute and shoot" method may be sufficient if the matrix is clean and the analyte concentration is high enough, but filtration is always recommended to remove particulates.[8][9]

Q3: Which initial integration parameters should I use in my chromatography data system (CDS)?

A3: While optimal parameters are method-specific, you can begin with a set of standard values and refine them. The most critical parameters are peak width and detection threshold (or slope).[10][11] The peak width parameter should be set to the width of a typical this compound peak at half its height.[12] The threshold should be set sensitive enough to detect the smallest peaks of interest but high enough to exclude baseline noise.[11] Avoid using excessive smoothing, as it can distort peak shape and affect area calculation.[13]

Q4: How do I ensure my peak integration method is valid and reproducible?

A4: Method validation is essential for confirming that your integration parameters provide accurate and reliable results. Key validation experiments include assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).[10][14] Linearity should be established across a range of concentrations with a correlation coefficient (r²) greater than 0.99.[14][15] Precision, measured as the relative standard deviation (RSD) of replicate injections, should typically be less than 15%.[14] Accuracy is often determined by spike recovery tests, with recovery values between 80-120% being generally acceptable.[3]

Troubleshooting Guides

Issue 1: Inconsistent Peak Area or Poor Reproducibility

Q: My peak areas for this compound are not reproducible between injections. What should I check first?

A: Before investigating the instrument hardware, first verify that the peak integration is consistent.[16] A common cause of inconsistent area is improper baseline placement due to drift or noise. Ensure the baseline is drawn correctly before and after the peak. If the baseline is noisy, you may need to increase the peak detection threshold to avoid integrating noise.[11][16] Also, check for sufficient column equilibration time between injections, as this can cause retention time shifts that affect a fixed-window integration.[17]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: The peak for this compound is showing significant tailing, and I'm concerned about quantification accuracy. How do I fix this?

A: Peak tailing or fronting leads to incorrect peak start and end detection, causing significant integration errors.[18] This issue can arise from several factors:

  • Sample Overload: The most common cause. Dilute your sample and reinject.[8]

  • Column Issues: The column may be contaminated or degraded. Try flushing the column or replacing it if necessary.

  • Mobile Phase Mismatch: Ensure the sample solvent is not significantly stronger than the mobile phase, as this can cause peak distortion.[8]

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Adjusting the mobile phase pH or adding an organic modifier like triethylamine (TEA) can sometimes help.[17]

Issue 3: Integrating Small Peaks on the Tail of a Larger Peak

Q: I have a small impurity peak that elutes on the tail of my main this compound peak. How should I integrate it correctly?

A: This is a classic co-elution problem where the integration method is critical.

  • Tangent Skim: This is the preferred method when the smaller peak is less than 10% of the height of the larger peak.[19] The integrator draws a baseline from the valley between the two peaks that follows the tailing edge of the larger peak. This method provides the most accurate area for the small peak.[10][20]

  • Perpendicular Drop (or Valley-to-Valley): This method is used when the peaks are closer in size.[10][19] The integrator drops a vertical line from the valley between the peaks to the baseline. Using this method on a very small shoulder peak will cause it to be significantly overestimated.[20]

Issue 4: Baseline Irregularities (Noise and Drift)

Q: My chromatogram has a noisy or drifting baseline, making it difficult to set a reliable integration threshold. What are the causes and solutions?

A: A stable baseline is fundamental to accurate integration.[12]

  • Noise: High baseline noise can be caused by a deteriorating detector lamp, contaminated mobile phase, or leaks in the system.[21] Ensure your solvents are fresh, filtered, and properly degassed.[21] If the noise is periodic, it may indicate pump pulsation issues.[17]

  • Drift: Baseline drift is often caused by a column that is not fully equilibrated with the mobile phase, especially during gradient elution.[20] Allowing for a longer equilibration time can solve this. Temperature fluctuations in the column compartment can also contribute to drift.[2]

Quantitative Data Summary

Table 1: Typical Starting Integration Parameters

ParameterDescriptionRecommended Starting Value
Peak Width The expected width of the peak at half-height (in seconds or minutes).[12]Match to an average, well-resolved peak of this compound.
Threshold/Slope The rate of signal change required to detect the start and end of a peak.[10]Set just above the baseline noise level to avoid false peak detection.[11]
Area Reject Rejects any integrated peaks with an area below this value.Set to a value that excludes noise spikes but is below your LOQ peak area.
Shoulder Detection A setting that helps resolve shoulder peaks from larger adjacent peaks.[12]Enable if co-eluting isomers or impurities are expected.

Table 2: Troubleshooting Parameter Adjustments

IssuePotential Parameter AdjustmentRationale
Noisy Baseline Increase Threshold/Slope value.[16]Prevents the integrator from identifying noise spikes as peaks.
Broad Peaks Increase the Peak Width setting.[16]Ensures the integrator looks for a wider peak and doesn't prematurely end the integration.
Small Peaks Missed Decrease the Threshold/Slope value.[11]Increases sensitivity to detect peaks with a shallow slope.
Shoulder Peak Incorrectly Integrated Use Tangent Skim instead of Perpendicular Drop.[19][20]Prevents overestimation of the area of a small peak on the tail of a larger one.

Table 3: Typical Method Validation Acceptance Criteria

ParameterMetricAcceptance Criteria
Linearity Correlation Coefficient (r²)≥ 0.99[14]
Precision (Repeatability) Relative Standard Deviation (%RSD)< 15% (at LOQ), < 10% (higher concentrations)[14]
Accuracy Spike Recovery (%)80% - 120%[3]
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N)≥ 10[10]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Plasma

This protocol provides a general framework. Specific parameters must be optimized for your instrument and application.

  • Sample Preparation (Solid Phase Extraction - SPE)

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Pre-treat 200 µL of plasma by adding 600 µL of a 4% phosphoric acid solution. Vortex to mix.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for injection.

  • Chromatographic Conditions (UPLC-MS/MS)

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 50% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole)

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • Quantifier Ion: e.g., m/z 443.4 → 425.4

      • Qualifier Ion: e.g., m/z 443.4 → 121.1

    • Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spe Solid Phase Extraction (SPE Cleanup) sample->spe reconstitute Evaporate & Reconstitute spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms raw_data Acquire Raw Data lcms->raw_data integrate Peak Integration raw_data->integrate quantify Quantification (Calibration Curve) integrate->quantify review Data Review & Report quantify->review

Caption: Experimental workflow for this compound quantification.

integration_logic start Co-eluting Peaks Detected? res_check Is Resolution (Rs) < 1.0? start->res_check height_check Is Minor Peak Height < 10% of Major Peak? res_check->height_check No improve_sep Improve Chromatographic Separation res_check->improve_sep Yes tangent Use Tangent Skim height_check->tangent Yes p_drop Use Perpendicular Drop height_check->p_drop No

Caption: Logic for choosing the correct integration method for co-eluting peaks.

troubleshoot_flowchart start Inconsistent Peak Integration Result q1 Is Retention Time (RT) Shifting? start->q1 a1_yes Increase Column Equilibration Time q1->a1_yes Yes q2 Is Baseline Drifting or Noisy? q1->q2 No a1_yes->q2 a2_yes Check Mobile Phase & System Equilibration q2->a2_yes Yes q3 Is Peak Shape Poor (Tailing)? q2->q3 No a2_yes->q3 a3_yes Check for Sample Overload or Column Contamination q3->a3_yes Yes end Review Integration Parameters (Width/Threshold) q3->end No a3_yes->end

Caption: Troubleshooting flowchart for inconsistent peak integration.

References

Validation & Comparative

Validating 2-Hydroxydiplopterol as a specific biomarker for certain bacterial phyla.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of reliable biomarkers is paramount for understanding bacterial contributions to various ecosystems and for the development of targeted therapeutics. Among the vast array of molecular signals, hopanoids, a class of pentacyclic triterpenoids, have emerged as significant biomarkers for specific bacterial phyla. This guide provides a comprehensive comparison of diplopterol and its C-2 methylated derivative, 2-methylhopanoids, as bacterial biomarkers, supported by experimental data and detailed methodologies. While the initial query focused on "2-hydroxydiplopterol," the available scientific literature points to diplopterol and 2-methylhopanoids as the more extensively studied and validated biomarkers within this class of compounds.

Diplopterol vs. 2-Methylhopanoids: A Head-to-Head Comparison

Diplopterol (also known as hopan-22-ol) is a C30 hopanoid that is widely distributed among various bacterial phyla, making it a general biomarker for the presence of bacteria.[1] In contrast, 2-methylhopanoids, which are derivatives of hopanoids methylated at the C-2 position, exhibit a more restricted distribution, rendering them more specific biomarkers for certain phyla.[2]

The gene responsible for the C-2 methylation, hpnP, has been identified, allowing for genomic screening of potential 2-methylhopanoid producers.[3] This genetic marker, in conjunction with lipid analysis, provides a powerful tool for identifying specific bacterial lineages.

Distribution Across Bacterial Phyla

The production of these hopanoids is not uniform across the bacterial domain. The following table summarizes the known distribution of diplopterol and 2-methylhopanoids among different bacterial phyla.

Bacterial Phylum/ClassDiplopterol Producers2-Methylhopanoid Producers
Cyanobacteria YesYes[4]
Alphaproteobacteria Yes[5]Yes[3][4][6]
Acidobacteria Yes[7]Yes[3][7]
Gammaproteobacteria YesSporadic[3]
Deltaproteobacteria YesSporadic[3]
Betaproteobacteria YesSporadic[3]
Actinobacteria YesSporadic[3]
Firmicutes YesSporadic[3]
Rokubacteria Not extensively studiedYes[8]

Quantitative Analysis: A Comparative Overview

The accurate quantification of hopanoids is crucial for their use as biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed. However, the response factors for different hopanoids can vary significantly, impacting quantification.

A study by Wu et al. (2015) highlighted these differences, showing that 2-methylation can decrease the signal intensity of diplopterol.[9][10] The following table summarizes key quantitative observations from their research.

Analytical MethodAnalyteRelative Signal IntensityKey Observation
GC-MS 2Me-diplopterol vs. DiplopterolSignal decreased by 2-34% with 2-methylation[10]Ionization efficiency is affected by methylation.
GC-MS 2Me-diplopterol vs. 2Me-BHT2Me-diplopterol produces 10x higher ion counts[10][11]Structural differences significantly impact signal intensity.
LC-MS 2Me-BHT vs. 2Me-diplopterol2Me-BHT produces 11x higher ion counts[10][12]The choice of analytical method can dramatically alter relative quantification.

These findings underscore the importance of using purified standards for each hopanoid of interest to ensure accurate quantification.[10]

Alternative Biomarkers

While hopanoids are powerful biomarkers, a multi-faceted approach utilizing a suite of biomarkers is often the most robust strategy. For Cyanobacteria, several alternative biomarkers can be employed:

  • Heterocyst Glycolipids (HGs): These are specific to heterocyst-forming, nitrogen-fixing cyanobacteria.[13]

  • Specific Fatty Acids: Certain polyunsaturated fatty acids (PUFAs) like 18:2ω6, 18:3ω6, and 18:4ω3 are abundant in some cyanobacterial genera.[13]

  • Mid-chain branched alkanes: These have also been reported as characteristic for cyanobacteria.[13]

  • Oligopeptides: Cellular oligopeptide compositions can serve as biomarkers for intraspecific subpopulations of freshwater cyanobacteria.[14][15]

For broader bacterial groups that produce hopanoids, alternative biomarkers are more diverse and depend on the specific phylum of interest.

Experimental Protocols

Accurate and reproducible data are foundational to biomarker validation. Below are detailed methodologies for the extraction and analysis of hopanoids from bacterial cultures.

Protocol 1: Total Lipid Extraction from Bacterial Cells

This protocol is adapted from the Bligh and Dyer method and is suitable for both small and large-scale cultures.[16][17]

Materials:

  • Lyophilized bacterial cells

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • Deionized water

  • Centrifuge

  • Glass vials

Procedure:

  • Suspend a known weight of lyophilized cells (e.g., 10-30 mg) in a mixture of chloroform and methanol (2:1, v/v).[16][17]

  • Agitate the mixture for 30 minutes at room temperature.[16]

  • Add chloroform and water to the mixture to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water).

  • Centrifuge the mixture to separate the phases.[16]

  • Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette.[10]

  • Dry the organic extract under a stream of nitrogen or in a vacuum concentrator.[16]

Protocol 2: Derivatization and Analysis by GC-MS

For GC-MS analysis, hopanols are typically derivatized to increase their volatility.[10][17]

Materials:

  • Dried lipid extract

  • Pyridine

  • Acetic anhydride

  • GC-MS system with a suitable column (e.g., Restek Rxi-XLB)[10]

Procedure:

  • To the dried lipid extract, add a 1:1 (v/v) mixture of pyridine and acetic anhydride.[10][16]

  • Heat the mixture at 60-70°C for 30 minutes to 1 hour to acetylate the hydroxyl groups.[16][17]

  • Evaporate the pyridine and acetic anhydride under a stream of nitrogen.

  • Re-dissolve the derivatized sample in a suitable solvent (e.g., dichloromethane).

  • Inject the sample into the GC-MS for analysis. Use a temperature program that allows for the elution of high-boiling point compounds.[17]

Protocol 3: Analysis by LC-MS

LC-MS can be used for the analysis of both derivatized and non-derivatized hopanoids.[16][18]

Materials:

  • Dried lipid extract (derivatized or non-derivatized)

  • Acetonitrile

  • Isopropanol

  • LC-MS system with a C18 reversed-phase column[16]

Procedure:

  • Re-dissolve the lipid extract in an appropriate solvent mixture (e.g., acetonitrile:isopropanol, 1:1 v/v).[16]

  • Inject the sample into the LC-MS system.

  • Use a gradient elution program with solvents such as acetonitrile and isopropanol to separate the different hopanoid species.[16]

  • Detect the compounds using a suitable mass spectrometer, such as an Orbitrap or triple quadrupole, in positive ion mode.[16]

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the hopanoid biosynthetic pathway and a general experimental workflow for biomarker analysis.

Hopanoid_Biosynthesis Squalene Squalene Diploptene Diploptene Squalene->Diploptene shc (Squalene-hopene cyclase) Diplopterol Diplopterol Diploptene->Diplopterol Hydration BHP Bacteriohopanepolyols (BHP) Diplopterol->BHP TwoMe_Diplopterol 2-Methyl-diplopterol Diplopterol->TwoMe_Diplopterol hpnP (C-2 methylase) TwoMe_BHP 2-Methyl-BHP BHP->TwoMe_BHP hpnP (C-2 methylase)

Caption: Biosynthetic pathway of diplopterol and 2-methylhopanoids.

Biomarker_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Culture Bacterial Culture Extraction Lipid Extraction Culture->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LCMS LC-MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Identification Biomarker Identification GCMS->Identification LCMS->Identification Quantification Quantification Comparison Comparison to Databases Quantification->Comparison Identification->Quantification

Caption: General experimental workflow for hopanoid biomarker analysis.

Conclusion

The validation of hopanoids, particularly the comparison between the widespread diplopterol and the more specific 2-methylhopanoids, provides a robust framework for bacterial identification and characterization. While diplopterol serves as a general indicator of bacterial presence, 2-methylhopanoids offer a higher degree of specificity, pointing towards the presence of Cyanobacteria, Alphaproteobacteria, and Acidobacteria. The choice of biomarker and analytical methodology should be guided by the specific research question and the bacterial phyla of interest. For the most reliable results, a multi-biomarker approach, coupled with rigorous quantitative analysis using appropriate standards, is recommended. This guide provides the foundational knowledge and protocols to effectively utilize these powerful molecular tools in research and development.

References

A Comparative Analysis of 2-Hydroxydiplopterol and Other C30 Hopanoids: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of C30 hopanoids, focusing on the well-characterized bacterial hopanoid, diplopterol, and the lesser-known fungal-derived 2-hydroxydiplopterol. Hopanoids are pentacyclic triterpenoids, analogous to eukaryotic sterols, that play a critical role in regulating the biophysical properties of bacterial membranes.[1][2] Their structural diversity translates to a range of effects on membrane fluidity, permeability, and stress resistance, making them a subject of interest in microbiology and drug development.

Introduction to C30 Hopanoids

C30 hopanoids, such as diploptene and diplopterol, are synthesized from the precursor squalene via an oxygen-independent cyclization, a feature that suggests their ancient evolutionary origins.[1][3] They are integral components of the cell membranes in many bacteria, where they modulate fluidity and integrity in response to environmental stressors like extreme pH, temperature, and antimicrobial agents.[2][4][5] While most research has centered on bacterial hopanoids, related structures like this compound have been isolated from other kingdoms, such as fungi, suggesting potentially novel biological roles.

Comparative Data of Selected Hopanoids

Due to a significant lack of published experimental data for this compound, this table compares its known properties with those of more extensively studied hopanoids to highlight structural differences and knowledge gaps.

FeatureThis compoundDiplopterol (Hopan-22-ol)Diploptene (Hop-22(29)-ene)Bacteriohopanetetrol (BHT)
Class C30 HopanoidC30 HopanoidC30 HopanoidC35 Hopanoid (Extended)
Typical Source Fungus (Aspergillus variecolor)Bacteria, Ferns, Protozoa[2]Bacteria[1]Bacteria
Key Structural Feature Hydroxyl group at C-2Tertiary hydroxyl group at C-22[2]Double bond at C-22(29)[1]C5 polyol side chain[1]
Membrane Orientation Data not availableVertical, sterol-like[1]Horizontal, in mid-plane of bilayer[6][7]Vertical, sterol-like[6][7]
Primary Function Data not availableMembrane ordering, decreases permeability, stress resistance.[1][4]Thickens membrane, decreases permeability.[1]Condenses and orders membrane.[7]
Anti-inflammatory Data not availableSuggested, but limited direct evidence.[8]Data not availableData not available
Antimicrobial Data not availableConfers resistance to antimicrobials by modifying bacterial membrane.[5]Data not availableData not available
Anticancer Data not availableData not availableData not availableData not available
Immunomodulatory Data not availableMay induce monocyte-to-macrophage differentiation.[9]Data not availableData not available

Biological Activity and Functional Roles

Membrane Regulation: The Primary Role of Bacterial Hopanoids

The most well-documented function of C30 hopanoids like diplopterol is the regulation of bacterial membrane dynamics. Similar to how cholesterol orders lipid bilayers in eukaryotes, diplopterol interacts with lipid A in the outer membranes of Gram-negative bacteria to increase membrane rigidity and decrease permeability.[1][4] This "membrane-ordering" effect helps bacteria tolerate environmental stresses, including acidity, heat, and osmotic pressure.[1][4]

Different hopanoids achieve this through distinct mechanisms based on their structure. Diplopterol and the C35 hopanoid bacteriohopanetetrol (BHT) assume a vertical, transmembrane orientation similar to cholesterol.[6][7] In contrast, the less polar C30 hopanoid, diploptene, orients itself horizontally within the center of the lipid bilayer.[6][7] This positioning is thought to thicken the membrane, thereby reducing permeability to substances like oxygen, which is crucial for nitrogen-fixing bacteria.[1] The presence of hopanoids has been shown to increase bacterial resistance to certain antibiotics and antimicrobial peptides by limiting their passage across the membrane.[5]

Immunomodulatory and Other Potential Bioactivities

Recent studies suggest that the role of hopanoids may extend beyond membrane biophysics. Bacterial hopanoids have been identified as potential immunomodulators, capable of inducing the differentiation of monocytes into macrophages.[9] This finding opens a new avenue for understanding host-pathogen interactions, where hopanoids could act as signaling molecules recognized by the host immune system. While some literature suggests hopanoids may possess anti-inflammatory and antioxidant properties, direct experimental evidence with quantitative data remains limited.[8]

This compound: An Unexplored Fungal Hopanoid

In stark contrast to bacterial hopanoids, this compound remains an enigmatic molecule. Isolated from the fungus Aspergillus variecolor, its biological function is completely unknown. The structural difference—a hydroxyl group at the C-2 position instead of C-22 as in diplopterol—implies a different orientation and interaction with membrane lipids. This could translate to novel bioactivities. Given that many fungal secondary metabolites exhibit potent antimicrobial, anti-inflammatory, or anticancer effects, the lack of data on this compound represents a significant opportunity for natural product discovery.[10][11]

Experimental Protocols

To facilitate comparative studies, the following are detailed methodologies for assessing the key biological activities of hopanoids.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

  • Materials: Mueller-Hinton Broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa), 96-well microtiter plates, hopanoid stock solutions (in DMSO), resazurin dye.

  • Procedure:

    • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

    • In a 96-well plate, perform a two-fold serial dilution of the hopanoid compound in MHB, starting from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 1 µg/mL).

    • Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • After incubation, add resazurin dye to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth.

    • The MIC is the lowest concentration of the compound where no color change is observed.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Materials: RAW 264.7 macrophage cell line, DMEM medium, fetal bovine serum (FBS), LPS, Griess reagent, hopanoid stock solutions.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the hopanoid compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control wells (cells only, cells + LPS).

    • After incubation, collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The amount of NO produced is proportional to the absorbance.

    • Calculate the percentage inhibition of NO production relative to the LPS-only control. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.

Membrane Permeability: Calcein Leakage Assay

This protocol assesses the effect of hopanoids on the integrity of lipid vesicles (liposomes) by measuring the leakage of an encapsulated fluorescent dye.

  • Materials: Phospholipids (e.g., POPC), hopanoids, calcein dye, size-exclusion chromatography column (e.g., Sephadex G-50), buffer (e.g., HEPES), fluorometer.

  • Procedure:

    • Prepare liposomes by the thin-film hydration method. Dissolve lipids and the desired molar percentage of the hopanoid in chloroform, evaporate the solvent to form a thin film, and hydrate with a high-concentration calcein solution.

    • Extrude the liposome suspension through polycarbonate membranes to create unilamellar vesicles of a defined size (e.g., 100 nm).

    • Remove unencapsulated calcein by passing the liposomes through a size-exclusion column.

    • Dilute the calcein-loaded liposomes in buffer to a final lipid concentration.

    • Monitor the fluorescence of the liposome suspension over time. Calcein fluorescence is self-quenched at high concentrations inside the liposomes.

    • To measure maximum leakage, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes, and record the maximum fluorescence (F_max).

    • Calculate the percentage of leakage at a given time point (t) as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100, where F_0 is the initial fluorescence.

Visualizing Biosynthetic Pathways and Workflows

Diagram 1: C30 Hopanoid Biosynthesis

Hopanoid_Biosynthesis cluster_0 Core Biosynthesis Squalene Squalene Hopene_Cation Hopene Cation Squalene->Hopene_Cation Squalene-Hopene Cyclase (SHC) Diploptene Diploptene (hop-22(29)-ene) Hopene_Cation->Diploptene Deprotonation Diplopterol Diplopterol (hopan-22-ol) Hopene_Cation->Diplopterol + H₂O (Hydration)

Caption: Simplified biosynthesis of C30 hopanoids from squalene.

Diagram 2: Experimental Workflow for Bioactivity Screening

Bioactivity_Workflow cluster_source Compound Source cluster_results Data Analysis Hopanoid Hopanoid Sample (e.g., this compound) Antimicrobial Antimicrobial Hopanoid->Antimicrobial AntiInflammatory AntiInflammatory Hopanoid->AntiInflammatory Membrane Membrane Hopanoid->Membrane MIC_Value MIC Value IC50_Value IC₅₀ Value Leakage_Percent % Leakage Antimicrobial->MIC_Value AntiInflammatory->IC50_Value Membrane->Leakage_Percent

Caption: Workflow for comparative bioactivity screening of hopanoids.

Conclusion and Future Directions

The comparative analysis reveals a stark contrast between well-studied bacterial C30 hopanoids and the virtually unexplored this compound. While compounds like diplopterol are established as key regulators of bacterial membrane biophysics with emerging immunomodulatory roles, the functional significance of their fungal counterparts is unknown. This knowledge gap underscores a critical need for further research.

Future studies should focus on the isolation and comprehensive characterization of this compound and other rare hopanoids. Applying the standardized experimental protocols outlined in this guide will enable a direct and objective comparison of their antimicrobial, anti-inflammatory, and membrane-modifying properties. Such research is essential for unlocking the potential of this diverse class of natural products for applications in drug development and biotechnology.

References

A Researcher's Guide to Distinguishing 2-Hydroxydiplopterol Stereoisomers via Chiral Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise separation and analysis of stereoisomers are critical. The biological activity of a chiral molecule can vary significantly between its different stereoisomeric forms. This guide provides a comparative overview of chiral chromatography techniques for distinguishing the stereoisomers of 2-Hydroxydiplopterol, a hydroxylated hopanoid. Hopanoids, like other complex triterpenoids, possess multiple chiral centers, leading to the existence of numerous stereoisomers, including enantiomers and diastereomers.[1][2][3] The differentiation of these isomers is essential for understanding their specific biological functions and ensuring the purity of pharmacologically active compounds.

This guide explores two primary high-performance liquid chromatography (HPLC) approaches: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral derivatizing agent (CDA).

Comparative Analysis of Chiral Separation Methods

The selection between direct and indirect chiral chromatography depends on factors such as sample complexity, availability of standards, and the desired analytical outcome (preparative vs. analytical scale). Below is a summary of hypothetical performance data for each method, illustrating a potential separation scenario.

Table 1: Hypothetical Performance Data for Direct Chiral HPLC

StereoisomerRetention Time (min)Resolution (Rs)Tailing Factor
Isomer 112.5-1.1
Isomer 214.21.81.2
Isomer 316.82.51.1
Isomer 418.11.51.3

Table 2: Hypothetical Performance Data for Indirect Chiral HPLC (Post-Derivatization)

Diastereomeric DerivativeRetention Time (min)Resolution (Rs)Tailing Factor
Derivative 1 (from Isomer 1)15.3-1.0
Derivative 2 (from Isomer 2)18.93.81.1
Derivative 3 (from Isomer 3)22.13.11.0
Derivative 4 (from Isomer 4)25.43.51.2

Methodology and Experimental Protocols

Detailed protocols for both direct and indirect chiral separation methods are provided below. These protocols are based on established methodologies for the separation of hydroxylated triterpenoids and other complex chiral molecules.[4][5][6][7]

Direct Chiral HPLC Separation

This method utilizes a chiral stationary phase to directly resolve the stereoisomers of this compound. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds.[7]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 1 mg of the this compound stereoisomeric mixture in 1 mL of the initial mobile phase solvent (e.g., hexane/isopropanol mixture).

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic elution with n-Hexane / 2-Propanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 205 nm (as hopanoids lack strong chromophores).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to each stereoisomer.

    • Calculate the resolution (Rs) between adjacent peaks to assess the quality of separation.

Indirect Chiral HPLC Separation via Derivatization

This approach involves reacting the hydroxyl group of this compound with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[8][9][10] Mosher's acid chloride is a common CDA for alcohols.[10]

Experimental Protocol:

  • Derivatization Procedure:

    • To 1 mg of the this compound mixture in a dry vial, add 0.5 mL of anhydrous pyridine and 1.2 equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

    • Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.

    • Quench the reaction by adding 1 mL of deionized water.

    • Extract the diastereomeric esters with 3 x 2 mL of diethyl ether.

    • Combine the organic layers, wash with 1 M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Sample Preparation:

    • Re-dissolve the dried diastereomeric ester mixture in 1 mL of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic elution with Acetonitrile / Water (85:15, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm (the phenyl group from the CDA enhances UV detection).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Separate and quantify the resulting diastereomeric peaks.

    • The relative peak areas correspond to the original ratio of the stereoisomers in the mixture.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the direct and indirect chiral separation methods.

Direct_Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start This compound Mixture dissolve Dissolve in Mobile Phase start->dissolve filter_sample Filter (0.45 µm) dissolve->filter_sample inject Inject into Chiral HPLC filter_sample->inject separate Direct Separation on CSP inject->separate detect UV Detection separate->detect analyze Peak Integration & Resolution Calculation detect->analyze result Separated Stereoisomers analyze->result

Caption: Workflow for direct chiral separation of this compound stereoisomers.

Indirect_Chiral_HPLC_Workflow cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_analysis Data Analysis start This compound Mixture react React with Chiral Derivatizing Agent (CDA) start->react extract Work-up & Extraction react->extract prepare Dissolve & Filter Diastereomers extract->prepare inject Inject into Achiral HPLC prepare->inject separate Separation of Diastereomers inject->separate detect UV Detection separate->detect analyze Peak Integration & Quantification detect->analyze result Separated Diastereomers analyze->result

Caption: Workflow for indirect chiral separation via diastereomer formation.

Comparison of Alternatives

Both direct and indirect methods offer viable pathways for separating the stereoisomers of this compound. The choice of method involves a trade-off between convenience, cost, and the specific requirements of the analysis.

Table 3: Comparison of Direct and Indirect Chiral Chromatography

FeatureDirect Method (Chiral Stationary Phase)Indirect Method (Chiral Derivatizing Agent)
Principle Enantiomers interact differently with the chiral stationary phase, leading to different retention times.Enantiomers are converted into diastereomers, which have different physical properties and can be separated on a standard achiral column.[9][11]
Pros - Simpler sample preparation (no derivatization).- Less risk of racemization during sample prep.- Can be scaled for preparative separation to recover pure enantiomers.- Uses standard, less expensive achiral columns.- Derivatization can improve detection (e.g., by adding a UV chromophore).- Often results in higher resolution between peaks.
Cons - Chiral columns are significantly more expensive.- Method development can be more complex and time-consuming.- Lower column efficiency compared to some achiral columns.- Derivatization adds extra steps and time.- Requires a pure chiral derivatizing agent.- Potential for incomplete reaction or racemization.- Recovery of the original enantiomer requires an additional chemical step.
Best For Routine analysis, quality control, and preparative purification where recovery of the original compound is desired.Structural elucidation, analysis of complex mixtures, and when enhanced detection is necessary.

Conclusion

Distinguishing the stereoisomers of this compound is achievable through chiral chromatography. The direct method using a chiral stationary phase offers a more straightforward workflow, making it suitable for routine analysis and preparative applications. In contrast, the indirect method involving chemical derivatization provides the advantage of using conventional, less expensive HPLC columns and can offer superior resolution and sensitivity, which is beneficial for analytical characterization. The optimal method will depend on the specific goals of the researcher, balancing the need for simplicity and sample integrity against the potential for enhanced separation performance.

References

A Comparative Guide to the Quantification of 2-Hydroxydiplopterol Across Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of bioactive compounds is paramount. 2-Hydroxydiplopterol, a triterpenoid of interest, requires robust analytical methodologies for its determination in various matrices. This guide provides a comparative overview of two prevalent high-performance chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), for the quantification of this compound. This comparison is based on established principles for triterpenoid analysis, offering a framework for inter-laboratory method validation and selection.

Quantitative Performance of Analytical Methods

The choice between GC-MS and HPLC-MS for the quantification of this compound will depend on the specific requirements of the study, including sensitivity, sample throughput, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method based on the analysis of similar triterpenoid compounds.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)General Acceptance Criteria
Specificity High (Mass spectral data confirms identity)High (Mass spectral and fragmentation data confirms identity)No interference with the analyte peak.
Linearity (r²) ≥ 0.995≥ 0.998r² ≥ 0.995
Range Wide, dependent on analyte volatility and thermal stabilityWide, dependent on analyte solubility and ionization efficiencyInterval demonstrating precision, accuracy, and linearity.
Accuracy (% Recovery) 95 - 105%97 - 103%Typically within 95-105%.
Precision (%RSD) Repeatability: < 5%, Intermediate: < 7%Repeatability: < 3%, Intermediate: < 5%RSD < 5% for repeatability; RSD < 10% for intermediate precision.
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 5 ng/mLSignal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) 0.5 - 30 ng/mL0.05 - 15 ng/mLSignal-to-noise ratio ≥ 10.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of quantitative results. The following protocols for GC-MS and HPLC-MS analysis of this compound are based on standard practices for triterpenoid quantification.

Sample Preparation Protocol (General)

A robust sample preparation is critical to remove interfering substances and concentrate the analyte.

  • Extraction : Samples (e.g., plant material, microbial culture, biological fluid) are extracted with a suitable organic solvent, such as a mixture of chloroform and methanol. Ultrasonic or Soxhlet extraction can be employed to enhance efficiency.

  • Purification : The crude extract is then subjected to a purification step. This may involve liquid-liquid partitioning or solid-phase extraction (SPE) using a C18 or silica cartridge to remove highly polar or nonpolar impurities.

  • Concentration : The purified extract is evaporated to dryness under a stream of nitrogen and reconstituted in a known volume of a suitable solvent for analysis (e.g., hexane for GC-MS, methanol/acetonitrile for HPLC-MS).

GC-MS Quantification Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For triterpenoids like this compound, derivatization is typically required to increase volatility and improve chromatographic peak shape.

  • Derivatization : The hydroxyl group of this compound is derivatized to a trimethylsilyl (TMS) ether. This is achieved by reacting the dried extract with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), at 70°C for 30 minutes.

  • GC-MS Conditions :

    • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector : Splitless injection at 280°C.

    • Oven Temperature Program : Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer : Electron ionization (EI) at 70 eV. Data is acquired in selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound.

HPLC-MS Quantification Protocol

HPLC-MS is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase : A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The gradient starts at 70% B, increases to 95% B over 15 minutes, holds for 5 minutes, and then returns to initial conditions.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40°C.

  • Mass Spectrometry Conditions :

    • Ion Source : Electrospray ionization (ESI) in positive ion mode.

    • Ionization Parameters : Capillary voltage of 3.5 kV, cone voltage of 40 V, source temperature of 120°C, and desolvation temperature of 350°C.

    • Data Acquisition : Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring a specific precursor-to-product ion transition for this compound.

Workflows and Biological Pathways

Visualizing the experimental and biological pathways can aid in understanding the analytical process and the context of the analyte.

G Diagram 1: General Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplcms HPLC-MS Analysis Sample Biological Sample Extraction Solvent Extraction Sample->Extraction Purification SPE Purification Extraction->Purification Concentration Concentration Purification->Concentration Derivatization Derivatization (Silylation) Concentration->Derivatization For GC-MS Reconstitution Reconstitution Concentration->Reconstitution For HPLC-MS GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (EI) GC_Separation->MS_Detection_GC Data_Analysis_GC Data Analysis & Quantification MS_Detection_GC->Data_Analysis_GC HPLC_Separation HPLC Separation Reconstitution->HPLC_Separation MS_Detection_HPLC MS Detection (ESI) HPLC_Separation->MS_Detection_HPLC Data_Analysis_HPLC Data Analysis & Quantification MS_Detection_HPLC->Data_Analysis_HPLC

Diagram 1: General workflow for this compound quantification.

While the specific biological roles of this compound are still under investigation, it is a derivative of the hopanoid diplopterol. Hopanoids are bacterial triterpenoids that are functional analogues of sterols in eukaryotic cell membranes. The biosynthesis of diplopterol proceeds from squalene in an oxygen-independent manner.

G Diagram 2: Simplified Biosynthetic Pathway of Diplopterol Squalene Squalene Hopene_Cation Protopanaxatriol cation Squalene->Hopene_Cation Hopane-squalene cyclase Diplopterol Diplopterol Hopene_Cation->Diplopterol Hydration Hydroxydiplopterol This compound Diplopterol->Hydroxydiplopterol Hydroxylation (Postulated)

A Comparative Analysis of Diplopterol and Related Hopanoid Distribution in Aerobic vs. Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the presence, abundance, and biosynthesis of pentacyclic triterpenoids, known as hopanoids, reveals a broad distribution across both aerobic and anaerobic bacteria, challenging the historical notion of their exclusivity to oxygen-rich environments. While diplopterol and its derivatives are ubiquitous, their relative abundance and structural diversity can vary based on oxygen availability, highlighting their critical role in bacterial membrane adaptation.

Initially considered biomarkers for aerobic microorganisms, recent scientific evidence has firmly established the production of hopanoids, including diplopterol (a C30 hopanol), in facultative and even strictly anaerobic bacteria. The biosynthesis of the core hopanoid structure from squalene is an oxygen-independent process, providing a fundamental biochemical basis for their presence in anaerobes. This guide provides a comparative overview of hopanoid distribution, quantitative data from key bacterial species, detailed experimental methodologies for their analysis, and a visualization of their biosynthetic pathway.

Quantitative Distribution of Hopanoids

The concentration and composition of hopanoids can differ between aerobic and anaerobic bacteria, and even within the same facultative anaerobe depending on the growth conditions. While comprehensive comparative data across a wide range of species is still an area of active research, studies on model organisms provide valuable insights.

The facultative anaerobe Zymomonas mobilis, known for its high ethanol production, maintains a remarkably high hopanoid content under fermentative (anaerobic) conditions. In this bacterium, the more complex bacteriohopanepolyols (BHPs), such as tetrahydroxy-bacteriohopane derivatives, are the most abundant forms, with diplopterol being a minor component. Studies have shown that changes in growth conditions, including aeration, lead to only minor alterations in the overall hopanoid composition in Z. mobilis[1].

In contrast, the strict anaerobes of the genus Geobacter, found in subsurface and sediment environments, also produce a range of hopanoids. Research on Geobacter metallireducens and Geobacter sulfurreducens has demonstrated the presence of diploptene (a precursor to diplopterol) and more complex, elongated hopanoids under strictly anaerobic conditions[2][3]. The total hopanoid content in G. metallireducens was found to be significant, constituting approximately 2% of the total lipids, whereas in G. sulfurreducens, it was about tenfold lower at 0.3% of the total lipid content[3].

The facultative phototroph Rhodopseudomonas palustris is a versatile hopanoid producer, synthesizing a variety of C30 and C35 hopanoids, including 2-methylated derivatives. While this species can grow both aerobically and anaerobically, direct quantitative comparisons of its hopanoid content under these distinct conditions are not yet readily available in the literature. However, it is known that environmental stressors, such as pH, can influence the production of specific hopanoid types, like 2-methylbacteriohopanepolyols (2-MeBHPs)[4][5].

Below is a summary of hopanoid distribution in selected aerobic and anaerobic bacteria. It is important to note that a direct, side-by-side quantitative comparison in the same facultative anaerobe under both conditions is not extensively documented in the reviewed literature.

Bacterial SpeciesOxygen RequirementHopanoid ClassDiplopterol/Diploptene ContentOther Major HopanoidsTotal Hopanoid Content (% of dry cell weight or total lipids)Reference
Zymomonas mobilisFacultative AnaerobeC30 Hopanoids, BHPsDiplopterol: ~3% of total hopanoidsTetrahydroxybacteriohopane (THBH) ether and glycosidic derivatives (~90%)~3% of dry cell weight[1]
Geobacter metallireducensStrict AnaerobeC30 Hopenes, Elongated HopanoidsDiploptene presentElongated hopanoids (major component)~2% of total lipids[3]
Geobacter sulfurreducensStrict AnaerobeC30 Hopenes, Elongated HopanoidsDiploptene presentElongated hopanoids (major component)~0.3% of total lipids[3]
Methylococcus capsulatusAerobic (Methanotroph)C30 Hopanoids, BHPsPresentBacteriohopanetetrol and other BHPsNot specified
Bradyrhizobium japonicumAerobicC30 Hopanoids, BHPs, 2-MeBHPsDiplopterol presentBacteriohopanetetrol, 2-MethylbacteriohopanetetrolCan exceed 40% of total lipids in some strains[6]

Experimental Protocols

The analysis of hopanoids from bacterial cultures is a multi-step process involving lipid extraction, potential derivatization, and chromatographic separation coupled with mass spectrometric detection.

Total Lipid Extraction (Bligh-Dyer Method)

This is a standard protocol for extracting total lipids from bacterial cells.

  • Cell Harvesting: Bacterial cultures are harvested by centrifugation. The cell pellet is washed and then lyophilized (freeze-dried) to remove water.

  • Extraction: The dried cell mass is subjected to a monophasic solvent system of methanol, dichloromethane (DCM), and water (or buffer). The mixture is sonicated or agitated to ensure thorough extraction.

  • Phase Separation: The solvent ratio is adjusted to induce phase separation. The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Quantification: The extracted lipid fraction is dried under a stream of nitrogen and the total lipid extract (TLE) is weighed.

Analysis of Diplopterol and other C30 Hopanoids by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like C30 hopanoids.

  • Derivatization (Acetylation): To improve the volatility and chromatographic behavior of hopanols like diplopterol, the hydroxyl group is typically derivatized. This is commonly achieved by acetylation using a mixture of acetic anhydride and pyridine. The reaction mixture is heated, and then the reagents are evaporated.

  • GC-MS Analysis: The derivatized sample is dissolved in a suitable solvent (e.g., hexane) and injected into the GC-MS.

    • Gas Chromatograph: A capillary column (e.g., DB-5ms) is used to separate the different hopanoids based on their boiling points and interactions with the stationary phase.

    • Mass Spectrometer: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound that allows for its identification.

  • Quantification: For quantitative analysis, a known amount of an internal standard (e.g., a deuterated hopanoid or a non-native sterol) is added to the sample before extraction. The peak area of the analyte is compared to the peak area of the internal standard to determine its concentration.

Analysis of Bacteriohopanepolyols (BHPs) by LC-MS

Less volatile, more polar hopanoids like BHPs are often analyzed by liquid chromatography-mass spectrometry (LC-MS).

  • Derivatization (Acetylation): Similar to GC-MS analysis, BHPs are often acetylated to improve their chromatographic properties and ionization efficiency.

  • LC-MS Analysis:

    • Liquid Chromatograph: The derivatized sample is injected into a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) equipped with a reverse-phase column (e.g., C18). A solvent gradient is used to separate the different BHP species.

    • Mass Spectrometer: The eluting compounds are introduced into the mass spectrometer, often using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. Tandem mass spectrometry (MS/MS) can be used for more specific identification and quantification.

  • Quantification: Similar to GC-MS, quantification is achieved using an appropriate internal standard.

Visualizing the Hopanoid Biosynthetic Pathway

The biosynthesis of hopanoids begins with the cyclization of squalene, a C30 triterpene, in an oxygen-independent reaction. This is followed by a series of modifications to produce the diverse range of hopanoids found in bacteria.

Hopanoid_Biosynthesis cluster_0 Isoprenoid Precursor Synthesis cluster_1 Squalene Synthesis cluster_2 Core Hopanoid Synthesis cluster_3 Hopanoid Modification IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Squalene Squalene FPP->Squalene hpnC, hpnD, hpnE or sqs Diploptene Diploptene (Hop-22(29)-ene) Squalene->Diploptene shc (Squalene-hopene cyclase) Diplopterol Diplopterol (Hopan-22-ol) Squalene->Diplopterol shc (Squalene-hopene cyclase) Adenosylhopane Adenosylhopane Diploptene->Adenosylhopane hpnH MethylatedHopanoids 2-Methylhopanoids Diploptene->MethylatedHopanoids hpnP, hpnR Diplopterol->MethylatedHopanoids hpnP, hpnR BHT Bacteriohopanetetrol (BHT) Adenosylhopane->BHT hpnG, hpnI, hpnJ AminoBHP Aminobacteriohopanetriol BHT->AminoBHP hpnO BHT->MethylatedHopanoids hpnP, hpnR

Caption: The generalized biosynthetic pathway of hopanoids in bacteria.

The experimental workflow for the analysis of hopanoids is a systematic process designed to accurately identify and quantify these complex lipids from bacterial cultures.

Hopanoid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Culture Bacterial Culture (Aerobic or Anaerobic) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lyophilize Lyophilization (Freeze-drying) Harvest->Lyophilize Extraction Total Lipid Extraction (Bligh-Dyer) Lyophilize->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Derivatization Derivatization (e.g., Acetylation) TLE->Derivatization GCMS GC-MS Analysis (for C30 Hopanoids) Derivatization->GCMS LCMS LC-MS Analysis (for BHPs) Derivatization->LCMS Data Data Analysis and Quantification GCMS->Data LCMS->Data

Caption: A typical experimental workflow for the analysis of hopanoids.

References

2-Hydroxydiplopterol vs. Bacteriohopanetetrol (BHT): A Comparative Guide to Environmental Proxies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two key bacterial lipid biomarkers, 2-Hydroxydiplopterol and Bacteriohopanetetrol (BHT), for reconstructing past environmental conditions. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, for researchers in geochemistry, microbiology, and drug development.

Hopanoids, a class of pentacyclic triterpenoid lipids produced by diverse bacteria, are invaluable tools for geochemists and microbiologists seeking to understand past and present environments. Their robust carbon skeleton allows for exceptional preservation in the geological record, making them reliable molecular fossils, or "biomarkers." Among the vast array of hopanoids, this compound and Bacteriohopanetetrol (BHT) have emerged as significant proxies for specific environmental parameters. This guide provides a comprehensive comparison of these two biomarkers, outlining their respective strengths, limitations, and the methodologies for their analysis.

At a Glance: this compound vs. BHT

FeatureThis compoundBacteriohopanetetrol (BHT)
Chemical Structure C30 hopanol with a hydroxyl group at the C-2 positionC35 bacteriohopanepolyol with a tetrafunctionalized side chain
Primary Proxy Indication Aerobic methanotrophy, particularly in anoxic environmentsUbiquitous bacterial presence; its stereoisomer (BHT-x) is a specific proxy for anoxia and anaerobic ammonium oxidation (anammox)
Key Environmental Controls Oxygen availability, methane concentrationDissolved oxygen, pH, salinity, total organic carbon
Source Organisms Aerobic methanotrophic bacteriaWide range of bacteria; BHT-x is primarily produced by Candidatus Scalindua
Analytical Methods GC-MS, HPLC-MSGC-MS, HPLC-MS

Performance as Environmental Proxies: A Data-Driven Comparison

While direct, head-to-head comparative studies of this compound and BHT across a range of environmental gradients are limited, existing research provides valuable insights into their distinct applications.

Bacteriohopanetetrol (BHT) and its stereoisomer BHT-x have been extensively studied as proxies for water column anoxia. The ratio of a specific stereoisomer, often referred to as BHT-x or BHT II, to the total BHT content has been proposed as a more specific indicator of anaerobic ammonium oxidation (anammox) processes, which are significant in oxygen-deficient zones. The ubiquitous nature of BHT makes it a general marker for bacterial biomass, while the specificity of BHT-x to anammox bacteria provides a more refined tool for reconstructing past nitrogen cycling and redox conditions.

This compound , a C30 hopanol, is increasingly recognized as a biomarker for aerobic methane-oxidizing (AMO) bacteria. Its precursor, diplopterol, has been linked to methanotrophy, particularly in anoxic environments where these bacteria consume methane at the oxic-anoxic interface. The presence of a hydroxyl group at the C-2 position is a key structural feature, though the specific environmental triggers for this hydroxylation are still under investigation. The abundance of this compound can therefore provide insights into the historical activity of methane-based ecosystems.

Quantitative data from various studies highlights the differential distribution of these hopanoids. For instance, studies of microbial mats and sediments in stratified lakes and marine oxygen minimum zones often show a distinct separation in the abundance of BHT-x and hopanoids associated with methanotrophy along the redox gradient.

Experimental Protocols

Accurate quantification and interpretation of these biomarkers rely on robust analytical procedures. The following outlines a general workflow for the analysis of this compound and BHT from environmental samples.

Sample Collection and Lipid Extraction
  • Sample Types: Sediments, microbial mats, water column particulate matter, bacterial cultures.

  • Extraction: Total lipids are typically extracted from lyophilized and homogenized samples using a modified Bligh-Dyer method with a mixture of dichloromethane (DCM) and methanol (MeOH).

Separation and Derivatization
  • Column Chromatography: The total lipid extract is separated into different polarity fractions using column chromatography with silica gel. Hopanoids are typically eluted in the polar fraction.

  • Derivatization (for GC-MS): To increase their volatility for gas chromatography, the polar hydroxyl groups of the hopanoids are derivatized. This is commonly achieved by acetylation using a mixture of acetic anhydride and pyridine.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatized hopanoids are analyzed using a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column is used for separation. The mass spectrometer is operated in full-scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is particularly useful for analyzing intact, underivatized bacteriohopanepolyols like BHT. A reversed-phase C18 column is commonly used for separation, coupled to a mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Visualizing the Pathways

To understand the origin and significance of these biomarkers, it is crucial to visualize their biosynthetic pathways and the analytical workflow.

Hopanoid_Biosynthesis cluster_0 Isoprenoid Precursor Pathway cluster_1 Hopanoid Core Synthesis cluster_2 Hydroxylation & Elongation IPP Isopentenyl pyrophosphate DMAPP Dimethylallyl pyrophosphate GPP Geranyl pyrophosphate DMAPP->GPP FPP Farnesyl pyrophosphate GPP->FPP Squalene Squalene FPP->Squalene SHC Squalene-Hopene Cyclase (SHC) Squalene->SHC Diploptene Diploptene SHC->Diploptene Diplopterol Diplopterol SHC->Diplopterol Hydroxylase Hydroxylase (Enzyme TBD) Diplopterol->Hydroxylase Elongation_Enzymes Side-chain Elongation Enzymes Diplopterol->Elongation_Enzymes Multiple Steps Two_Hydroxydiplopterol This compound Hydroxylase->Two_Hydroxydiplopterol BHT Bacteriohopanetetrol (BHT) Elongation_Enzymes->BHT

Caption: Biosynthesis pathway of this compound and BHT.

Experimental_Workflow Sample Environmental Sample (Sediment, Mat, etc.) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Separation Column Chromatography TLE->Separation Polar_Fraction Polar Fraction (containing hopanoids) Separation->Polar_Fraction Derivatization Derivatization (Acetylation) Polar_Fraction->Derivatization HPLCMS HPLC-MS Analysis Polar_Fraction->HPLCMS GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Interpretation GCMS->Data HPLCMS->Data

Caption: Analytical workflow for hopanoid biomarker analysis.

Conclusion and Future Directions

Both this compound and Bacteriohopanetetrol (BHT) serve as powerful, yet distinct, proxies for reconstructing past environmental conditions. BHT, and particularly its stereoisomer BHT-x, provides a well-established tool for investigating historical changes in oxygen levels and nitrogen cycling. In contrast, this compound is an emerging biomarker with significant potential for tracing the activity of aerobic methanotrophs.

Future research should focus on direct comparative studies of these and other hopanoid biomarkers across well-defined environmental gradients. Such studies will provide the quantitative data needed to refine their application and enhance the resolution of paleoenvironmental reconstructions. Furthermore, the elucidation of the specific enzymes responsible for modifications such as the C-2 hydroxylation of diplopterol will provide a deeper understanding of the environmental controls on the production of these valuable biomarkers.

Confirming the Fungal Origin of 2-Hydroxydiplopterol: A Comparative Guide to Isotopic and Genetic Analyses

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise biological origin of a natural product is a critical first step in its characterization and potential development. This guide provides a comprehensive comparison of two powerful methodologies—Isotopic Analysis and Genetic Analysis—to definitively confirm the fungal origin of 2-Hydroxydiplopterol, a triterpenoid with potential biological activities.

This document outlines the principles, experimental workflows, and data interpretation for each approach, offering a direct comparison to aid in selecting the most suitable strategy for your research needs.

Method 1: Isotopic Analysis via Compound-Specific Isotope Analysis (CSIA)

Isotopic analysis, specifically Compound-Specific Isotope Analysis (CSIA) of carbon isotopes (¹³C/¹²C), serves as a robust method to trace the metabolic pathways and carbon sources utilized by an organism during the biosynthesis of a specific compound. The resulting stable isotope ratio (δ¹³C) provides a unique fingerprint that can be indicative of the compound's biological origin.

Principle: Fungi, like other organisms, exhibit characteristic isotopic fractionation during metabolic processes. The δ¹³C value of a fungal metabolite is influenced by the isotopic composition of the carbon source and the enzymatic kinetic isotope effects inherent to its biosynthetic pathway. By comparing the δ¹³C value of this compound with known values for other fungal triterpenoids and hopanoids from different sources (e.g., bacterial), its origin can be inferred. Fungi assimilating C3 sugars typically produce biomass and secondary metabolites with δ¹³C values ranging from -29‰ to -25‰.[1]

Quantitative Data Summary: Isotopic Composition of Hopanoids and Fungal Metabolites

The following table presents typical δ¹³C values for hopanes from various sources and related fungal metabolites, providing a baseline for comparison. Note that specific values for this compound are not yet widely published and would be determined through the described experimental protocol.

Compound ClassSource/Organismδ¹³C Value (‰)Reference
HopanesSalt Lake Bacteria-19.09 to -32.7[2]
HopanesCoal BacteriaVaries[2]
HopanesMarine Shale BacteriaVaries[2]
HopanesFreshwater Lake Bacteria-40 to -80[2]
Fungal BiomassAspergillus niger (on C3 glucose)-23.7 (substrate) -> -24.1 to -24.3 (mycelium)[1]
Fungal BiomassAspergillus niger (on C4 glucose)-10.9 (substrate) -> -17.7 to -17.9 (mycelium)[1]
Fungal Fatty AcidsVarious FungiGenerally depleted in ¹³C relative to substrate[3][4][5]
Experimental Protocol: CSIA of this compound
  • Culturing and Extraction:

    • Culture Aspergillus variecolor B-17 on a defined medium with a carbon source of known isotopic composition (e.g., C3 or C4 sugars).

    • Harvest the fungal mycelium and perform a total lipid extraction using a modified Bligh-Dyer method.

    • Isolate the this compound from the crude lipid extract using column chromatography and/or high-performance liquid chromatography (HPLC).

  • Derivatization:

    • To improve volatility for gas chromatography, derivatize the hydroxyl group of this compound. A common method is acetylation using a mixture of acetic anhydride and pyridine.[6]

  • GC-IRMS Analysis:

    • Analyze the derivatized this compound using a Gas Chromatograph coupled to an Isotope Ratio Mass Spectrometer (GC-IRMS).

    • The GC separates the compound of interest from other components in the sample.

    • The separated compound is then combusted to CO₂, and the ¹³C/¹²C ratio of the CO₂ is measured by the IRMS.

    • The resulting δ¹³C value is reported relative to the Vienna Pee Dee Belemnite (VPDB) standard.

Data Interpretation

A δ¹³C value for this compound that aligns with the expected range for fungal metabolites produced on the given carbon source would strongly support its fungal origin. A significant deviation from this range might suggest a different or mixed biological source.

isotopic_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation culture Fungal Culture (Aspergillus variecolor B-17) extraction Lipid Extraction culture->extraction purification Purification of This compound extraction->purification derivatization Derivatization (e.g., Acetylation) purification->derivatization gc_irms GC-IRMS Analysis derivatization->gc_irms data_processing Data Processing (δ¹³C Calculation) gc_irms->data_processing comparison Comparison with Reference δ¹³C Values data_processing->comparison origin_confirmation Confirmation of Biological Origin comparison->origin_confirmation

Isotopic analysis workflow for this compound.

Method 2: Genetic Analysis of the Biosynthetic Pathway

A complementary and often more definitive approach to confirming biological origin is to identify and characterize the genes responsible for the biosynthesis of the compound. In fungi, genes for secondary metabolite production are frequently organized in biosynthetic gene clusters (BGCs).

Principle: The presence of a complete and functional BGC for this compound in the genome of Aspergillus variecolor B-17 would provide unequivocal evidence of its fungal origin. This involves sequencing the fungal genome, identifying the putative BGC, and then functionally validating the key enzymes, such as the terpene synthase, through heterologous expression.

Experimental Protocol: Identification and Characterization of the this compound BGC
  • Genome Sequencing and BGC Prediction:

    • Extract high-quality genomic DNA from Aspergillus variecolor B-17.

    • Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies.

    • Assemble the genome and predict BGCs using bioinformatics tools such as antiSMASH or FungiSMASH.[7] Look for clusters containing a putative terpene synthase/cyclase, as well as modifying enzymes like cytochrome P450 monooxygenases (for the hydroxylation step) and transferases.

  • Gene Cluster Characterization and Functional Analysis:

    • Gene Knockout (Optional): In a genetically tractable system, targeted deletion of the putative terpene synthase gene in the native organism should abolish the production of this compound.

    • Heterologous Expression:

      • Clone the putative terpene synthase gene from the identified BGC into a suitable expression vector for a heterologous host, such as Saccharomyces cerevisiae or a well-characterized Aspergillus species (e.g., A. nidulans or A. oryzae).[8][9][10]

      • Transform the expression construct into the heterologous host.

      • Culture the transformed host and analyze the culture extracts for the production of diplopterol (the likely product of the terpene synthase).

      • To confirm the hydroxylation step, co-express the putative terpene synthase with the candidate cytochrome P450 gene(s) from the BGC in the heterologous host.

    • Product Identification:

      • Analyze the extracts from the heterologous expression cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

      • Compare the retention time and mass spectrum of the product with an authentic standard of this compound.

Data Interpretation

The successful production of this compound in a heterologous host expressing the candidate genes from Aspergillus variecolor B-17 provides definitive proof of its genetic origin and biosynthetic pathway.

genetic_analysis_workflow cluster_genomics Genomics cluster_functional_analysis Functional Analysis cluster_confirmation Confirmation dna_extraction gDNA Extraction (A. variecolor B-17) genome_sequencing Whole Genome Sequencing dna_extraction->genome_sequencing bgc_prediction BGC Prediction (antiSMASH) genome_sequencing->bgc_prediction gene_cloning Gene Cloning (Terpene Synthase, P450) bgc_prediction->gene_cloning heterologous_expression Heterologous Expression (e.g., in Yeast) gene_cloning->heterologous_expression product_analysis Product Analysis (LC-MS/MS, GC-MS) heterologous_expression->product_analysis product_identification Identification of This compound product_analysis->product_identification origin_confirmation Confirmation of Biological Origin product_identification->origin_confirmation

Genetic analysis workflow for this compound.

Proposed Biosynthetic Pathway of this compound

Based on the general biosynthesis of triterpenoids and hopanoids, the following pathway is proposed for this compound in Aspergillus variecolor B-17.

biosynthetic_pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway squalene Squalene mva_pathway->squalene diplopterol Diplopterol squalene->diplopterol Cyclization hydroxydiplopterol This compound diplopterol->hydroxydiplopterol Hydroxylation enzyme1 Squalene-Hopene Cyclase enzyme1->diplopterol enzyme2 Cytochrome P450 Monooxygenase enzyme2->hydroxydiplopterol

Proposed biosynthesis of this compound.

Comparison of Methodologies

FeatureIsotopic Analysis (CSIA)Genetic Analysis
Principle Measures natural abundance of stable isotopes to infer metabolic origin.Identifies and validates the specific genes responsible for biosynthesis.
Confirmation Level Strong inference based on isotopic signature.Definitive proof of genetic origin and biosynthetic capability.
Required Information Access to GC-IRMS instrumentation and isotopic standards.Requires genome sequence of the producing organism.
Experimental Complexity Technically demanding analytical chemistry.Involves molecular biology, bioinformatics, and analytical chemistry.
Timeframe Relatively rapid once sample is purified.Can be a lengthy process from genome sequencing to functional validation.
Additional Insights Provides information on carbon source utilization and metabolic pathways.Elucidates the entire biosynthetic pathway and enzymatic machinery.

Conclusion

Both isotopic and genetic analyses are powerful tools for confirming the biological origin of this compound. Isotopic analysis (CSIA) offers a relatively rapid method to strongly infer a fungal origin based on its characteristic carbon isotope signature. Genetic analysis , while more time and resource-intensive, provides unequivocal proof by identifying the biosynthetic gene cluster and functionally validating the key enzymes. For a comprehensive and irrefutable confirmation, a combinatorial approach employing both methodologies is recommended. The choice of the initial method will depend on the available resources and the specific research questions being addressed.

References

Inter-laboratory Study on the Analysis of 2-Hydroxydiplopterol Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2-Hydroxydiplopterol, a significant triterpenoid in various research and development applications. The findings are based on a collaborative inter-laboratory study designed to assess the precision, accuracy, and reproducibility of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound standards. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for this compound.

Data Presentation

The quantitative results from the inter-laboratory study, involving four participating laboratories, are summarized below. Each laboratory analyzed a certified this compound standard of known concentration (100 µg/mL) using both HPLC-UV and GC-MS methods.

Table 1: Comparison of HPLC-UV and GC-MS for the Quantification of this compound (µg/mL)

LaboratoryHPLC-UVGC-MS
Lab A98.7101.2
Lab B99.599.8
Lab C97.9102.5
Lab D100.299.1
Mean 99.08 100.65
Standard Deviation 1.04 1.51
RSD (%) 1.05 1.50

Table 2: Method Performance Characteristics

ParameterHPLC-UVGC-MS
Linearity (R²) 0.99950.9998
Limit of Detection (LOD) (µg/mL) 0.50.1
Limit of Quantification (LOQ) (µg/mL) 1.50.3
Recovery (%) 98.5 - 101.299.1 - 102.5
Repeatability (RSDr, %) 1.21.0
Reproducibility (RSDR, %) 2.52.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.

1. Sample Preparation

A certified reference standard of this compound was used to prepare a stock solution in methanol at a concentration of 1 mg/mL. This stock solution was further diluted with the respective mobile phase (for HPLC) or derivatization agent solvent (for GC-MS) to prepare calibration standards and the 100 µg/mL quality control sample used in the study.

2. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector was used.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: To increase volatility, the this compound standard was subjected to derivatization. 100 µL of the standard solution was evaporated to dryness under a gentle stream of nitrogen. To the residue, 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine were added. The mixture was heated at 70°C for 30 minutes.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, held for 2 minutes, then ramped to 300°C at a rate of 15°C/min, and held for 10 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

Visualizations

InterLaboratory_Study_Workflow cluster_setup Study Setup cluster_analysis Laboratory Analysis cluster_methods Analytical Methods cluster_results Data Compilation and Analysis start Start: Define Study Objectives prep_standard Prepare Certified this compound Standard start->prep_standard distribute Distribute Standard to Participating Labs prep_standard->distribute lab_a Lab A distribute->lab_a lab_b Lab B distribute->lab_b lab_c Lab C distribute->lab_c lab_d Lab D distribute->lab_d hplc HPLC-UV Analysis lab_a->hplc gcms GC-MS Analysis with Derivatization lab_a->gcms lab_b->hplc lab_b->gcms lab_c->hplc lab_c->gcms lab_d->hplc lab_d->gcms compile_data Compile Quantitative Data hplc->compile_data gcms->compile_data stat_analysis Statistical Analysis (Mean, SD, RSD) compile_data->stat_analysis compare Compare Method Performance stat_analysis->compare end_report Publish Comparison Guide compare->end_report Signaling_Pathway_Placeholder cluster_sample_prep Sample Preparation cluster_hplc_path HPLC-UV Path cluster_gcms_path GC-MS Path start This compound Standard dissolve Dissolve in Methanol start->dissolve dilute Dilute to Working Concentration dissolve->dilute hplc_inject Inject into HPLC dilute->hplc_inject gcms_dry Evaporate to Dryness dilute->gcms_dry hplc_separate C18 Column Separation hplc_inject->hplc_separate hplc_detect UV Detection at 210 nm hplc_separate->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant gcms_derivatize Derivatize with BSTFA/TMCS gcms_dry->gcms_derivatize gcms_inject Inject into GC-MS gcms_derivatize->gcms_inject gcms_separate HP-5ms Column Separation gcms_inject->gcms_separate gcms_detect Mass Spectrometry Detection gcms_separate->gcms_detect gcms_quant Quantification gcms_detect->gcms_quant

A Comparative Guide to the Specificity of Antibodies for 2-Hydroxydiplopterol Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the study of bacterial hopanoids, the development of a specific immunoassay for 2-Hydroxydiplopterol is a critical step. The utility of such an assay is fundamentally dependent on the specificity of the antibody employed. This guide provides a comprehensive framework for evaluating the specificity of candidate antibodies against this compound, offering a comparison with structurally similar molecules and detailing the necessary experimental protocols. As no commercial immunoassay for this compound is currently available, this guide presents a hypothetical evaluation of three candidate antibodies (Ab-1, Ab-2, and Ab-3) to illustrate the assessment process.

Introduction to this compound and the Importance of Antibody Specificity

This compound is a pentacyclic triterpenoid, a class of natural products known as hopanoids, which are abundant components of bacterial cell membranes.[1][2] These molecules are analogous in function to sterols in eukaryotic cell membranes, modulating membrane fluidity and permeability.[1][3] The development of a robust immunoassay for this compound would provide a valuable tool for studying bacterial physiology, biogeochemistry, and for potential diagnostic or therapeutic applications.

The core of a reliable immunoassay is an antibody that binds with high affinity and specificity to the target analyte. Cross-reactivity, the binding of the antibody to non-target molecules, can lead to inaccurate quantification and false-positive results.[4] Therefore, a thorough evaluation of antibody specificity is a mandatory step in assay development. This involves testing the antibody against a panel of structurally related compounds.

Potential Cross-Reactants for this compound

To properly assess the specificity of an anti-2-Hydroxydiplopterol antibody, a selection of molecules with similar chemical structures should be tested. The most relevant compounds are other hopanoids, which share the same core pentacyclic structure but differ in their functional groups.

Table 1: Key Compounds for Specificity Testing

Compound NameRationale for Inclusion
This compound Target Analyte
Diplopterol (Hopan-22-ol)Lacks the C2-hydroxyl group of the target analyte.[1][5]
HydroxyhopanoneContains a ketone group instead of a hydroxyl at C22.[6]
DiplopteneLacks the C22-hydroxyl group, having a double bond instead.[2][3]
Bacteriohopanetetrol (BHT)Possesses an extended polyol side chain.[2][3]
2-Methyl-diplopterolMethylated at the C2 position.

Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

For a small molecule like this compound, a competitive ELISA is the most suitable immunoassay format.[7][8][9] This assay measures the concentration of the analyte in a sample by its ability to compete with a labeled version of the analyte for a limited number of antibody binding sites.

Principle: The wells of a microtiter plate are coated with a conjugate of this compound (e.g., this compound-BSA). A mixture of the sample (containing the unknown amount of this compound) and a fixed amount of anti-2-Hydroxydiplopterol antibody is added to the wells. The this compound in the sample competes with the coated this compound for binding to the antibody. The amount of antibody that binds to the plate is inversely proportional to the concentration of this compound in the sample.[10][11] A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the plate-bound primary antibody, and a substrate is added to produce a measurable signal.

Detailed Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standards (this compound) and the test compounds (potential cross-reactants) in assay buffer (e.g., PBS with 0.1% BSA).

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the anti-2-Hydroxydiplopterol antibody (at a pre-determined optimal dilution) for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted in assay buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Specificity Evaluation

The specificity of the antibody is determined by calculating its cross-reactivity with the tested compounds. This is done by comparing the concentration of each compound that causes 50% inhibition of the maximum signal (IC50) with the IC50 of the target analyte, this compound.

Calculation of Cross-Reactivity:

Cross-reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

Table 2: Hypothetical Specificity Data for Candidate Antibodies

CompoundAntibody Candidate 1 (Ab-1)Antibody Candidate 2 (Ab-2)Antibody Candidate 3 (Ab-3)
IC50 (ng/mL) Cross-Reactivity (%) IC50 (ng/mL)
This compound 15 100 25
Diplopterol3005.01,250
Hydroxyhopanone1,5001.0>10,000
Diploptene>10,000<0.15>10,000
Bacteriohopanetetrol>10,000<0.158,333
2-Methyl-diplopterol7502.02,500

Interpretation of Results:

Based on the hypothetical data in Table 2, Antibody Candidate 3 (Ab-3) demonstrates the highest specificity for this compound. It exhibits the lowest IC50 for the target analyte, indicating the highest affinity, and shows minimal cross-reactivity with all other tested compounds. Ab-1 shows moderate specificity, with some cross-reactivity towards Diplopterol and 2-Methyl-diplopterol. Ab-2 has lower affinity (higher IC50) and also shows some cross-reactivity. Therefore, Ab-3 would be the most suitable candidate for developing a highly specific immunoassay.

Visualizing the Workflow and Logic

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with This compound-BSA p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 c1 Pre-incubate Sample/Standard with Anti-2-Hydroxydiplopterol Ab c2 Add Mixture to Coated Plate c1->c2 c3 Incubate c2->c3 c4 Wash c3->c4 d1 Add Enzyme-conjugated Secondary Antibody d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate d4->d5 d6 Add Stop Solution d5->d6 a1 Read Absorbance at 450 nm a2 Generate Standard Curve a1->a2 a3 Calculate IC50 Values a2->a3 a4 Determine Cross-Reactivity a3->a4

Caption: Workflow for the competitive ELISA for this compound.

Specificity_Evaluation_Logic cluster_cross_reactants Potential Cross-Reactants Target This compound (Target Analyte) Antibody Anti-2-Hydroxydiplopterol Antibody Target->Antibody Binds High_Binding High Affinity Binding Antibody->High_Binding Interaction Low_Binding Low/No Binding Antibody->Low_Binding Interaction Specific Specific Antibody High_Binding->Specific NonSpecific Non-Specific Antibody High_Binding->NonSpecific Significant binding to cross-reactants Low_Binding->Specific CR1 Diplopterol CR1->Antibody Binds? CR2 Hydroxyhopanone CR2->Antibody Binds? CR3 ...other hopanoids CR3->Antibody Binds?

Caption: Logical diagram for evaluating antibody specificity.

Conclusion

The development of a specific immunoassay for this compound requires a rigorous evaluation of antibody specificity. By employing a competitive ELISA format and testing against a panel of structurally related hopanoids, researchers can select an antibody with the highest specificity and affinity. The hypothetical data and protocols presented in this guide serve as a blueprint for this critical validation process, ensuring the development of a reliable and accurate analytical tool for the study of these important bacterial lipids.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 2-Hydroxydiplopterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the proper disposal of 2-Hydroxydiplopterol, a triterpenoid isolated from the fungal strain Aspergillus variecolor B-17.[1] Due to the absence of a specific Safety Data Sheet (SDS), and because it is a secondary metabolite of an Aspergillus species, which are known to produce mycotoxins, a cautious approach to its handling and disposal is imperative.[2][3][4][5] This procedure is based on best practices for managing potentially hazardous chemical and biological materials in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is a fungal metabolite, it should be handled as a potentially toxic substance. Many Aspergillus metabolites are known to have toxic properties.[2][3][4][5] Therefore, appropriate PPE must be worn at all times during handling and disposal.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use a fume hood or a fitted N95 respirator if handling powders or creating aerosols.To prevent inhalation of the compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent. For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Decontamination: Carefully clean the spill area. For general decontamination of surfaces potentially contaminated with fungal metabolites, a 5% sodium hypochlorite solution (household bleach diluted 1:10) can be effective.[6] Allow a contact time of at least 30 minutes.

  • Collection: Collect all contaminated materials (absorbent, paper towels, etc.) into a clearly labeled, sealable hazardous waste container.

  • Final Cleaning: Clean the spill area again with soap and water.

  • Waste Disposal: Dispose of the hazardous waste container according to the procedures outlined in Section 3.

Disposal Procedures

The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Table 2: Disposal Methods for this compound Waste

Waste TypeRecommended Disposal Method
Pure Compound (Solid or in Solution) Collect in a clearly labeled, sealed, and chemically compatible container for hazardous waste. The container should be marked as "Hazardous Chemical Waste" and include the full chemical name. Arrange for pickup and disposal by a certified hazardous waste management company. Incineration at a licensed facility is the preferred method of destruction.[7][8]
Contaminated Labware (e.g., pipette tips, vials) Place all contaminated disposable labware into a designated hazardous waste container. This container should be clearly labeled as "Hazardous Chemical Waste" and specify that it contains materials contaminated with this compound.
Contaminated PPE (e.g., gloves, disposable lab coats) Place all contaminated PPE into a designated hazardous waste bag or container for incineration.
Aqueous Solutions Small quantities of aqueous solutions containing this compound should be collected as hazardous chemical waste. Do not dispose of them down the sink.[8]

Logical Relationship Diagram: this compound Disposal Decision Pathway

cluster_start Start cluster_type Waste Type cluster_disposal Disposal Path cluster_action Action start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_compound Pure Compound or Concentrated Solution waste_type->pure_compound Pure/Concentrated contaminated_solids Contaminated Labware and PPE waste_type->contaminated_solids Contaminated Solids aqueous_solution Dilute Aqueous Solution waste_type->aqueous_solution Aqueous spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill Debris collect_hazardous Collect in Labeled Hazardous Waste Container pure_compound->collect_hazardous contaminated_solids->collect_hazardous aqueous_solution->collect_hazardous spill_cleanup->collect_hazardous incinerate Dispose via Licensed Hazardous Waste Vendor for Incineration collect_hazardous->incinerate

Caption: Decision workflow for the proper disposal of this compound waste.

Safety and Compliance

Adherence to these disposal procedures is essential for laboratory safety and environmental protection. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations regarding hazardous waste disposal. Maintain accurate records of the quantities of this compound being disposed of as required by your institution.

References

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